molecular formula C4H3ClIN3 B2659221 6-Chloro-5-iodopyrazin-2-amine CAS No. 925678-00-8

6-Chloro-5-iodopyrazin-2-amine

Cat. No.: B2659221
CAS No.: 925678-00-8
M. Wt: 255.44
InChI Key: YEBDYUMXHLRMBW-UHFFFAOYSA-N
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Description

6-Chloro-5-iodopyrazin-2-amine is a high-purity chemical compound offered as a key synthetic intermediate for research and development. This di-substituted pyrazine amine is designed for use in cross-coupling reactions, where the iodine and chlorine substituents offer distinct sites for selective functionalization, making it a versatile building block in organic synthesis . Pyrazine derivatives and related aminopyridines are in high demand as synthons for the preparation of complex molecules with applications in pharmaceutical and agrochemical industries . As a potential precursor, this compound could be valuable in the exploration of new therapeutic agents, including kinase inhibitors or antimicrobials . The structure is analogous to other halogenated aminopyridines, which are used to produce fused heterocycles like imidazo-derivatives that possess significant biological activities similar to those of antiviral and immunosuppressive agents . This product is intended for research purposes as a building block in chemical synthesis and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-iodopyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClIN3/c5-3-4(6)8-1-2(7)9-3/h1H,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBDYUMXHLRMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)I)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Utility of 6-Chloro-5-iodopyrazin-2-amine in Modern Drug Discovery: A Technical Guide to Synthesizing Targeted Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. 6-Chloro-5-iodopyrazin-2-amine has solidified its position as such a scaffold, particularly in the highly competitive field of protein kinase inhibitors. Its unique trifunctional nature—an electron-rich aminopyrazine core flanked by two distinct, orthogonally reactive halogen atoms—provides a versatile platform for constructing complex molecular architectures with high precision and efficiency. Pyrazine-based compounds are integral to numerous FDA-approved kinase inhibitors, where the pyrazine nitrogen often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[1]

This technical guide provides an in-depth exploration of the strategic application of this compound in drug discovery, with a primary focus on its role as a key starting material for the synthesis of targeted covalent inhibitors (TCIs). We will delve into the chemical rationale behind its design, detail the key synthetic transformations it enables, and present a case study on its application in the synthesis of a clinically significant Bruton's Tyrosine Kinase (BTK) inhibitor.

Core Chemistry: The Rationale for Trifunctional Design

The synthetic power of this compound lies in the differential reactivity of its three key functional groups: the 2-amino group, the 5-iodo substituent, and the 6-chloro substituent. This design allows for a sequential and regioselective functionalization strategy, which is paramount in the construction of complex drug molecules.

  • The Aminopyrazine Core: The 2-aminopyrazine moiety is a well-established bioisostere for the adenine core of ATP.[2] This structural mimicry allows derivatives to effectively compete for the ATP-binding site of a wide range of protein kinases. The amino group itself serves as a convenient handle for further derivatization or can act as a key hydrogen bond donor in the final ligand-protein interaction.

  • Orthogonal Halogen Reactivity: The presence of both iodine and chlorine atoms on the pyrazine ring is the cornerstone of this reagent's utility. The carbon-iodine bond is significantly weaker and more readily activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) compared to the more robust carbon-chlorine bond.[3] This reactivity difference enables the selective introduction of a substituent at the 5-position while leaving the 6-chloro group intact for subsequent transformations. The chlorine atom can then be targeted under more forcing conditions or via nucleophilic aromatic substitution (SNAr) to complete the synthesis of the target molecule.

Below is a diagram illustrating the strategic, sequential functionalization of this compound.

Caption: Sequential functionalization strategy for this compound.

Application Profile: A Cornerstone in the Synthesis of Targeted Covalent Kinase Inhibitors

A primary application of this compound is in the synthesis of targeted covalent inhibitors (TCIs). TCIs are a class of drugs that, after initial non-covalent binding to their target protein, form a permanent covalent bond with a specific amino acid residue, typically a cysteine, within the active site.[4] This irreversible inhibition can lead to enhanced potency and a prolonged duration of action.[4]

The pyrazine scaffold derived from this compound serves as the "warhead delivery system," positioning a reactive group (often an acrylamide or a similar Michael acceptor) in close proximity to a targetable cysteine residue.

Case Study: Synthesis of Acalabrutinib Intermediate

Acalabrutinib is a highly selective, second-generation BTK inhibitor approved for the treatment of various B-cell malignancies. It functions by forming a covalent bond with Cys481 in the active site of BTK.[1] A key intermediate in the synthesis of Acalabrutinib is (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide.[5][6] The synthesis of the core imidazo[1,5-a]pyrazine structure of this intermediate can be envisioned starting from this compound.

The following diagram outlines a plausible synthetic pathway leveraging the unique reactivity of this starting material.

Caption: Plausible synthetic workflow for an Acalabrutinib intermediate.

Experimental Protocols: Key Methodologies

The successful application of this compound hinges on the precise execution of modern cross-coupling and substitution reactions. Below are detailed, representative protocols for the key transformations.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the selective coupling at the C5-iodo position.

Objective: To couple an arylboronic acid to the 5-position of the pyrazine ring.

Reagent/ParameterQuantity/ValueRationale
This compound1.0 eqStarting material.
Arylboronic Acid1.1 - 1.5 eqCoupling partner. A slight excess ensures complete consumption of the starting material.
Pd(PPh₃)₄0.05 - 0.1 eqPalladium(0) catalyst. Other catalysts like Pd(dppf)Cl₂ can also be used.
K₂CO₃ or Cs₂CO₃2.0 - 3.0 eqBase is required to activate the boronic acid for transmetalation.
Solvent SystemDioxane/Water or Toluene/Water (e.g., 4:1)A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Temperature80-100 °CElevated temperature is required to drive the catalytic cycle.
AtmosphereInert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/Water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until reaction completion, as monitored by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 5-aryl-6-chloropyrazin-2-amine.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a method for introducing an amine at the C6-chloro position.

Objective: To couple a primary or secondary amine to the 6-position of the pyrazine ring.

Reagent/ParameterQuantity/ValueRationale
5-Aryl-6-chloropyrazin-2-amine1.0 eqSubstrate.
Amine1.2 - 2.0 eqNucleophile.
Pd₂(dba)₃ or Pd(OAc)₂0.02 - 0.05 eqPalladium precatalyst.
Ligand (e.g., XPhos, RuPhos)0.04 - 0.1 eqBulky, electron-rich phosphine ligands are crucial for efficient catalytic activity with aryl chlorides.
Base (e.g., NaOtBu, K₃PO₄)1.5 - 2.5 eqStrong, non-nucleophilic base is required for the catalytic cycle.
SolventAnhydrous Toluene or DioxaneAprotic, non-coordinating solvent.
Temperature90-110 °CHigher temperatures are often needed for the amination of less reactive aryl chlorides.
AtmosphereInert (Nitrogen or Argon)Protects the catalyst from deactivation.

Step-by-Step Procedure:

  • To a dry reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOtBu, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent (e.g., Toluene).

  • Add the 5-aryl-6-chloropyrazin-2-amine substrate (1.0 eq) and the amine nucleophile (1.5 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Mechanism of Action and Self-Validation

The ultimate goal of using this compound in this context is to produce a targeted covalent inhibitor. The self-validating nature of such a system lies in the confirmation of the covalent bond formation with the target protein.

Covalent Engagement with BTK

In the case of Acalabrutinib, the but-2-ynoyl group, attached to the pyrrolidine ring, acts as the "warhead." After the pyrazine-based scaffold guides the inhibitor into the BTK active site, the nucleophilic thiol group of Cys481 attacks the electrophilic Michael acceptor, forming an irreversible covalent bond.

References

An In-Depth Technical Guide to 6-Chloro-5-iodopyrazin-2-amine: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-iodopyrazin-2-amine is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal and agrochemical research. Its unique di-halogenated structure, featuring both a chloro and an iodo substituent on the pyrazine core, offers distinct and orthogonal reactivity. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a reasoned synthetic approach, and its strategic application in selective cross-coupling reactions, underscoring its value for the rapid construction of complex molecular architectures.

Introduction: The Strategic Value of a Differentiated Scaffold

The pyrazine nucleus is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2] The introduction of halogen atoms onto this core provides synthetic handles for diversification through transition-metal-catalyzed cross-coupling reactions. This compound (Figure 1) is of particular interest because the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds possess significantly different reactivities. This intrinsic differentiation allows for selective, stepwise functionalization, making it a highly versatile intermediate for building molecular libraries and optimizing lead compounds.

Chemical structure of this compoundFigure 1. Chemical Structure of this compound

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. The key physicochemical data for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 925678-00-8[3]
Molecular Formula C₄H₃ClIN₃[3]
Molecular Weight 255.44 g/mol [3]
Appearance Light yellow to yellow solidCommercial Catalogs
Purity Typically ≥97%Commercial Catalogs
Boiling Point 366.4 ± 42.0 °C (Predicted)Public Databases
Density 2.276 ± 0.06 g/cm³ (Predicted)Public Databases
Storage 2-8°C, inert atmosphere, protect from light[3]
IUPAC Name This compound[3]
Expected Spectroscopic Characteristics
  • ¹H NMR: The molecule possesses a single aromatic proton on the pyrazine ring. This proton is expected to appear as a singlet in the aromatic region (typically δ 8.0-8.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR: Four distinct carbon signals are expected. Two carbons will be significantly downfield due to their attachment to halogens (C-Cl and C-I). The other two carbons (C-NH₂ and C-H) will appear at characteristic shifts for an aminopyrazine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). The molecular ion peak (M⁺) would be observed at m/z ≈ 255, corresponding to the molecular weight.

Synthesis Pathway: A Proposed Protocol

A direct, published synthesis for this compound is not prominently available in the chemical literature. However, a logical and efficient synthetic route can be proposed based on established methods for the halogenation of pyrazine and other nitrogen-containing heterocyles. The most viable strategy involves the sequential halogenation of 2-aminopyrazine, starting with chlorination followed by iodination.

Rationale for the Synthetic Route

Studies on the halogenation of 2-aminopyrazine have shown that direct iodination often results in poor yields, whereas chlorination and bromination can be achieved with high efficiency.[4][5] Therefore, a two-step process starting with the more facile chlorination is proposed. The starting material, 2-amino-6-chloropyrazine, is commercially available and serves as an excellent precursor. The subsequent iodination is directed to the C-5 position by the activating effect of the amino group.

Synthetic Pathway 2-Aminopyrazine 2-Amino-6-chloropyrazine 2-Aminopyrazine->2-Amino-6-chloropyrazine NCS, Acetonitrile Start 2-Amino-6-chloropyrazine Product This compound Start->Product NIS, Acetonitrile or I₂, HIO₄, H₂SO₄/AcOH

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-6-chloropyrazine (Precursor)

This compound is often prepared by reacting 2-aminopyrazine with a chlorinating agent like N-chlorosuccinimide (NCS) in a suitable solvent.[4] Alternatively, processes involving reacting 2-aminopyridine with a chlorinating agent in a strongly acidic medium have been patented for analogous pyridines.[6]

Step 2: Iodination of 2-Amino-6-chloropyrazine

  • Reagents & Materials:

    • 2-Amino-6-chloropyrazine

    • N-Iodosuccinimide (NIS) or Iodine (I₂) and an oxidant (e.g., Iodic Acid, HIO₄)

    • Acetonitrile or a mixture of Acetic Acid and Sulfuric Acid

    • Round-bottom flask, magnetic stirrer, condenser

    • Standard workup and purification supplies (e.g., sodium thiosulfate solution, ethyl acetate, brine, silica gel)

  • Procedure:

    • To a stirred solution of 2-amino-6-chloropyrazine (1.0 eq) in a suitable solvent like acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature. The choice of NIS is based on its common use for iodinating electron-rich aromatic and heteroaromatic systems.[7]

    • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed. Gentle heating may be required to drive the reaction to completion.

    • Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

  • Causality and Validation: This protocol is based on well-established electrophilic aromatic substitution principles. The amino group at C-2 is an activating, ortho-para director. With the C-6 position blocked by chlorine, electrophilic attack is strongly favored at the C-5 position. The use of NIS provides a mild and effective source of electrophilic iodine. An alternative, potent iodinating system involves using molecular iodine with a strong oxidizing agent like iodic acid in an acidic medium, a method proven effective for similar heterocyclic systems.[8]

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. This is possible due to the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed processes.

Principle of Orthogonal Reactivity

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the organohalide to the Pd(0) catalyst. The bond dissociation energy (BDE) of the carbon-halogen bond follows the trend C-I < C-Br < C-Cl.[5] Consequently, the C-I bond undergoes oxidative addition much more readily than the C-Cl bond. This significant difference in reactivity allows for the selective functionalization of the C-5 position (iodide) while leaving the C-6 position (chloride) intact.[4][9]

Application in Sequential Cross-Coupling

A typical synthetic strategy involves a first coupling reaction at the C-5 position, followed by a second coupling at the C-6 position.

  • Suzuki or Sonogashira Coupling at C-5: The C-I bond is readily coupled with boronic acids/esters (Suzuki reaction) or terminal alkynes (Sonogashira reaction) under standard palladium-catalyzed conditions, often at or near room temperature.[1]

  • Buchwald-Hartwig Amination or SNAr at C-6: The remaining C-Cl bond can then be functionalized. This often requires more forcing conditions (higher temperatures, stronger bases, or more specialized ligands) for a second palladium-catalyzed coupling, such as a Buchwald-Hartwig amination.[10] Alternatively, the electron-deficient nature of the pyrazine ring can facilitate a nucleophilic aromatic substitution (SNAr) at the C-6 position.

Sequential_Coupling A This compound B Step 1: C-I Functionalization (e.g., Suzuki Coupling) A->B C Intermediate Product (5-Aryl-6-chloropyrazin-2-amine) B->C R-B(OH)₂ Pd Catalyst, Base D Step 2: C-Cl Functionalization (e.g., Buchwald-Hartwig) C->D E Final Product (5-Aryl-6-aminopyrazin-2-amine derivative) D->E R'-NH₂ Pd Catalyst, Base

Caption: Workflow for sequential cross-coupling reactions.

Relevance in Drug Discovery: Kinase Inhibitors

The pyrazine scaffold is a core component of many kinase inhibitors. The ability to rapidly and selectively introduce diverse substituents at both the C-5 and C-6 positions using this compound is highly valuable for structure-activity relationship (SAR) studies. For instance, this building block can be used to synthesize libraries of compounds for screening against various kinases, which are critical targets in oncology and inflammatory diseases.[11][12]

Safety and Handling

As a highly functionalized and reactive intermediate, this compound must be handled with appropriate care.

  • Hazard Classification: The compound is classified as highly toxic. Signal Word: Danger .[3]

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin.

    • H331: Toxic if inhaled.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a powerful and versatile building block for synthetic chemistry. Its pre-installed, orthogonally reactive halogen handles provide a streamlined pathway for the synthesis of complex, polysubstituted pyrazines. The principles of selective cross-coupling, enabled by the differential reactivity of its C-I and C-Cl bonds, allow researchers to efficiently explore chemical space, making it an invaluable tool in the design and development of novel pharmaceuticals and agrochemicals. Proper understanding of its properties, synthesis, and safe handling procedures is essential for leveraging its full synthetic potential.

References

An In-depth Technical Guide to 6-Chloro-5-iodopyrazin-2-amine (CAS 925678-00-8): A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Dihalogenated Pyrazine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents is often reliant on the strategic design and synthesis of molecules with precise functionalities. 6-Chloro-5-iodopyrazin-2-amine, identified by the CAS number 925678-00-8, has emerged as a pivotal building block in this endeavor. Its dihalogenated pyrazine core offers a versatile platform for the construction of complex heterocyclic systems, a feature that has been increasingly exploited in the development of targeted therapies. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and, most importantly, the application of this compound in the synthesis of biologically active molecules, with a focus on its role in the development of novel antiviral agents.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry.

PropertyValueReference
CAS Number 925678-00-8[1][2]
IUPAC Name This compound[1]
Synonyms 2-Amino-6-chloro-5-iodopyrazine, 6-Chloro-5-iodo-pyrazin-2-ylamine[2][3]
Molecular Formula C₄H₃ClIN₃[3]
Molecular Weight 255.44 g/mol [3]
Appearance Solid[1]
Storage Conditions 2-8°C, inert atmosphere, protect from light[1]

Synthesis of this compound: An Experimental Protocol

The efficient synthesis of this compound is a critical first step in its application. A common and effective method involves the selective iodination of 2-amino-6-chloropyrazine.

Reaction Scheme

Synthesis_of_CAS_925678-00-8 start 2-Amino-6-chloropyrazine (CAS 33332-28-4) product This compound (CAS 925678-00-8) start->product Iodination reagent N-Iodosuccinimide (NIS) Dimethyl Sulfoxide (DMSO) reagent->product

Synthesis of this compound.

Step-by-Step Protocol

This protocol is based on established synthetic procedures for the iodination of pyrazine rings.

  • Dissolution: In a suitable reaction vessel, dissolve 2-amino-6-chloropyrazine (1.0 equivalent) in dimethyl sulfoxide (DMSO).

  • Addition of Iodinating Agent: To the solution, add N-Iodosuccinimide (NIS) (1.0 equivalent).

  • Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

Application in Drug Discovery: Synthesis of Flavivirus NS2B-NS3 Protease Inhibitors

The true value of this compound lies in its utility as a scaffold for the synthesis of high-value, biologically active compounds. A compelling example is its use in the development of allosteric inhibitors of the NS2B-NS3 protease from flaviviruses such as Zika, dengue, and West Nile virus. The NS2B-NS3 protease is essential for viral replication, making it a prime target for antiviral drug development.

Synthetic Strategy and Workflow

The dihalogenated nature of this compound allows for sequential, site-selective functionalization, typically through palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. This enables the introduction of diverse substituents at the C5 and C6 positions of the pyrazine ring, facilitating the exploration of the chemical space around the core scaffold to optimize biological activity.

Antiviral_Synthesis_Workflow start This compound (Building Block) step1 Amino Group Conversion (e.g., to Hydroxy) start->step1 1. intermediate1 Intermediate A step1->intermediate1 step2 Mitsunobu Reaction (Introduction of R1) intermediate2 Intermediate B step2->intermediate2 intermediate1->step2 2. step3 Suzuki Coupling at C5 (Introduction of R2) final_product Final Antiviral Compound (e.g., Flavivirus Protease Inhibitor) step3->final_product 4. intermediate2->step3 3. step4 Suzuki Coupling at C6 (Introduction of R3)

Workflow for synthesizing Flavivirus protease inhibitors.

Mechanism of Action: Allosteric Inhibition of NS2B-NS3 Protease

The synthesized pyrazine derivatives act as allosteric inhibitors of the flavivirus NS2B-NS3 protease. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters the active site and reduces the enzyme's catalytic activity. This mechanism can offer advantages in terms of selectivity and reduced potential for resistance development.

Mechanism_of_Action cluster_enzyme NS2B-NS3 Protease active_site Active Site no_cleavage Viral Replication Blocked active_site->no_cleavage Leads to allosteric_site Allosteric Site allosteric_site->active_site Induces Conformational Change in inhibitor Pyrazine-based Inhibitor (Synthesized from CAS 925678-00-8) inhibitor->allosteric_site Binds to substrate Viral Polyprotein Substrate substrate->active_site Cannot Bind Effectively products Cleaved Viral Proteins

Allosteric inhibition of NS2B-NS3 protease.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound stands out as a valuable and versatile building block for medicinal chemists. Its predictable reactivity and the ability to undergo selective, sequential functionalization make it an ideal starting point for the synthesis of diverse compound libraries targeting a range of therapeutic areas. The successful application of this scaffold in the development of potent flavivirus protease inhibitors underscores its potential for addressing significant unmet medical needs. As the demand for novel, targeted therapies continues to grow, the strategic application of such well-defined chemical scaffolds will undoubtedly play an increasingly important role in the future of drug discovery.

References

A Comprehensive Technical Guide to 6-Chloro-5-iodopyrazin-2-amine: Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 6-chloro-5-iodopyrazin-2-amine, a key intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's chemical identity, properties, synthetic utility, and its significant role as a versatile building block in the creation of complex molecules for the pharmaceutical and agrochemical industries[1].

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of reproducible research. This compound is recognized by several names and identifiers across chemical databases and supplier catalogs.

The formal IUPAC name for this compound is This compound [1]. An alternative, though less common, IUPAC name is 6-chloro-5-iodo-2-pyrazinamine.

Synonyms: Researchers may encounter this compound under various synonyms, including:

  • 2-amino-6-chloro-5-iodopyrazine[2]

  • 6-Chloro-5-iodo-pyrazin-2-ylamine[2]

  • 2-Pyrazinamine, 6-chloro-5-iodo-[2]

Key Identifiers Summary: For unambiguous identification and data retrieval, the following identifiers are crucial.

IdentifierValueSource
CAS Number 925678-00-8[2][3][4]
Molecular Formula C4H3ClIN3[3][5]
Molecular Weight 255.44 g/mol [3][5]
InChI Key YEBDYUMXHLRMBW-UHFFFAOYSA-N[6]

Physicochemical Properties and Safe Handling

Understanding the physical properties and safety profile of a reagent is paramount for experimental design and laboratory safety.

Properties Overview:

PropertyValueSource
Physical Form Solid
Typical Purity ≥97-98%[2][3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[3]

The specified storage conditions indicate that the compound may be sensitive to light, oxygen, and/or elevated temperatures, which could lead to degradation over time.

Safety and Hazard Information: This compound is classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before handling.

  • Signal Word: Danger

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

Due to its toxicity, handling should only occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

The Role in Synthetic Chemistry: A Versatile Heterocyclic Building Block

This compound is not an end product but a highly valuable intermediate, prized for the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds on the pyrazine ring offer distinct sites for selective functionalization, making it a powerful tool for building molecular complexity in a controlled manner[1].

Expertise & Causality: The Principle of Selective Cross-Coupling

The utility of this reagent stems from the significant difference in bond strength and reactivity between the C-I and C-Cl bonds in metal-catalyzed cross-coupling reactions.

  • The C-I Bond: This bond is weaker and more readily undergoes oxidative addition to a transition metal catalyst (e.g., Palladium(0)). This makes the iodo position the preferred site for initial, milder cross-coupling reactions like Suzuki, Sonogashira, or Stille couplings.

  • The C-Cl Bond: This bond is stronger and requires more forcing reaction conditions (e.g., higher temperatures, stronger ligands, or different catalyst systems) to react. It is often targeted in a subsequent step for reactions like Buchwald-Hartwig amination or a second Suzuki coupling.

This reactivity differential allows for a sequential, regioselective strategy to introduce two different substituents onto the pyrazine core, a cornerstone of modern library synthesis for drug discovery.

G cluster_0 This compound Core cluster_1 Reaction Pathways cluster_2 Functionalized Products core This compound iodo_rxn Suzuki, Sonogashira, etc. (Milder Conditions) core->iodo_rxn 1. Target Iodo Group (Higher Reactivity) product1 Step 1 Product (Functionalized at C5) iodo_rxn->product1 chloro_rxn Buchwald-Hartwig, SNAr (Forcing Conditions) product2 Step 2 Product (Di-substituted Pyrazine) chloro_rxn->product2 product1->chloro_rxn 2. Target Chloro Group (Lower Reactivity)

Caption: Selective functionalization workflow for this compound.

Conceptual Synthetic Protocol

While numerous suppliers offer this compound, understanding its synthesis is valuable for process development and impurity profiling. A common strategy for synthesizing such molecules involves the direct halogenation of an existing aminopyrazine precursor.

Experimental Workflow: Iodination of 2-Amino-6-chloropyrazine

This protocol is a conceptual, generalized procedure based on established methods for the iodination of electron-rich aromatic systems, such as the synthesis of 2-amino-5-iodopyridine[7].

Step 1: Reaction Setup

  • To a solution of 2-amino-6-chloropyrazine (1 equivalent) in a suitable solvent (e.g., water or glacial acetic acid), add the iodinating agent. N-Iodosuccinimide (NIS) is a common choice, or a combination of iodine (I₂) and an oxidant like hydrogen peroxide can be used[7].

  • The causality here is the activation of the pyrazine ring by the amino group, which directs the electrophilic iodinating species to the ortho/para positions. The C5 position is sterically accessible and electronically activated.

Step 2: Reaction Execution

  • Stir the mixture at a controlled temperature (e.g., room temperature to 60°C) for several hours.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

Step 3: Work-up and Isolation

  • Once the reaction is complete, quench any remaining oxidant or iodinating agent (e.g., with a solution of sodium thiosulfate).

  • Adjust the pH of the solution to neutral or slightly basic to precipitate the product.

  • Filter the resulting solid, wash with cold water to remove inorganic salts, and dry under a vacuum.

Step 4: Purification

  • If necessary, purify the crude product further by recrystallization from a suitable solvent system or by column chromatography on silica gel.

G start 2-Amino-6-chloropyrazine (Starting Material) reagent + Iodinating Agent (e.g., NIS or I₂/H₂O₂) Inert Solvent start->reagent product This compound (Final Product) reagent->product Electrophilic Aromatic Substitution

Caption: Conceptual synthesis of this compound via iodination.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated heterocyclic compounds are prevalent in modern pharmaceuticals. Chlorine, in particular, is a key ingredient in many FDA-approved drugs, where it can modulate a molecule's metabolic stability, lipophilicity, and binding affinity[8][9].

This compound serves as a precursor for molecules with significant biological potential, especially in the development of:

  • Kinase Inhibitors: The aminopyrazine and related aminopyrimidine scaffolds are considered "privileged," as they can effectively mimic the adenosine moiety of ATP and bind to the hinge region of kinase enzymes[1][10]. This makes them ideal starting points for developing targeted cancer therapies.

  • Antimicrobial Agents: The structural motifs derived from this building block are being explored for the development of new antibacterial and antiviral agents[1].

By providing a robust platform for generating diverse molecular libraries through sequential cross-coupling, this compound enables the rapid exploration of structure-activity relationships (SAR), accelerating the discovery of new therapeutic agents[9].

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance lies in the orthogonal reactivity of its halogen substituents. This feature permits the controlled, sequential introduction of different chemical moieties, making it an indispensable tool for medicinal chemists and researchers in agrochemical and pharmaceutical development. Its robust utility in constructing complex, substituted pyrazine cores ensures its continued relevance in the pursuit of novel bioactive compounds.

References

Reactivity of substituted halopyrazines in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of Substituted Halopyrazines in Organic Synthesis

Introduction

The pyrazine moiety is a foundational structural motif in a vast array of biologically active compounds, from blockbuster pharmaceuticals to cutting-edge agrochemicals. Its prevalence stems from the unique electronic properties of the 1,4-diazabenzene ring system and its ability to engage in crucial hydrogen bonding interactions with biological targets. The strategic functionalization of the pyrazine core is therefore of paramount importance in drug discovery and development. Halogenated pyrazines, in particular, serve as exceptionally versatile synthetic intermediates, with the halogen atom acting as a reactive handle for a wide range of transformations.

This technical guide provides a comprehensive exploration of the reactivity of substituted halopyrazines. Moving beyond a simple recitation of protocols, we will delve into the underlying principles that govern their reactivity, offering field-proven insights into experimental design and optimization. For researchers, scientists, and drug development professionals, a deep understanding of these principles is critical for the rational design of synthetic routes to novel and complex molecular architectures.

Core Principles of Halopyrazine Reactivity

The reactivity of a substituted halopyrazine is not determined by a single factor but is rather the result of a complex interplay between the inherent electronic nature of the pyrazine ring, the identity of the halogen, and the electronic effects of other substituents on the ring.

The Electron-Deficient Nature of the Pyrazine Ring

The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which significantly reduces the electron density of the aromatic system compared to benzene. This inherent electron deficiency has two major consequences:

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The low electron density makes the carbon atoms of the pyrazine ring highly electrophilic and thus susceptible to attack by nucleophiles.[1][2]

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): Conversely, the ring is deactivated towards attack by electrophiles, making reactions like nitration or Friedel-Crafts challenging.

The "Halogen Effect": A Dichotomy in Reactivity

The nature of the halogen atom (F, Cl, Br, I) profoundly influences the reactivity of halopyrazines, but its effect is highly dependent on the reaction mechanism.

  • In Palladium-Catalyzed Cross-Coupling Reactions, the reactivity is primarily governed by the carbon-halogen (C-X) bond strength. The reaction typically proceeds via an oxidative addition step, which is the rate-determining step in many cases.[3] The C-X bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), leading to a general reactivity trend of I > Br > Cl >> F .[3] Consequently, iodopyrazines are the most reactive substrates, often requiring milder conditions, while chloropyrazines are more challenging to activate and may necessitate more sophisticated catalyst systems.[3][4]

  • In Nucleophilic Aromatic Substitution (SNAr), the trend is often reversed. The reaction proceeds through a high-energy Meisenheimer intermediate, and the rate-determining step is often the initial attack of the nucleophile. The electronegativity of the halogen plays a key role in activating the ring towards this attack. Therefore, the typical reactivity order is F > Cl > Br > I . Although fluorine forms the strongest carbon-halogen bond, its high electronegativity makes the carbon to which it is attached highly electrophilic, accelerating the formation of the Meisenheimer complex.

The Influence of Ring Substituents

Substituents on the pyrazine ring can either enhance or diminish its reactivity by donating or withdrawing electron density, through a combination of inductive and resonance effects.[5][6]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups (-COR) further decrease the electron density of the pyrazine ring. This has a pronounced activating effect on SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate.[1] In contrast, EWGs can make the oxidative addition step in cross-coupling reactions more difficult by lowering the energy of the C-X bond's σ* orbital.

  • Electron-Donating Groups (EDGs) like amino (-NH₂), alkoxy (-OR), or alkyl groups (-R) increase the electron density of the ring. This deactivates the pyrazine ring towards SNAr reactions but can facilitate the oxidative addition step in palladium-catalyzed cross-couplings.[7]

Key Transformations of Substituted Halopyrazines

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the pyrazine system makes SNAr a powerful and often preferred method for the functionalization of halopyrazines.[8] This reaction is particularly effective for chloropyrazines, which are often readily available and cost-effective starting materials.

Mechanistic Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this step, the aromaticity of the pyrazine ring is temporarily disrupted.[9] In the second step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on a Chloropyrazine.

Experimental Protocol: Amination of 2-Chloropyrazine

This protocol describes a typical SNAr reaction for the synthesis of an aminopyrazine, a common scaffold in medicinal chemistry.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrazine (1.0 eq), the desired amine (e.g., morpholine, 1.2 eq), and a suitable solvent such as ethanol or DMSO.[10]

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq), to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific amine and the solvent used. Microwave irradiation can also be employed to accelerate the reaction.[10]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. If a solid precipitate (the inorganic salt) has formed, remove it by filtration. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired aminopyrazine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are indispensable tools for the functionalization of halopyrazines, enabling the formation of C-C, C-N, and C-O bonds.[11] These reactions generally tolerate a wide range of functional groups and proceed with high selectivity.

General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.

Pd_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ ox_add R¹-Pd(II)L₂(X) pd0->ox_add Oxidative Addition (R¹-X) trans R¹-Pd(II)L₂(R²) ox_add->trans Transmetalation (M-R²) trans->pd0 red_elim R¹-R² trans->red_elim Reductive Elimination red_elim->pd0 dummy

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds, reacting a halopyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base.[12]

Catalyst Systems:

  • For Bromo- and Iodopyrazines: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective.[13][14]

  • For Chloropyrazines: More electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), are typically required to facilitate the challenging oxidative addition to the strong C-Cl bond.[14]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyrazine

  • Inert Atmosphere: Assemble a Schlenk flask or a similar reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add the 2-bromo-5-methylpyrazine (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired biaryl product.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes, coupling a halopyrazine with a terminal alkyne.[15] This reaction is crucial for introducing rigid, linear linkers in drug molecules.[16]

Reaction Conditions:

  • Classic Conditions: Typically employ a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., Et₃N or diisopropylamine).[17][18]

  • Copper-Free Conditions: Have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). These systems often use a higher loading of a palladium catalyst or specialized ligands.

Experimental Protocol: Sonogashira Coupling of 2-Iodopyrazine

  • Inert Atmosphere: In a Schlenk flask under an inert atmosphere, dissolve the 2-iodopyrazine (1.0 eq) in a suitable solvent such as THF or DMF.

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) iodide co-catalyst (1-3 mol%), and the amine base (e.g., triethylamine, 2-3 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Workup: Quench the reaction with aqueous ammonium chloride solution and extract the product with an organic solvent.

  • Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, coupling halopyrazines with primary or secondary amines.[19][20] This reaction has largely replaced harsher classical methods for the synthesis of arylamines.

Key Features:

  • Catalyst System: The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) are essential for achieving high yields and broad substrate scope.[21]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.[20]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyrazine

  • Inert Atmosphere: Under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the 2-chloropyrazine (1.0 eq) and the amine (1.1-1.2 eq).

  • Heating: Heat the mixture to 80-110 °C.

  • Monitoring and Workup: Monitor the reaction's progress. After completion, cool to room temperature, and quench by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography.

Comparative Data and Regioselectivity

The choice of synthetic strategy often depends on the relative reactivity of different positions on the pyrazine ring, especially in di- or poly-substituted systems.

Reactivity Trends in Cross-Coupling Reactions
Halopyrazine SubstrateHalogenReaction TypeCatalyst/LigandYield (%)Reference
2-ChloropyrazineClSuzukiPd(OAc)₂ / SPhos~80-95%[8]
2-BromopyrazineBrSuzukiPd(PPh₃)₄~70-90%[7]
2,5-DiiodopyrazineISonogashira (Mono)Pd(PPh₃)₂Cl₂ / CuIHigh[14]
3-Chloro-2,5-dimethylpyrazineClSuzukiPd(dppf)Cl₂Excellent[7]
2-Bromopyridine*BrBuchwald-HartwigPd(OAc)₂ / dppp55-98%[21]

*Data for halopyridines are often used as a close proxy for halopyrazine reactivity trends.

Regioselectivity in Dihalopyrazines

In substrates like 2,5-dihalopyrazines, achieving selective mono-functionalization can be challenging. However, selectivity can often be controlled by exploiting the differential reactivity of the halogens. For instance, in a 2-bromo-5-chloropyrazine, a Suzuki or Sonogashira coupling can often be performed selectively at the more reactive C-Br position by using mild conditions and a less active catalyst. More forcing conditions would then be required to react at the C-Cl position.

Workflow start Substituted Halopyrazine q1 Desired Bond? start->q1 cn_co C-N or C-O? q1->cn_co C-Heteroatom cc C-C? q1->cc C-C snar S(N)Ar with Amine/Alkoxide (especially for Cl, F) cn_co->snar Yes buchwald Buchwald-Hartwig Amination (especially for Br, I) cn_co->buchwald No (or difficult substrate) alkyne Alkynyl group? cc->alkyne Yes aryl_vinyl Aryl/Vinyl group? cc->aryl_vinyl No sonogashira Sonogashira Coupling alkyne->sonogashira suzuki Suzuki Coupling aryl_vinyl->suzuki

Caption: Decision Workflow for Selecting a Synthetic Strategy for Halopyrazine Functionalization.

Conclusion

Substituted halopyrazines are undeniably powerful and versatile building blocks in modern organic synthesis. Their reactivity is governed by a predictable yet nuanced set of electronic principles. The electron-deficient pyrazine core strongly favors nucleophilic aromatic substitution, providing a direct and efficient pathway for the introduction of heteroatom nucleophiles. In parallel, the halogen atom serves as a robust handle for a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, which enable the construction of diverse carbon-carbon and carbon-nitrogen bonds.

A thorough understanding of the interplay between the halogen identity, the electronic nature of ring substituents, and the chosen reaction mechanism is essential for any scientist working in pharmaceutical or materials chemistry. By mastering these core principles, researchers can rationally design synthetic routes, troubleshoot challenging transformations, and ultimately accelerate the discovery and development of novel, high-value molecules.

References

The Ascendant Role of Iodinated Pyrazine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 2, 2026 – In the intricate ballet of molecular interactions that defines modern pharmacology, the strategic incorporation of halogen atoms has emerged as a powerful tool for enhancing the therapeutic potential of drug candidates. Among these, the iodinated pyrazine scaffold is commanding significant attention from the scientific community. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the synthesis, multifaceted biological activities, and mechanisms of action of iodinated pyrazine derivatives, highlighting their burgeoning importance in the quest for novel therapeutics.

Introduction: The Pyrazine Core and the Strategic Advantage of Iodination

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] The introduction of an iodine atom onto the pyrazine ring is not a trivial substitution; it imparts unique physicochemical properties that can profoundly influence a molecule's biological profile.

The strategic placement of an iodine atom can modulate a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[4] A key interaction that has garnered significant interest is halogen bonding, a non-covalent interaction where the electropositive region on the surface of the iodine atom (the σ-hole) interacts favorably with a Lewis base, such as the backbone carbonyls of proteins.[5][6] This directional interaction can significantly enhance ligand-protein binding, leading to improved potency and selectivity.[7]

This guide will delve into the synthesis of these promising compounds, explore their diverse biological activities with a focus on the role of the iodine atom, and provide detailed experimental protocols to facilitate further research in this exciting field.

Synthesis of Iodinated Pyrazine Derivatives: A Methodological Overview

The synthesis of iodinated pyrazine derivatives can be achieved through various organic chemistry methodologies. While direct iodination of the pyrazine ring can be challenging due to its electron-deficient nature, several effective strategies have been developed.

One prominent method involves the use of iodine as a catalyst in multicomponent reactions to construct fused pyrazine ring systems, such as imidazo[1,2-a]pyrazines.[2][8] In these reactions, iodine acts as a Lewis acid to activate intermediates, facilitating cyclization.[2] Another approach is the direct functionalization of a pre-formed pyrazine core, for instance, through dilithiation followed by quenching with an iodine source.[9]

Illustrative Synthetic Workflow: Iodine-Catalyzed Multicomponent Reaction

The following diagram illustrates a generalized workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives, where iodine plays a crucial catalytic role.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-Aminopyrazine 2-Aminopyrazine Condensation Condensation 2-Aminopyrazine->Condensation Iodine (Catalyst) Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Condensation Isocyanide Isocyanide Cycloaddition Cycloaddition Isocyanide->Cycloaddition Condensation->Cycloaddition Imine Intermediate Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Cycloaddition->Imidazopyrazine

Caption: Generalized workflow for iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.

Detailed Synthetic Protocol: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This protocol outlines the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, which can be further modified to include an iodine substituent.

Procedure: [10]

  • Activation of Carboxylic Acid: Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO). Add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) and stir the mixture at room temperature for 2 hours to form the activated intermediate.

  • Amide Formation: Add the desired amine (e.g., benzylamine, 1.2 equivalents) to the reaction mixture.

  • Microwave-Assisted Reaction: Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W).

  • Work-up and Purification: After cooling, pour the reaction mixture into cold water. Collect the precipitated solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Biological Activities of Iodinated Pyrazine Derivatives

The incorporation of iodine into the pyrazine scaffold has led to the discovery of compounds with potent biological activities, particularly in the areas of oncology and infectious diseases.

Anticancer Activity: Targeting Key Signaling Pathways

Iodinated pyrazine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2][3] Their mechanisms of action often involve the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Kinase Inhibition: The pyrazine core can act as a hinge-binder in the ATP-binding pocket of kinases, with the nitrogen atoms forming key hydrogen bonds.[6] The iodine atom can further enhance binding affinity through halogen bonding with amino acid residues in the kinase domain.[5] This has been observed in inhibitors of various kinases, including Janus kinases (JAKs) and those in the PI3K/Akt/mTOR pathway.[11][12]

Targeted Signaling Pathways:

  • JAK/STAT Pathway: The JAK/STAT signaling cascade is a critical pathway in cytokine-mediated immune responses and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[13] Pyrazine-based JAK inhibitors have shown promise in modulating this pathway.[11]

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[14] Pyrazine derivatives have been developed as inhibitors of key kinases within this pathway, such as mTOR.[15]

G cluster_pathway Signaling Pathways Targeted by Iodinated Pyrazines Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Iodinated_Pyrazine Iodinated Pyrazine Derivative Iodinated_Pyrazine->JAK Inhibition Iodinated_Pyrazine->PI3K Inhibition Iodinated_Pyrazine->mTOR Inhibition

Caption: Key signaling pathways targeted by iodinated pyrazine derivatives in cancer.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of representative pyrazine derivatives.

Compound ClassCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazineHep-2 (Laryngeal)11[8]
Imidazo[1,2-a]pyrazineHepG2 (Liver)13[8]
Imidazo[1,2-a]pyrazineMCF-7 (Breast)11[8]
Imidazo[1,2-a]pyrazineA375 (Melanoma)11[8]
Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Pyrazine derivatives have demonstrated promising antimicrobial activity against a spectrum of bacteria and fungi.[16] The presence of an iodine atom can enhance the antimicrobial potency, potentially through improved cell wall penetration or by interacting with essential microbial enzymes.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of iodinated pyrazine derivatives, this section provides detailed, step-by-step methodologies for key biological assays.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Procedure: [17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the iodinated pyrazine derivative and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Agar Well Diffusion for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of a compound.[2]

Procedure:

  • Media Preparation: Prepare Mueller-Hinton agar and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of the agar plates.

  • Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. Use a standard antibiotic as a positive control and the solvent as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Conclusion and Future Perspectives

Iodinated pyrazine derivatives represent a promising class of compounds with significant potential in drug discovery. Their diverse biological activities, particularly as anticancer and antimicrobial agents, are augmented by the unique properties conferred by the iodine atom, including the capacity for halogen bonding. The synthetic accessibility and the potential for further structural optimization make this scaffold an attractive starting point for the development of novel therapeutics.

Future research should focus on elucidating the precise structure-activity relationships of iodinated pyrazines, with a particular emphasis on comparative studies with their non-iodinated analogues to unequivocally define the contribution of the iodine atom. Further exploration of their mechanisms of action and in vivo efficacy will be crucial in translating the promise of these compounds into tangible clinical benefits. The continued investigation into the world of iodinated pyrazines is poised to unlock new avenues in the fight against cancer and infectious diseases.

References

The Organic Chemist's Guide to a Versatile Heterocyclic Scaffold: 6-Chloro-5-iodopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Pyrazines in Drug Discovery

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of a vast number of therapeutic agents. Among these, the pyrazine ring system is a recurring motif, particularly in the development of kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes. The strategic functionalization of the pyrazine core is therefore a critical task for drug discovery scientists.

This guide focuses on 6-Chloro-5-iodopyrazin-2-amine (CAS 925678-00-8), a dihalogenated aminopyrazine that serves as a highly valuable and versatile building block. Its utility stems from the differential reactivity of its two halogen substituents—the iodine and chlorine atoms. This intrinsic chemical disparity allows for programmed, site-selective functionalization through modern cross-coupling methodologies, enabling the efficient and controlled construction of complex molecular architectures. For researchers and drug development professionals, understanding the synthesis, reactivity, and strategic application of this intermediate is key to unlocking its full potential in creating novel therapeutics. This document provides a technical overview, field-proven protocols, and a case study illustrating its application in the synthesis of a precursor to potent kinase inhibitors.

Physicochemical and Structural Properties

A clear understanding of a reagent's fundamental properties is the first step in its effective application. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 925678-00-8[1]
Molecular Formula C₄H₃ClIN₃[1]
Molecular Weight 255.44 g/mol [1]
IUPAC Name This compound
Appearance Yellow solid (typical)[2]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[3][4]

Synthesis of this compound: A Reliable Iodination Protocol

The most direct and reliable synthesis of this compound involves the electrophilic iodination of its readily available precursor, 6-chloropyrazin-2-amine. The choice of iodinating agent is critical; N-Iodosuccinimide (NIS) is the reagent of choice due to its mild nature and high efficiency in iodinating electron-rich aromatic and heteroaromatic systems.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group at the C2 position is a strong activating group, directing the incoming electrophile (the iodonium ion from NIS) to the electron-rich C5 position. Dimethyl sulfoxide (DMSO) is an effective solvent, facilitating the dissolution of the starting materials and the reaction's progress at ambient temperature.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the preparation of this compound.[2]

Materials:

  • 6-Chloropyrazin-2-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-chloropyrazin-2-amine (e.g., 10 g, 77.2 mmol) in DMSO (100 mL), add N-Iodosuccinimide (NIS) (17.4 g, 77.2 mmol) in one portion.

  • Stir the resulting solution at 25°C overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (EtOAc).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., Petroleum Ether:EtOAc, 1:4) to afford this compound as a yellow solid.[2]

Expected Yield: Approximately 88%.[2]

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start_material 6-Chloropyrazin-2-amine solvent Dissolve in DMSO start_material->solvent add_nis Add NIS to solution solvent->add_nis reagent N-Iodosuccinimide (NIS) reagent->add_nis stir Stir at 25°C overnight add_nis->stir quench Pour into Water stir->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Synthetic Utility: The Power of Chemoselective Cross-Coupling

The primary value of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition to the Pd(0) catalyst than the C-Cl bond. This reactivity difference is the cornerstone of its utility, enabling a programmed, site-selective functionalization strategy.

  • First Coupling (at C5-Iodo position): Reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination can be performed under relatively mild conditions to selectively displace the iodine atom, leaving the chlorine atom intact. This allows for the introduction of a diverse range of aryl, heteroaryl, or amino groups at the C5 position.

  • Second Coupling (at C6-Chloro position): The remaining chloro group can then be functionalized under more forcing reaction conditions or by using catalyst systems specifically designed for the activation of less reactive aryl chlorides.

This two-step, selective approach provides a powerful and modular route to highly substituted pyrazine derivatives that would be difficult to access through other synthetic strategies.

Caption: Strategy for sequential, site-selective functionalization.

Application Case Study: Synthesis of an IRAK4 Inhibitor Precursor

A practical application of this compound is demonstrated in the synthesis of intermediates for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, which are promising therapeutic targets for autoimmune diseases and certain cancers. Patent WO2014151934A1 describes the synthesis of 6-chloro-5-(1H-pyrazol-4-yl)pyrazin-2-amine, a key intermediate, using our title compound.

This reaction is a classic example of a Suzuki-Miyaura cross-coupling, where the C-I bond is selectively coupled with a pyrazole boronic ester, leaving the C-Cl bond untouched for potential future elaboration.

Protocol: Synthesis of 6-chloro-5-(1H-pyrazol-4-yl)pyrazin-2-amine

This protocol is an exemplary procedure based on the disclosure in patent WO2014151934A1.

Materials:

  • This compound (1.0 eq)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (H₂O)

Procedure:

  • To a reaction vessel, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and sodium carbonate.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add 1,4-dioxane and water to the vessel.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Heat the reaction mixture to reflux (e.g., 90-100°C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography or recrystallization to yield the desired 6-chloro-5-(1H-pyrazol-4-yl)pyrazin-2-amine.

Caption: Suzuki coupling to form a key IRAK4 inhibitor intermediate.

Summary and Outlook

This compound is a quintessential example of a modern synthetic building block, designed for efficiency, modularity, and strategic control. Its predictable chemoselectivity in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for medicinal chemists. By enabling the sequential introduction of different functionalities at the C5 and C6 positions, it provides a reliable and programmable pathway to novel, highly substituted pyrazine scaffolds. As demonstrated by its use in the synthesis of precursors to advanced IRAK4 inhibitors, this reagent is not merely a theoretical curiosity but a field-proven intermediate that accelerates the discovery and development of next-generation therapeutics. Researchers equipped with the knowledge of its synthesis and reactivity are well-positioned to innovate in the ever-evolving field of drug discovery.

References

An In-depth Technical Guide to 6-Chloro-5-iodopyrazin-2-amine: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-iodopyrazin-2-amine is a halogen-substituted heterocyclic amine that serves as a versatile building block in modern medicinal chemistry. Its di-substituted pyrazine core, featuring distinct halogen atoms, offers opportunities for selective functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures for drug discovery.[1] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing the current gaps in publicly available experimental data, this document also presents detailed, field-proven protocols for the systematic determination of its key characteristics, including melting point, solubility, and spectroscopic identity. The ensuing discussion on its anticipated chemical reactivity aims to empower researchers in designing efficient synthetic strategies.

Introduction and Molecular Overview

Pyrazine and its derivatives are integral scaffolds in the development of pharmaceuticals and agrochemicals, owing to their unique electronic properties and ability to participate in various biological interactions.[2] The introduction of halogen substituents, such as chlorine and iodine, further enhances the synthetic utility of the pyrazine ring system. Halogen atoms can modulate the electronic nature of the ring, influence molecular conformation, and provide handles for a variety of cross-coupling reactions, which are fundamental in the construction of novel therapeutic agents.[3][4]

This compound (CAS No: 925678-00-8) is a prime example of such a functionalized building block.[5] The presence of an amino group and two different halogens on the pyrazine ring allows for a high degree of control in subsequent chemical transformations. This strategic arrangement of functional groups makes it a compound of significant interest for the synthesis of targeted kinase inhibitors and other biologically active molecules.[1]

Molecular Structure:

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. Below is a summary of the available and predicted properties for this compound.

Table 1: Summary of Physicochemical Data for this compound

PropertyValueSource
CAS Number 925678-00-8[6]
Molecular Formula C₄H₃ClIN₃[6]
Molecular Weight 255.44 g/mol [6]
Appearance Light yellow to yellow solid[7]
Purity Typically ≥97%[7][8]
Melting Point Data not available-
Boiling Point 366.4 ± 42.0 °C (Predicted)[7]
Density 2.276 ± 0.06 g/cm³ (Predicted)[7]
pKa -0.51 ± 0.10 (Predicted)[7]
Solubility Data not available-
Storage 2-8°C, under inert atmosphere, protected from light[6][7]

Experimental Protocols for Physicochemical Characterization

Given the absence of comprehensive experimental data in the literature, the following protocols are provided as robust methodologies for researchers to determine the key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp melting range typically signifies high purity, while a broad range may suggest the presence of impurities.

Methodology: Capillary Melting Point

  • Sample Preparation: Finely powder a small amount of this compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating Profile:

    • For an unknown compound, perform a rapid heating to get an approximate melting range.

    • For a more precise measurement, heat at a slower rate (1-2 °C/min) when approaching the approximate melting point.

  • Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility Profile Determination

Rationale: Solubility is a critical parameter for designing reaction conditions, purification strategies, and, in later stages, formulation development. A standardized protocol ensures reproducible results. This protocol is adapted from methodologies used for similar heterocyclic amines.[9]

Methodology: Isothermal Shake-Flask Method

  • Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water, methanol, ethanol, acetone, ethyl acetate, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each selected solvent. The presence of undissolved solid is crucial for ensuring saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any solid particles.

  • Quantification:

    • Gravimetric Method: Accurately weigh a known volume of the filtered solution into a pre-weighed vial. Evaporate the solvent under reduced pressure or a gentle stream of nitrogen. Weigh the vial with the dried residue to determine the mass of the dissolved solid.

    • Chromatographic/Spectroscopic Method (Recommended): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the filtered sample solution to fall within the calibration range and quantify using a validated HPLC-UV or UV-Vis spectrophotometry method.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_quant Quantification prep1 Add excess solute to known volume of solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 quant1 Filter supernatant (0.45 µm filter) equil1->quant1 quant2 Analyze via HPLC-UV or Gravimetry quant1->quant2 quant3 Calculate solubility (e.g., mg/mL) quant2->quant3

Caption: Workflow for solubility determination.

Spectroscopic Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Expected Signals: A singlet for the aromatic proton on the pyrazine ring and a broad singlet for the two protons of the amino group.

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR:

    • Expected Signals: Four distinct signals for the four carbon atoms of the pyrazine ring. The chemical shifts will be influenced by the attached substituents (Cl, I, NH₂). Carbons attached to electronegative atoms will appear at a higher chemical shift (downfield).[12]

    • Typical Chemical Shift Ranges for Halogenated Pyridines/Pyrazines: Aromatic carbons typically appear in the range of 110-160 ppm.

3.3.2. Infrared (IR) Spectroscopy

  • Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

  • Expected Key Absorptions:

    • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

    • C=N and C=C stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

    • C-Cl stretching: Typically observed in the 600-800 cm⁻¹ region.

    • C-I stretching: Usually found in the 500-600 cm⁻¹ region.

3.3.3. Mass Spectrometry (MS)

  • Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.

  • Expected Molecular Ion Peak ([M+H]⁺): At m/z 256.9.

  • Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.

Workflow for Spectroscopic Analysis

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry start This compound Sample nmr1 Dissolve in CDCl3 or DMSO-d6 start->nmr1 ir1 Analyze solid sample via ATR start->ir1 ms1 Analyze via ESI-MS start->ms1 nmr2 Acquire 1H and 13C spectra nmr1->nmr2 nmr3 Confirm proton and carbon environments nmr2->nmr3 ir2 Identify key functional group vibrations (N-H, C=N, C-X) ir1->ir2 ms2 Determine molecular weight and isotopic pattern ms1->ms2

Caption: General workflow for spectroscopic characterization.

Reactivity and Synthetic Potential

The synthetic utility of this compound is derived from the differential reactivity of its halogen substituents.

  • Cross-Coupling Reactions: The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the selective introduction of a substituent at the 5-position while retaining the chlorine atom for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is electron-deficient, which activates the halogen atoms towards nucleophilic attack. The chlorine atom at the 6-position (ortho to a ring nitrogen) is expected to be more susceptible to SNAr than the iodine at the 5-position.[13] This provides an alternative strategy for sequential functionalization.

  • Amination Reactions: The amino group can undergo various reactions, such as acylation or alkylation, to further elaborate the molecular structure.

Safety and Handling

While a comprehensive toxicological profile is not available, this compound should be handled with care in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

  • Hazard Statements: Some suppliers indicate hazard statements such as H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[5]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C), away from light and incompatible materials.[6][7]

Conclusion

This compound is a high-value building block for the synthesis of complex nitrogen-containing heterocycles. While there is a need for more extensive experimental characterization, the predicted properties and the established reactivity patterns of related compounds provide a strong foundation for its application in drug discovery and materials science. The standardized protocols outlined in this guide are intended to facilitate the generation of reliable physicochemical data, enabling researchers to unlock the full synthetic potential of this versatile molecule.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Disposal of 6-Chloro-5-iodopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-iodopyrazin-2-amine is a halogenated heterocyclic amine that serves as a critical building block in medicinal chemistry and drug development. Its unique substitution pattern offers versatile reactivity for the synthesis of complex molecular architectures. However, the presence of chloro, iodo, and amino functionalities necessitates a rigorous and informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the protection of the environment. This in-depth technical guide provides a comprehensive overview of the safety considerations, detailed protocols for safe handling and emergency response, and guidelines for proper storage and disposal of this compound. By integrating data from supplier safety information and extrapolating from structurally similar compounds, this document aims to equip researchers with the knowledge to work with this compound responsibly and effectively.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance with the following primary hazard statements:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled

The signal word for this compound is "Danger" . Due to the lack of extensive toxicological studies on this specific molecule, a conservative approach to handling is paramount. The toxicity profile is likely influenced by the presence of the halogen atoms and the pyrazine core, which can interfere with biological processes. Chronic exposure effects are not well-documented, and therefore, minimizing exposure is a critical objective.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to a comprehensive risk assessment.

PropertyValueSource
CAS Number 925678-00-8
Molecular Formula C4H3ClIN3
Molecular Weight 255.44 g/mol [1]
Appearance Solid
Storage Temperature 2-8°C, in a dark place under an inert atmosphere[1]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach combining engineering controls and appropriate PPE is essential.

Engineering Controls

All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[2]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.

  • Hand Protection: Nitrile gloves are recommended. Given the compound's toxicity upon skin contact, consider double-gloving, especially during weighing and transfer operations. Contaminated gloves should be removed and disposed of immediately.

  • Body Protection: A lab coat should be worn at all times. For larger quantities or in the event of a spill, a chemically resistant apron is advised.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the case of a spill or if working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence (to prevent contamination) Don1 Lab Coat Don2 Safety Goggles Don1->Don2 Don3 Gloves (consider double-gloving) Don2->Don3 Doff1 Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Goggles Doff2->Doff3

Caption: PPE Donning and Doffing Workflow.

Safe Handling and Experimental Protocols

Adherence to strict protocols during handling is crucial to minimize exposure risk.

Weighing and Dispensing
  • Perform all weighing and dispensing of the solid compound within a chemical fume hood.

  • Use a disposable weighing boat or line the balance with weighing paper to prevent contamination of the equipment.

  • Handle the solid with care to avoid generating dust.

  • Close the container tightly immediately after use.

Solution Preparation and Reactions
  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Ensure all reaction vessels are properly labeled and vented if necessary.

  • Conduct all reactions within a chemical fume hood.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing. Seek immediate medical attention.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.

  • If inhaled: Move the victim to fresh air.[2] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting.[3] Rinse the mouth with water. Seek immediate medical attention.

Spill Response
  • Small spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Large spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size Start->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major EvacuateImmediate Evacuate Immediate Area SmallSpill->EvacuateImmediate EvacuateLab Evacuate Laboratory LargeSpill->EvacuateLab DonPPE Don Appropriate PPE EvacuateImmediate->DonPPE Absorb Cover with Inert Absorbent DonPPE->Absorb Collect Collect in Sealed Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate End Dispose of Waste Decontaminate->End Alert Alert Others & Call Emergency Response EvacuateLab->Alert Secure Secure the Area Alert->Secure

Caption: Emergency Spill Response Workflow.

Storage and Incompatibility

Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • The recommended storage temperature is between 2-8°C.[1]

  • Protect from light and moisture.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]

Incompatible Materials

Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled container for halogenated organic waste.[5] Do not mix with non-halogenated waste streams.

  • Dispose of all waste in accordance with local, state, and federal regulations.[2] Consult with your institution's environmental health and safety department for specific disposal procedures. Incineration at high temperatures is a common method for the safe disposal of halogenated organic compounds.[6]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling demands a high level of caution and adherence to safety protocols. By understanding its hazards, utilizing appropriate engineering controls and personal protective equipment, and following established procedures for handling, emergency response, storage, and disposal, researchers can work with this compound in a safe and responsible manner. Proactive risk assessment and a culture of safety are paramount when incorporating this and other similarly hazardous materials into laboratory workflows.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-5-iodopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Aminopyrazine Scaffold

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2][3][4][5] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this landscape, the 2-aminopyrazine scaffold has emerged as a privileged structure, frequently found in clinically approved and investigational kinase inhibitors.[1][2][4][5] Its nitrogen-containing heterocyclic ring system is adept at forming crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases.[1]

This application note provides a detailed guide for the use of 6-Chloro-5-iodopyrazin-2-amine , a versatile and strategically functionalized starting material for the synthesis of diverse kinase inhibitor libraries. The distinct reactivity of the chloro and iodo substituents allows for selective, sequential cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkynyl moieties to build molecular complexity and fine-tune pharmacological activity.

Core Synthetic Strategy: Orthogonal Functionalization via Cross-Coupling Reactions

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, compared to the more robust carbon-chlorine bond. This reactivity difference allows for a modular and controlled synthetic approach, as illustrated below.

G A This compound B Suzuki or Sonogashira Coupling (Site-Selective at Iodine) A->B Step 1 C Intermediate A B->C D Suzuki, Buchwald-Hartwig, or other coupling (at Chlorine) C->D Step 2 E Final Kinase Inhibitor Scaffold D->E

Caption: Sequential cross-coupling strategy for kinase inhibitor synthesis.

This sequential approach allows for the systematic exploration of the chemical space around the pyrazine core, which is essential for developing structure-activity relationships (SAR) and optimizing inhibitor potency and selectivity.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the 5-Position

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[6][7] In the case of this compound, this reaction can be performed with high selectivity at the more reactive iodine-bearing position.

Reaction Principle

The reaction involves a palladium-catalyzed cross-coupling between the organohalide (this compound) and an organoboron compound (typically a boronic acid or ester) in the presence of a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.[6][7]

Detailed Experimental Protocol

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the palladium catalyst (0.03 eq) to the vessel.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Reactions
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90685
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene/EtOH/H₂O85892
3Pyridine-3-boronic acidPd(PPh₃)₄ (3)K₃PO₄DME951078
41-Methyl-1H-pyrazole-4-boronic acid pinacol esterPdCl₂(dppf) (2)K₂CO₃Dioxane/H₂O90588

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: Site-Selective Sonogashira Coupling at the 5-Position

The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkynyl moieties into the pyrazine core.[8][9] This is particularly valuable for accessing kinase inhibitors that target the hinge region of the ATP-binding site.

Reaction Principle

This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8]

G cluster_0 Palladium Catalytic Cycle cluster_1 Copper Co-catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-I B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR D->E F Reductive Elimination E->F F->A G Cu(I)I H Alkyne Coordination G->H I Cu(I)-C≡CR I->D Transmetalation to Pd I->G

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Detailed Experimental Protocol

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq) and the palladium catalyst (0.02 eq).

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne (1.5 eq).

  • Finally, add the copper(I) iodide (0.05 eq).

  • Stir the reaction mixture at room temperature to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryTerminal AlkynePd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)TEATHFRT490
2EthynyltrimethylsilanePd(PPh₃)₄ (3)DIPEADMF40395
3Propargyl alcoholPdCl₂(PPh₃)₂ (2)TEATHFRT682
41-Ethynyl-4-fluorobenzenePd(PPh₃)₄ (3)DIPEADMF50587

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Application in Kinase Inhibitor Synthesis: A Case Study

The sequentially functionalized 2-aminopyrazine core can serve as a versatile scaffold for targeting various kinase families, including Janus kinases (JAKs) and Anaplastic Lymphoma Kinase (ALK).[2][10] For instance, the synthesis of a potential JAK inhibitor could proceed as follows:

  • Step 1: Suzuki Coupling. A Suzuki coupling of this compound with a suitable boronic acid, for example, 1-(tert-butoxycarbonyl)pyrazol-4-ylboronic acid, would yield the corresponding 5-aryl-6-chloropyrazin-2-amine derivative.

  • Step 2: Nucleophilic Aromatic Substitution. The remaining chloro substituent can then be displaced by a nucleophile, such as a substituted amine, via a nucleophilic aromatic substitution (SNA_r) reaction to complete the synthesis of the target kinase inhibitor.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the successful incorporation of the coupled fragments.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its differentially reactive halogen substituents allow for a controlled and modular synthetic strategy, primarily leveraging site-selective Suzuki and Sonogashira cross-coupling reactions. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to efficiently generate diverse libraries of 2-aminopyrazine-based kinase inhibitors for the discovery of novel therapeutics.

References

Application Note: A Practical Guide to the Chemoselective Suzuki-Miyaura Coupling of 6-Chloro-5-iodopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-chloro-5-iodopyrazin-2-amine scaffold is a highly valuable building block in medicinal chemistry and drug discovery, offering two distinct halogenated sites for sequential functionalization. This application note provides a detailed, field-proven protocol for the chemoselective Suzuki-Miyaura cross-coupling reaction, targeting the C5-iodine position. We delve into the mechanistic rationale for this selectivity, outline optimal reaction parameters, and present a step-by-step methodology designed for reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex, biologically active molecules.

Introduction: The Strategic Value of Dihalogenated Pyrazines

Pyrazine and its derivatives are privileged heterocyclic motifs found in a multitude of FDA-approved pharmaceuticals and biologically active compounds, exhibiting activities ranging from kinase inhibition to antimicrobial effects.[1] The ability to precisely introduce molecular diversity onto the pyrazine core is paramount for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The substrate, this compound, is a powerful synthetic intermediate precisely because it contains two different halogen atoms.[2] This differential reactivity allows for selective, stepwise cross-coupling reactions. The carbon-iodine bond is significantly weaker and more reactive towards palladium catalysts than the carbon-chlorine bond, enabling a predictable and highly selective Suzuki-Miyaura coupling at the C5 position.[3] This leaves the C6-chloro substituent available for subsequent transformations, such as a second cross-coupling or a nucleophilic aromatic substitution, thereby providing a streamlined pathway to complex, multi-substituted pyrazine derivatives.

The Mechanistic Basis for Chemoselectivity

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, proceeding via a well-understood palladium-catalyzed cycle.[4] The remarkable chemoselectivity observed in the coupling of this compound is governed by the initial, and often rate-determining, step of the catalytic cycle: oxidative addition .

The established reactivity trend for aryl halides in oxidative addition to a Pd(0) center is: I > Br > OTf >> Cl .[3] This order is a direct consequence of the bond dissociation energies of the carbon-halogen bonds. The C-I bond is the weakest, making it the most susceptible to cleavage and insertion by the palladium catalyst.

Therefore, when this compound is subjected to Suzuki coupling conditions with a limited amount of boronic acid (typically 1.0-1.2 equivalents), the Pd(0) catalyst will overwhelmingly favor insertion into the C5-I bond, initiating the catalytic cycle and leading to the formation of the 5-aryl-6-chloropyrazin-2-amine product, while leaving the more robust C6-Cl bond untouched.

Suzuki_Mechanism cluster_reagents Reagents cluster_products Products Pd0 L₂Pd(0) OA_intermediate L₂Pd(II)(Ar-X)(I) Pd0->OA_intermediate Oxidative Addition TM_intermediate [L₂Pd(II)(Ar-X)(OR')]⁻ OA_intermediate->TM_intermediate Base (e.g., CO₃²⁻) TM_complex L₂Pd(II)(Ar)(R') TM_intermediate->TM_complex Transmetalation BorateWaste B(OH)₃ TM_complex->Pd0 CoupledProduct 5-Aryl-6-chloropyrazin-2-amine (Ar-R') ArX This compound (Ar-X, X=I) BoronicAcid R'-B(OH)₂ Base Base

Figure 1. Catalytic cycle for the chemoselective Suzuki-Miyaura coupling.

Optimized Protocol for Selective C5-Arylation

This protocol is designed for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C5 position of this compound. It has been optimized for high yield and selectivity, drawing upon established methods for related dihaloheterocycles.[1][4][5]

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
This compound255.441.0255.4 mg
Arylboronic Acid (e.g., Phenylboronic Acid)121.931.1 - 1.2134 - 146 mg
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.03 (3 mol%)34.7 mg
Sodium Carbonate (Na₂CO₃)105.993.0318 mg
1,4-Dioxane--8 mL
Deionized Water--2 mL
Step-by-Step Experimental Procedure
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.1 equiv, 1.1 mmol), sodium carbonate (3.0 equiv, 3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst degradation and unwanted side reactions.[6]

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) followed by degassed deionized water (2 mL). The use of a biphasic solvent system is common and effective for Suzuki couplings, with the base being soluble in the aqueous phase.[7]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 85-90 °C. Stir the reaction mixture vigorously. Vigorous stirring is crucial in biphasic reactions to maximize the interfacial area where the reaction occurs.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot corresponding to the product.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). This removes the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-6-chloropyrazin-2-amine product.

Figure 2. Experimental workflow for the selective Suzuki coupling.

Troubleshooting and Key Considerations

  • Low Yield: If conversion is low, ensure reagents and solvents are properly degassed to prevent catalyst deactivation. The quality of the palladium catalyst is critical; using a fresh bottle or a pre-catalyst can be beneficial. Increasing the temperature slightly (e.g., to 100 °C) or extending the reaction time may also improve yield.

  • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene is a common side reaction.[6] Using a slightly larger excess of the boronic acid (e.g., 1.2 equivalents) or a different base like potassium phosphate (K₃PO₄) can sometimes mitigate this issue.

  • Formation of Di-substituted Product: If a significant amount of the 5,6-diaryl product is observed, it indicates the reaction conditions are harsh enough to activate the C-Cl bond. Reduce the amount of boronic acid to be closer to 1.0 equivalent and consider lowering the reaction temperature.

  • Alternative Catalysts: For particularly challenging or electron-poor boronic acids, more sophisticated catalyst systems may be required. Catalysts based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can show enhanced activity.[8]

Conclusion

The protocol described herein offers a reliable and highly chemoselective method for the C5-arylation of this compound via the Suzuki-Miyaura cross-coupling reaction. The predictable reactivity based on the differential strength of the C-I and C-Cl bonds makes this substrate an ideal platform for the strategic, stepwise synthesis of complex pyrazine-based molecules. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can effectively utilize this powerful transformation to accelerate their discovery programs in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 6-Chloro-5-iodopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Pyrazine Scaffolds

The pyrazine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The targeted synthesis of substituted aminopyrazines is therefore of paramount importance in drug discovery and development. The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance.[1][2] This application note provides a detailed guide for the regioselective Buchwald-Hartwig amination of 6-Chloro-5-iodopyrazin-2-amine, a valuable building block for the synthesis of diverse pyrazine derivatives. The presence of two distinct halogen atoms on the electron-deficient pyrazine ring—an iodide at the C5 position and a chloride at the C6 position—presents an opportunity for selective functionalization, which is critical for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

Mechanistic Rationale for Regioselectivity

The success of a regioselective Buchwald-Hartwig amination on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves several key steps: oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3][4]

The rate-determining step in many cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The bond dissociation energy of the carbon-halogen bond plays a crucial role in this step. The C-I bond is significantly weaker than the C-Cl bond, leading to a much faster rate of oxidative addition for aryl iodides compared to aryl chlorides. This difference in reactivity forms the basis for the selective amination at the C5 position (iodide) of this compound under carefully controlled conditions. By employing milder reaction conditions (e.g., lower temperatures), it is possible to favor the reaction at the more reactive C-I bond while leaving the C-Cl bond intact for subsequent transformations.

To achieve amination at the less reactive C6 position (chloride), a two-step approach is typically employed. First, the more reactive C5-iodide is selectively coupled. The resulting 5-amino-6-chloropyrazin-2-amine can then be subjected to a second Buchwald-Hartwig amination under more forcing conditions (e.g., higher temperatures, different ligand/catalyst system) to couple an amine at the C6-chloride position.

Experimental Protocols

Protocol 1: Selective Amination at the C5-Iodo Position

This protocol is designed to selectively couple a primary or secondary amine at the C5 position of this compound, leveraging the higher reactivity of the C-I bond.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[5]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or a similar bulky biarylphosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane or Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the desired amine (1.1 - 1.5 eq), and Cesium carbonate (2.0 eq).

  • In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (2-5 mol%) and XPhos (4-10 mol%) in a small amount of the reaction solvent. For air-sensitive pre-catalysts, this step should be performed in a glovebox.

  • Add the catalyst mixture to the Schlenk flask containing the reagents.

  • Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

  • Add anhydrous 1,4-dioxane or toluene via syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Heat the reaction mixture to a temperature between 80-100 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-6-chloropyrazin-2-amine derivative.

Protocol 2: Amination at the C6-Chloro Position (Sequential Reaction)

This protocol assumes the starting material is the product from Protocol 1, i.e., a 5-amino-6-chloropyrazin-2-amine derivative. The C-Cl bond is less reactive and generally requires more forcing conditions for amination.

Materials:

  • 5-Amino-6-chloropyrazin-2-amine derivative (from Protocol 1)

  • Amine (primary or secondary)

  • Pd₂(dba)₃ or a suitable Pd pre-catalyst[5]

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the 5-amino-6-chloropyrazin-2-amine derivative (1.0 eq), the second amine (1.2 - 2.0 eq), and Sodium tert-butoxide (1.5 - 2.5 eq).

  • Add the palladium pre-catalyst (e.g., a BrettPhos or RuPhos-based G3 or G4 pre-catalyst, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (three cycles).

  • Add anhydrous toluene or 1,4-dioxane to achieve a substrate concentration of 0.1-0.2 M.

  • Heat the reaction mixture to a temperature between 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 2,5,6-trisubstituted pyrazine.

Data Presentation: Recommended Starting Conditions

The choice of catalyst, ligand, base, and solvent is crucial for the success and selectivity of the Buchwald-Hartwig amination. The following tables provide recommended starting points for the optimization of the reaction conditions for both selective amination steps.

Table 1: Conditions for Selective C5-Iodo Amination

ParameterRecommended ConditionsRationale/Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective Pd(0) or Pd(II) sources.
Ligand XPhos, RuPhos, SPhosBulky, electron-rich biarylphosphine ligands are generally effective for heteroaryl couplings.
Base Cs₂CO₃, K₂CO₃, K₃PO₄Milder bases are preferred to minimize potential side reactions and degradation of the substrate.
Solvent 1,4-Dioxane, TolueneAprotic solvents with good solubility for the reagents are commonly used.
Temperature 80 - 100 °CSufficient to activate the C-I bond while minimizing reactivity at the C-Cl bond.
Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for challenging amines.

Table 2: Conditions for C6-Chloro Amination (Sequential)

ParameterRecommended ConditionsRationale/Notes
Palladium Source Pd₂(dba)₃, Pd G3/G4 Pre-catalystsPre-catalysts often show higher activity for challenging couplings.
Ligand BrettPhos, tBuXPhosMore sterically hindered and electron-rich ligands are often required for activating C-Cl bonds.
Base NaOtBu, LHMDS, K-OtAmStronger bases are necessary to facilitate the amination of the less reactive aryl chloride.
Solvent Toluene, 1,4-DioxaneHigher boiling point solvents are suitable for the required higher reaction temperatures.
Temperature 100 - 120 °CMore forcing conditions are needed to promote oxidative addition to the C-Cl bond.
Catalyst Loading 2 - 10 mol%Increased catalyst loading may be required to achieve reasonable conversion.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)(X)L_n OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord AmineComplex [Ar-Pd(II)(NHR₂)L_n]⁺X⁻ AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)(NR₂)L_n Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Sequential Amination

Sequential_Amination_Workflow Start { Start | this compound} Step1 Protocol 1: Selective C5-Iodo Amination Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane, 80-100 °C Start->Step1 Purification1 Workup & Purification Step1->Purification1 Intermediate { Intermediate | 5-Amino-6-chloropyrazin-2-amine derivative} Step2 Protocol 2: C6-Chloro Amination Pd₂(dba)₃, BrettPhos, NaOtBu, Toluene, 100-120 °C Intermediate->Step2 Purification2 Workup & Purification Step2->Purification2 FinalProduct { Final Product | 2,5,6-Trisubstituted Pyrazine} Purification1->Intermediate Purification2->FinalProduct

Caption: Workflow for the sequential Buchwald-Hartwig amination.

References

Application Note: Strategic Use of 6-Chloro-5-iodopyrazin-2-amine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 6-Chloro-5-iodopyrazin-2-amine, a pivotal building block for medicinal chemistry and drug development. We explore its strategic value, which is rooted in the differential reactivity of its halogen substituents, enabling selective and sequential functionalization. This document details the core chemical principles, applications in kinase inhibitor design, and provides validated, step-by-step protocols for key palladium-catalyzed cross-coupling reactions. The content is designed for researchers, medicinal chemists, and process scientists seeking to leverage this versatile scaffold in their drug discovery programs.

Introduction: A Scaffold of Strategic Importance

The 2-Aminopyrazine Motif in Drug Discovery

The 2-aminopyrazine scaffold is a privileged structure in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Protein kinases, which play central roles in cellular signaling, have become a major class of therapeutic targets for cancer and inflammatory diseases.[1] The 2-aminopyrazine core acts as an effective "hinge-binder," mimicking the adenine base of ATP to anchor small molecules within the kinase's active site. This interaction provides a foundation for developing potent and selective inhibitors.[2][3]

Introducing this compound: A Key Building Block

This compound (CAS No. 925678-00-8) is a di-halogenated heterocyclic amine designed for synthetic versatility.[4] Its value lies in the two distinct halogen atoms—iodine and chlorine—attached to the pyrazine core. This structural arrangement is not redundant; it is a carefully designed feature that allows for controlled, stepwise synthesis of complex molecular architectures.

The Principle of Orthogonal Reactivity

The synthetic utility of this reagent is governed by the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions.[4] The C-I bond is substantially more labile and readily undergoes oxidative addition to a Palladium(0) catalyst under mild conditions.[5] In contrast, the C-Cl bond is more robust and typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or specialized ligands) to react.[6]

This reactivity differential enables a powerful synthetic strategy:

  • Selective functionalization at the C5-iodo position via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination.

  • Isolation of the mono-substituted intermediate, which retains the chloro group.

  • Subsequent modification at the C6-chloro position, either through another cross-coupling reaction under more vigorous conditions or via nucleophilic aromatic substitution (SNAr).

This stepwise approach provides chemists with precise control over the final structure, allowing for the systematic exploration of structure-activity relationships (SAR) by varying substituents at two different vectors from the core scaffold.

G A This compound (Starting Material) B Intermediate: 5-Aryl-6-chloropyrazin-2-amine A->B Suzuki Coupling (Mild Conditions) C Intermediate: 5-Alkynyl-6-chloropyrazin-2-amine A->C Sonogashira Coupling (Mild Conditions) D Intermediate: 5-Amino-6-chloropyrazin-2-amine A->D Buchwald-Hartwig (Mild Conditions) E Final Product 1: 5-Aryl-6-(N-R)-pyrazin-2-amine B->E Buchwald-Hartwig or SNAr (Forcing Conditions) F Final Product 2: 5-Aryl-6-(O-R)-pyrazin-2-amine B->F SNAr with Alcohol (Forcing Conditions) caption Fig 1. Orthogonal synthetic workflow.

Fig 1. Orthogonal synthetic workflow.

Physicochemical Properties

For effective experimental design, a clear understanding of the reagent's properties is essential.

PropertyValueReference
CAS Number 925678-00-8[7]
Molecular Formula C₄H₃ClIN₃
Molecular Weight 255.45 g/mol
Appearance Solid (Typically off-white to yellow powder)
Purity ≥97% (typical)
Storage 2-8°C, inert atmosphere, protect from light[8]
IUPAC Name This compound

Application in Kinase Inhibitor Design

The 2-Aminopyrazine Moiety as a Hinge-Binder

The ATP binding site of most kinases contains a flexible "hinge" region that connects the N- and C-terminal lobes of the enzyme. This region forms crucial hydrogen bonds with the adenine ring of ATP. The 2-aminopyrazine scaffold is an excellent bioisostere of adenine, capable of forming one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge. The amino group at the C2 position typically acts as a hydrogen bond donor, while one of the pyrazine nitrogens acts as an acceptor. This bidentate interaction provides a strong anchor for the inhibitor.

G cluster_0 Kinase Hinge Region cluster_1 2-Aminopyrazine Scaffold HN1 N-H O1 O label_a Backbone Amide label_b Backbone Carbonyl N_ring N N_ring->HN1 H-Bond (Acceptor) H2N H₂N H2N->O1 H-Bond (Donor) caption Fig 2. H-bond interactions in kinase hinge.

Fig 2. H-bond interactions in kinase hinge.
Case Study: Synthetic Strategies Towards Pexidartinib

Pexidartinib (PLX3397) is a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) kinase, approved for treating tenosynovial giant cell tumor.[9] While its synthesis may not directly start from this compound, the strategies employed in its development highlight the importance of halogenated heterocyclic intermediates in building complex kinase inhibitors.[10][11] The core structure often involves coupling a substituted pyridine or pyrazine to another heterocyclic system, a transformation for which our title compound is ideally suited. The selective functionalization allows for the precise installation of side chains that occupy other pockets of the ATP binding site, thereby enhancing potency and selectivity.

Detailed Experimental Protocols

General Considerations for Cross-Coupling Reactions
  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon). This is typically achieved by using Schlenk techniques or a glovebox.

  • Solvent Degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for 20-30 minutes or by several freeze-pump-thaw cycles.

  • Reagent Quality: The success of these reactions is highly dependent on the purity of reagents and the quality of the catalyst. Use high-purity starting materials and reputable sources for catalysts and ligands.

Protocol 1: Suzuki-Miyaura Coupling at the C5-Iodo Position

Objective: To selectively form a carbon-carbon bond at the C5 position by coupling this compound with an aryl or vinyl boronic acid.[12][13]

Causality: This protocol uses mild conditions that favor the reaction at the more labile C-I bond, leaving the C-Cl bond intact for subsequent transformations. The base is crucial for activating the boronic acid to facilitate transmetalation.[5]

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-I(L₂) Pd0->PdII_A Oxidative Addition (Ar-I) PdII_B Ar-Pd(II)-R(L₂) PdII_A->PdII_B Transmetalation (R-B(OH)₂ + Base) PdII_B->Pd0 Reductive Elimination Product_out Ar-R ArI_in Ar-I Boronic_in R-B(OH)₂ caption Fig 3. Simplified Suzuki catalytic cycle.

Fig 3. Simplified Suzuki catalytic cycle.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq)

  • Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • No Reaction: Check inert atmosphere, solvent degassing, and catalyst activity. An alternative catalyst/ligand system may be required.

  • Low Yield: The boronic acid may be degrading; use fresh or high-quality reagent. Increase catalyst loading or reaction time.

  • Side Products: Homocoupling of the boronic acid can occur. Ensure proper degassing to minimize oxygen.

Protocol 2: Sonogashira Coupling at the C5-Iodo Position

Objective: To install an alkyne moiety at the C5 position by coupling with a terminal alkyne.[14][15]

Causality: This reaction utilizes a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species for transmetalation.[16] The amine base is crucial for both neutralizing the HX byproduct and deprotonating the alkyne.[14]

Materials and Reagents:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.04-0.10 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (serves as base and solvent)

  • Degassed THF or DMF (co-solvent, optional)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent (e.g., TEA or a mixture of THF/TEA).

  • Add the terminal alkyne via syringe, dropwise, at room temperature.

  • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

  • Monitor the reaction by TLC or LC-MS (typically complete in 1-6 hours).

  • Once complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting:

  • Glaser Coupling: Oxygen can promote the homocoupling of the alkyne (Glaser coupling). Meticulous degassing and maintenance of an inert atmosphere are critical.

  • Catalyst Deactivation: If the reaction stalls, adding a small additional portion of the palladium catalyst may help.

Protocol 3: Buchwald-Hartwig Amination at the C5-Iodo Position

Objective: To form a new carbon-nitrogen bond at the C5 position by coupling with a primary or secondary amine.[17][18]

Causality: This reaction requires a strong, non-nucleophilic base (like sodium tert-butoxide) to deprotonate the amine, forming an amide that coordinates to the palladium center before reductive elimination.[6] The choice of phosphine ligand is critical and depends on the steric and electronic properties of the amine coupling partner.[19]

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 eq)

  • Xantphos or a suitable Buchwald ligand (e.g., BrettPhos) (0.02-0.06 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 eq)

  • Degassed Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the base, Pd₂(dba)₃, and the phosphine ligand to a dry Schlenk flask.

  • Add the solvent and stir for 10 minutes to pre-form the active catalyst.

  • Add this compound and the amine coupling partner.

  • Seal the flask and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Cool the reaction to room temperature and quench carefully by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry, filter, and concentrate.

  • Purify by column chromatography.

Troubleshooting:

  • Hydrodehalogenation: A common side reaction is the reduction of the C-I bond. This can be minimized by ensuring anhydrous conditions and using the correct base/ligand combination.

  • Poor Reactivity: Aryl chlorides are less reactive than iodides. If targeting the C-Cl bond in a second step, a more active catalyst system (e.g., using a bulky biarylphosphine ligand) and higher temperatures will be necessary.[6]

Comparison of Typical Reaction Conditions
ReactionCatalyst (eq)Ligand (eq)Base (eq)SolventTemp (°C)
Suzuki Pd(dppf)Cl₂ (0.03)(Internal)Na₂CO₃ (2.5)Dioxane/H₂O80-100
Sonogashira Pd(PPh₃)₂Cl₂ (0.03)CuI (0.06)(Internal)TEA (excess)TEA/THF25-60
Buchwald Pd₂(dba)₃ (0.02)Xantphos (0.04)NaOtBu (2.0)Toluene90-110

Safety, Handling, and Storage

  • Hazard Statements: this compound is classified as toxic if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20]

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.[20]

  • Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere as recommended.[8]

Conclusion

This compound is a high-value, strategically designed building block for medicinal chemistry. Its defining feature—orthogonally reactive C-I and C-Cl bonds—provides a reliable and controllable platform for constructing complex molecules. By enabling selective, sequential functionalization, it allows for efficient SAR exploration and the synthesis of novel compounds, particularly in the highly competitive field of kinase inhibitor drug discovery. The protocols and principles outlined in this document provide a solid foundation for researchers to successfully incorporate this versatile reagent into their synthetic programs.

References

Application Notes & Protocols: Synthetic Routes to Novel Pyrazinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Pyrazinamide and the Quest for Its Successors

Pyrazinamide (PZA) stands as a cornerstone of modern combination therapy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1] First synthesized in 1936, its introduction into treatment regimens dramatically shortened the duration of therapy, a critical factor in patient compliance and success.[2] PZA is a prodrug, converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[1] This active metabolite is particularly effective against semi-dormant bacilli residing in the acidic, anaerobic environments of granulomas, a unique sterilizing activity that distinguishes it from other anti-TB agents.[2]

However, the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, coupled with PZA's own challenges, such as a high required dose and the potential for hepatotoxicity, necessitates the development of new, improved analogues.[2][3] The goal is to design derivatives that can overcome existing resistance mechanisms, exhibit enhanced potency, and possess a more favorable pharmacokinetic and safety profile.

This document serves as a technical guide for medicinal chemists and drug discovery professionals, detailing versatile and field-proven synthetic routes to novel pyrazinamide derivatives. We will explore strategies starting from three principal scaffolds: pyrazine-2-carboxylic acid, halogenated pyrazine intermediates, and pyrazinamide itself, providing both the mechanistic rationale and detailed experimental protocols.

Section 1: The Workhorse Route: Derivatization from Pyrazine-2-carboxylic Acid

Pyrazine-2-carboxylic acid is arguably the most common and versatile starting material for accessing a wide array of PZA analogues. The core chemical challenge lies in the activation of the carboxylic acid moiety to facilitate amide bond formation with a diverse selection of amines. Two robust methods are presented here: the classical acyl chloride formation and the milder, modern Yamaguchi amidation.

Protocol 1: Classical Amidation via Acyl Chloride Intermediate

This method is a staple in organic synthesis due to its reliability and the high reactivity of the acyl chloride intermediate. The carboxylic acid is first converted to pyrazine-2-carbonyl chloride using an activating agent like thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The highly electrophilic acyl chloride is then reacted in situ or after isolation with a primary or secondary amine to yield the target amide.

Causality Behind the Method:

  • Thionyl Chloride (SOCl₂): This reagent efficiently converts the carboxylic acid into a highly reactive acyl chloride. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion.

  • DMF (catalyst): DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is the true catalytic species that activates the carboxylic acid, accelerating the formation of the acyl chloride.[4]

  • Ice Bath: The initial reaction with thionyl chloride is often exothermic. Cooling is essential to control the reaction rate and prevent potential side reactions.

Experimental Protocol:

  • Activation: To a solution of pyrazine-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., methylene chloride, 10 mL/mmol) in a round-bottom flask, add a catalytic amount of DMF (2-3 drops).[5]

  • Place the flask in an ice-water bath and stir. Slowly add thionyl chloride (3.0-4.0 eq) dropwise via a syringe or dropping funnel.[5]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 4-8 hours until the evolution of gas ceases.[5]

  • Amidation: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve the desired amine (1.2-1.5 eq) and a non-nucleophilic base like triethylamine (TEA, 2.0 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the freshly prepared pyrazine-2-carbonyl chloride solution.

  • Stir the reaction at room temperature for 8-12 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Workflow Diagram: Acyl Chloride Route

cluster_0 Activation cluster_1 Amidation cluster_2 Purification Start Pyrazine-2-carboxylic Acid AcylChloride Pyrazine-2-carbonyl Chloride Start->AcylChloride SOCl₂, cat. DMF Reflux, 4-8h Product Novel Pyrazinamide Derivative AcylChloride->Product Amine R₁R₂NH, TEA Amine->Product Purification Aqueous Work-up & Chromatography/Recrystallization Product->Purification

Caption: Workflow for PZA derivative synthesis via the acyl chloride method.

Protocol 2: Yamaguchi Amidation

The Yamaguchi reaction is a powerful alternative that avoids the use of harsh reagents like thionyl chloride, which is regulated under the Chemical Weapons Convention.[6] This method utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride in situ, which is then readily attacked by the amine.

Causality Behind the Method:

  • 2,4,6-Trichlorobenzoyl Chloride: Reacts with the carboxylate (formed by the addition of TEA) to generate a highly reactive mixed anhydride. The steric bulk of the trichlorobenzoyl group directs the incoming amine to attack the desired pyrazinoyl carbonyl center.

  • Triethylamine (TEA): Acts as a base to deprotonate the carboxylic acid, forming the carboxylate anion needed to react with the Yamaguchi reagent. It also scavenges the HCl produced.

  • DMAP (4-Dimethylaminopyridine): A highly effective nucleophilic catalyst that accelerates the final amidation step.[7]

Experimental Protocol:

  • Anhydride Formation: Dissolve pyrazine-2-carboxylic acid (1.0 eq) in a large volume of anhydrous THF (approx. 200 mL/mmol).[7]

  • Add 2,4,6-trichlorobenzoyl chloride (1.0 eq) followed by triethylamine (1.0 eq). Stir the mixture at room temperature for 20-30 minutes.[7]

  • Amidation: Add DMAP (1.0 eq) to the reaction mixture, followed by the desired amine (1.0-1.2 eq).

  • Heat the mixture to reflux (approx. 60-70 °C) for 1-2 hours.[7]

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Derivative Amine Used Yield (%) Reference
5d 4-Chloro-2-fluoroaniline86%[7]
5g 4-Aminobenzonitrile62%[7]
N/A N-(4-chlorophenyl)amine81%[8]
5f 2,4-Difluoroaniline42%[7]
5a Aniline6%[7]
Table 1. Representative yields of PZA analogues synthesized via the Yamaguchi method.

Section 2: Synthesis from Halogenated Intermediates: Accessing the 3-Position

To explore structure-activity relationships at the pyrazine core, functionalization is key. The nucleophilic aromatic substitution (SNAr) on a halogenated pyrazine ring is a highly effective strategy for introducing diverse substituents at positions otherwise difficult to access. The synthesis of 3-aminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide is a prime example.

Protocol 3: Aminodehalogenation of 3-Chloropyrazine-2-carboxamide

This route begins with a halogenated pyrazine, which serves as an electrophilic substrate for nucleophilic attack by an amine. The reaction displaces the chloride, forming a C-N bond at the 3-position of the pyrazine ring. This method has been successfully applied to synthesize series of derivatives with potent antimycobacterial activity.[3][9] Microwave-assisted synthesis can significantly accelerate this transformation.[3]

Causality Behind the Method:

  • Electron-Withdrawing Groups: The pyrazine nitrogens and the adjacent carboxamide group are strongly electron-withdrawing. They activate the chlorine atom at the 3-position towards nucleophilic attack, making the SNAr reaction feasible.

  • Microwave Irradiation: Provides rapid, uniform heating, which can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.

Experimental Protocol:

  • Starting Material Synthesis: The precursor, 3-chloropyrazine-2-carboxamide, is typically synthesized from 3-chloropyrazine-2-carbonitrile via a controlled partial hydrolysis, which gives higher yields than direct amidation.[10]

  • Aminodehalogenation (Conventional): In a sealed tube, combine 3-chloropyrazine-2-carboxamide (1.0 eq), the desired substituted amine (e.g., benzylamine) (1.5-2.0 eq), and a suitable solvent like ethanol or N,N-dimethylformamide.

  • Heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Aminodehalogenation (Microwave-Assisted): In a microwave vial, combine the reagents as above. Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 140 °C) for 15-30 minutes.[3]

  • Work-up and Purification: After cooling, dilute the reaction mixture with water to precipitate the product. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Workflow Diagram: SNAr Route

Start 3-Chloropyrazine-2-carbonitrile Intermediate 3-Chloropyrazine-2-carboxamide Start->Intermediate Partial Hydrolysis (controlled pH, temp) Product 3-Amino-pyrazinamide Derivative Intermediate->Product Nucleophilic Aromatic Substitution (Conventional Heat or Microwave) Amine R-NH₂ Amine->Product

Caption: Synthesis of 3-substituted PZA derivatives via an SNAr reaction.

Compound Substituent (from Amine) MIC vs. M. tuberculosis H37Rv (µM) Reference
Pyrazinamide (Standard)21[9]
8 4-Methylbenzyl6[3][9]
4 4-Fluorobenzyl21[3][9]
9 4-Methoxybenzyl21[3][9]
12 4-(Trifluoromethyl)benzyl42[3][9]
Table 2. Antimycobacterial activity of 3-benzylaminopyrazine-2-carboxamides.

Section 3: Advanced Strategies: Bioisosteric Replacement

Bioisosterism is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency or improve pharmacokinetic properties.[11] In the context of PZA, replacing the core carboxamide group has led to the discovery of highly potent analogues.

Principle: Bioisosteric Replacement of the Carboxamide with a 1,2,3-Triazole

The carboxamide group is crucial for PZA's activity, but it can be susceptible to metabolic hydrolysis. The 1,2,3-triazole ring is an excellent bioisostere for an amide bond. It is metabolically stable, maintains a similar size and geometry, and possesses hydrogen bond accepting capabilities through its nitrogen atoms. These triazole analogues are often synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[12][13]

Workflow Diagram: Bioisosteric Replacement

cluster_0 Pyrazinamide Core cluster_1 Bioisosteric Analogue PZA Pyrazine Ring Amide Carboxamide (-CONH₂) PZA->Amide is replaced by Triazole 1,2,3-Triazole Ring PZA_analog Pyrazine Ring PZA_analog->Triazole

Caption: Conceptual workflow of bioisosteric replacement in PZA derivatives.

Protocol 4: General Protocol for CuAAC "Click Chemistry" Synthesis

This protocol requires the synthesis of two key fragments: a pyrazine-containing alkyne and an organic azide (or vice-versa). The final step involves their coupling via the CuAAC reaction.

Experimental Protocol:

  • Fragment Synthesis:

    • Pyrazine-Alkyne: Synthesize a pyrazine derivative bearing a terminal alkyne. This can be achieved, for example, by Sonogashira coupling of a halopyrazine with a protected alkyne, followed by deprotection.

    • Organic Azide: Synthesize the desired side-chain component containing an azide group. This is commonly done by reacting an alkyl or benzyl halide with sodium azide (NaN₃).

  • CuAAC Reaction:

    • In a flask, dissolve the pyrazine-alkyne (1.0 eq) and the organic azide (1.0-1.1 eq) in a solvent mixture, typically t-BuOH/H₂O (1:1).

    • Add a copper(II) sulfate solution (CuSO₄·5H₂O, 0.05-0.1 eq) and sodium ascorbate (0.1-0.2 eq). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

    • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification:

    • Dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting 1,2,3-triazole derivative by column chromatography.

This modular "click chemistry" approach allows for the rapid synthesis of large libraries of PZA analogues by simply varying the alkyne and azide coupling partners, making it a powerful tool for lead optimization.[13]

Conclusion

The synthetic pathways outlined in these application notes provide a robust toolbox for the development of novel pyrazinamide derivatives. The classical amidation of pyrazine-2-carboxylic acid remains a fundamental and reliable strategy for accessing a wide range of N-substituted analogues. For more targeted modifications, nucleophilic aromatic substitution on halogenated pyrazines offers a gateway to otherwise inaccessible positions on the core scaffold. Finally, advanced strategies like bioisosteric replacement using click chemistry open up new chemical space, enabling the creation of derivatives with fundamentally different structures and potentially improved pharmacological properties. Each route offers distinct advantages, and the choice of method will depend on the specific design rationale, available starting materials, and desired scale of synthesis. The continued exploration of these and other innovative synthetic methods is critical to advancing the fight against tuberculosis.

References

Application Note & Protocols: Scale-Up Synthesis Considerations for 6-Chloro-5-iodopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

6-Chloro-5-iodopyrazin-2-amine (CAS: 925678-00-8) is a critical halogenated pyrazine intermediate. Pyrazine cores are prevalent in a multitude of biologically active compounds, making them foundational building blocks in medicinal chemistry and drug development.[1][2][3] The strategic placement of chloro and iodo groups on the pyrazine ring allows for differential reactivity in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of complex molecular architectures.[2][3]

This document provides a comprehensive guide for the synthesis of this compound, with a specific focus on the considerations required for scaling the process from laboratory (gram-scale) to pilot plant (kilogram-scale) production. We will delve into the rationale behind the chosen synthetic strategy, provide detailed, validated protocols, and address the critical safety, efficiency, and purity challenges inherent in process scale-up.

Synthetic Strategy & Mechanistic Rationale

The most direct and atom-economical approach to this compound is the electrophilic iodination of the commercially available starting material, 2-amino-6-chloropyrazine.

Retrosynthetic Analysis:

G Target This compound Disconnect C-I Bond Formation (Electrophilic Iodination) Target->Disconnect SM 2-Amino-6-chloropyrazine Disconnect->SM

Caption: Retrosynthetic disconnection of the target molecule.

Forward Synthesis & Reagent Selection:

The key transformation is the regioselective iodination at the C5 position. The pyrazine ring is inherently electron-deficient, and the existing amino (electron-donating) and chloro (electron-withdrawing) groups further influence the ring's reactivity. The C5 position is activated by the adjacent C2-amino group, making it the most favorable site for electrophilic attack.

Several iodinating agents were considered:

  • Molecular Iodine (I₂): While inexpensive, I₂ is a weak electrophile and typically requires an activating agent or oxidant (e.g., H₂O₂, nitric acid, sodium percarbonate) to generate a more potent iodinating species ("I+").[4][5] This adds complexity and potential side reactions, making process control more challenging on a large scale.

  • N-Iodosuccinimide (NIS): NIS is a mild, solid, and easy-to-handle source of electrophilic iodine.[6][7] It offers high reactivity and selectivity for many aromatic systems and avoids the need for a separate oxidant, simplifying the reaction setup and improving the safety profile.[8] For these reasons, NIS is the reagent of choice for this synthesis.

  • Iodine Monochloride (ICl): ICl is a highly reactive iodinating agent but is a corrosive liquid and can be less selective, posing significant handling challenges during scale-up.

Solvent Choice: Concentrated sulfuric acid is selected as the reaction medium. It serves to protonate the pyrazine nitrogen atoms, further activating the ring towards electrophilic substitution, while also being an excellent solvent for both the starting material and the NIS reagent.

Process Development & Scale-Up Considerations

Transitioning from a lab-scale procedure to a pilot-plant process requires careful attention to several key parameters that can dramatically impact yield, purity, and safety.

Critical Parameter Analysis
ParameterLaboratory Scale (10 g)Pilot Plant Scale (1 kg)Rationale & Scale-Up Considerations
Reactor 250 mL Round Bottom Flask20 L Jacketed Glass ReactorHeat Transfer: A jacketed reactor is essential for precise temperature control of the larger reaction mass. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more critical to prevent thermal runaways.
Agitation Magnetic Stir BarOverhead Mechanical StirrerMixing Efficiency: Efficient mixing is crucial to maintain homogeneity and ensure uniform heat distribution. A mechanical stirrer with appropriate impeller design (e.g., pitched-blade turbine) is required for the larger volume and potential slurry.
Reagent Addition Manual addition via spatulaSolids Charging System / Screw FeederControlling Exotherm: The addition of NIS to sulfuric acid is exothermic. Controlled, portion-wise addition is critical. A solids charging system allows for a slow, consistent addition rate, preventing dangerous temperature spikes.
Temperature 0-5 °C (Ice Bath)0-5 °C (Chiller Loop)Selectivity & Safety: Low temperature minimizes potential side reactions (e.g., di-iodination, degradation) and helps control the reaction exotherm. A reliable process chiller is mandatory for kilogram-scale production.
Work-up Pouring into Beaker of IcePumping into a Quench VesselSafety & Handling: Manually pouring a large volume of concentrated sulfuric acid is hazardous. The reaction mixture should be transferred via a pressure- or vacuum-rated pump through a transfer line into a separate, agitated quench vessel containing ice/water.
Isolation Büchner Funnel FiltrationCentrifuge or Nutsche Filter-DryerEfficiency: Large-scale filtration requires more robust equipment. A Nutsche filter-dryer provides a closed system for filtration, washing, and drying, minimizing operator exposure and handling losses.
Safety and Hazard Analysis
  • N-Iodosuccinimide (NIS): Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also moisture and light-sensitive.[7][9] Store in a cool, dark, dry place under an inert atmosphere.

  • Concentrated Sulfuric Acid (H₂SO₄): Severely corrosive to skin and eyes. Causes severe burns. The reaction with water is highly exothermic. Always add acid to water, never the reverse.

  • Reaction Hazards: The primary hazard is the exotherm generated during the addition of NIS to the sulfuric acid solution and the subsequent quenching of the reaction mixture in water. Strict temperature control and slow addition rates are paramount.

  • Personal Protective Equipment (PPE): At all scales, operators must wear appropriate PPE, including acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and an acid-resistant lab coat or apron.

Detailed Experimental Protocols

Laboratory Scale Synthesis Protocol (10 g)
  • Setup: Equip a 250 mL three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet. Place the flask in an ice/salt bath.

  • Charging: Charge the flask with 2-amino-6-chloropyrazine (10.0 g, 77.2 mmol).

  • Acid Addition: Slowly add concentrated sulfuric acid (98%, 50 mL) to the flask while stirring, ensuring the internal temperature does not exceed 20 °C. Continue stirring at 0-5 °C until all solid has dissolved.

  • NIS Addition: Add N-Iodosuccinimide (19.2 g, 85.3 mmol, 1.1 eq) portion-wise over 30-45 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: In a separate 1 L beaker, prepare a mixture of crushed ice (200 g) and water (200 mL). With vigorous stirring, slowly pour the reaction mixture into the ice/water.

  • Neutralization & Quench: Slowly add a 10% aqueous solution of sodium thiosulfate to quench any residual iodine (color disappears). Carefully adjust the pH to 7-8 by the slow addition of 50% aqueous sodium hydroxide, keeping the temperature below 20 °C with an ice bath.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (3 x 50 mL) and cold methyl tert-butyl ether (MTBE) (2 x 30 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.

    • Expected Yield: 16-18 g (81-91%)

    • Purity (HPLC): >98%

Pilot Plant Scale Synthesis Protocol (1.0 kg)
  • Setup: Use a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a solids charging port, and a nitrogen atmosphere. Set the chiller connected to the reactor jacket to -5 °C.

  • Charging: Charge the reactor with 2-amino-6-chloropyrazine (1.0 kg, 7.72 mol).

  • Acid Addition: Slowly pump concentrated sulfuric acid (98%, 5.0 L) into the reactor, ensuring the internal temperature is maintained below 20 °C.

  • Cooling & Dissolution: Cool the reactor contents to 0 °C and stir until all solid has dissolved.

  • NIS Addition: Add N-Iodosuccinimide (1.92 kg, 8.53 mol, 1.1 eq) via a controlled solids addition system over 1.5-2 hours. Maintain the internal temperature between 0-5 °C throughout the addition.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor reaction completion via in-process HPLC analysis.

  • Quenching: Prepare a separate 50 L quench vessel containing deionized water (20 L) and ice (20 kg). Using a suitable pump, slowly transfer the reaction mixture into the vigorously stirred quench vessel, maintaining the quench temperature below 20 °C.

  • Neutralization & Quench: Slowly add a 10% aqueous solution of sodium thiosulfate until a sample test shows no residual oxidant. Carefully add 50% aqueous sodium hydroxide to adjust the pH to 7-8, ensuring the temperature remains below 20 °C.

  • Isolation: Isolate the precipitated product using a centrifuge or a Nutsche filter.

  • Washing: Wash the product cake in the filter with cold deionized water (3 x 5 L) followed by cold MTBE (2 x 3 L).

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

    • Expected Yield: 1.6-1.8 kg

    • Purity (HPLC): >98%

Workflow and Mechanism Visualization

Overall Synthesis Workflow:

Caption: Process flow diagram for the scale-up synthesis.

Reaction Mechanism:

G cluster_0 Electrophilic Aromatic Substitution Pyrazine Pyrazine Ring (activated by NH₂ group) Intermediate Sigma Complex (Cationic Intermediate) Pyrazine->Intermediate + 'I⁺' NIS N-Iodosuccinimide (NIS) (Source of 'I⁺') Product This compound Intermediate->Product - H⁺

Caption: Simplified mechanism of electrophilic iodination.

Analytical Characterization

The identity and purity of the final product should be confirmed using a suite of standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any impurities.[8] A reverse-phase method with a C18 column and a water/acetonitrile gradient is typically suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and regiochemistry of the iodination.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₄H₃ClIN₃, MW: 255.45 g/mol ).[10]

  • Melting Point: To provide a quick assessment of purity against a reference standard.

Conclusion

The synthesis of this compound via electrophilic iodination of 2-amino-6-chloropyrazine with N-Iodosuccinimide is a robust and efficient method suitable for large-scale production. A successful scale-up hinges on meticulous control of reaction temperature through appropriate engineering controls, such as jacketed reactors and controlled addition rates, to manage the process exotherms safely. The detailed protocols and considerations outlined in this document provide a validated framework for researchers and drug development professionals to safely and efficiently produce this key synthetic intermediate at both laboratory and pilot plant scales.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Chloro-5-iodopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrazines in Drug Discovery

Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2] The ability to strategically functionalize the pyrazine scaffold is paramount in the drug discovery process, as it allows for the fine-tuning of a molecule's pharmacological properties. 6-Chloro-5-iodopyrazin-2-amine is a particularly valuable building block, offering two distinct halogen atoms that can be selectively manipulated through palladium-catalyzed cross-coupling reactions. This dual-handle approach opens a gateway to a vast chemical space for the synthesis of novel drug candidates.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of palladium-catalyzed cross-coupling reactions with this compound. We will delve into detailed experimental protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings, underpinned by a mechanistic rationale for the selection of reagents and reaction conditions.

Chemoselectivity: Harnessing the Differential Reactivity of C-I and C-Cl Bonds

The synthetic utility of this compound hinges on the differential reactivity of the carbon-iodine and carbon-chlorine bonds in the oxidative addition step of the palladium catalytic cycle. The general order of reactivity for aryl halides is I > Br > OTf >> Cl.[3] This inherent difference in bond lability allows for selective functionalization at the C-I bond while leaving the C-Cl bond intact for subsequent transformations. This section will focus on protocols that exploit this chemoselectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds.[3][4] In the context of this compound, this reaction enables the introduction of a diverse array of aryl and heteroaryl substituents.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The initial and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex. Due to the weaker C-I bond, this will occur selectively at the 5-position of the pyrazine ring. The choice of ligand is crucial to stabilize the palladium catalyst and facilitate the subsequent steps.[5][6]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition (R)Pd(II)(X)L2 (R)Pd(II)(X)L2 Oxidative Addition->(R)Pd(II)(X)L2 R-X R-X R-X->Oxidative Addition Transmetalation Transmetalation (R)Pd(II)(X)L2->Transmetalation (R)Pd(II)(R')L2 (R)Pd(II)(R')L2 Transmetalation->(R)Pd(II)(R')L2 R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination (R)Pd(II)(R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration R-R' R-R' Reductive Elimination->R-R'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Substrate This compoundDihalogenated pyrazine with differential reactivity.
Boronic Acid Aryl- or Heteroaryl-boronic acid (1.2 equiv)Coupling partner.
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)Reliable catalysts for Suzuki couplings.[7]
Base K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)Activates the boronic acid for transmetalation.[4]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Biphasic solvent system is often effective.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed.
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of the catalyst.

Step-by-Step Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the palladium catalyst (0.05 equiv).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the specified temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes.[8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10]

Mechanistic Insights

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[10] The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[10]

Diagram: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add Substrate Add this compound, Terminal Alkyne, and Base Add Catalysts Add Pd Catalyst and Cu(I) Co-catalyst Add Substrate->Add Catalysts Inert Atmosphere Evacuate and Backfill with N2/Ar Add Catalysts->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat and Stir Heat to Reaction Temperature and Stir Add Solvent->Heat and Stir Monitor Progress Monitor by TLC or LC-MS Heat and Stir->Monitor Progress Cool and Dilute Cool to Room Temperature and Dilute with Organic Solvent Monitor Progress->Cool and Dilute Upon Completion Wash Wash with Water and Brine Cool and Dilute->Wash Dry and Concentrate Dry over Na2SO4 and Concentrate Wash->Dry and Concentrate Purify Purify by Column Chromatography Dry and Concentrate->Purify

Caption: A typical experimental workflow for a Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling
ParameterRecommended ConditionRationale
Substrate This compoundSelective reaction at the C-I bond.
Alkyne Terminal alkyne (1.5 equiv)Coupling partner.
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Standard palladium catalyst for Sonogashira coupling.
Co-catalyst CuI (10 mol%)Facilitates the formation of the copper acetylide.[10]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as both a base and a solvent.
Solvent THF or DMFAnhydrous conditions are preferred.
Temperature Room Temperature to 60 °CGenerally milder conditions than Suzuki coupling.
Atmosphere Inert (Nitrogen or Argon)Protects the catalysts from oxidation.

Step-by-Step Procedure:

  • In a dry reaction flask, dissolve this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in the chosen solvent.

  • Add the base (e.g., Et₃N, 3.0 equiv).

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.05 equiv) and the copper(I) iodide (0.10 equiv).

  • Stir the reaction mixture at the specified temperature, monitoring for completion by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalysts.

  • Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[11][12][13] This reaction is particularly useful for synthesizing substituted aminopyrazines.

Mechanistic Overview

The Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[12] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[5]

Experimental Protocol: Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale
Substrate This compoundSelective amination at the 5-position.
Amine Primary or secondary amine (1.2 equiv)The nitrogen nucleophile.
Catalyst Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)Common palladium precursors.
Ligand XPhos, SPhos, or BINAP (5-10 mol%)Bulky, electron-rich ligands facilitate the reaction.[11]
Base NaOt-Bu or K₃PO₄ (2.0 equiv)A strong, non-nucleophilic base is required.
Solvent Toluene or 1,4-DioxaneAnhydrous and deoxygenated.
Temperature 80-110 °CHigher temperatures are often necessary.
Atmosphere Inert (Nitrogen or Argon)Essential for catalyst stability.

Step-by-Step Procedure:

  • To a glovebox or under a stream of inert gas, add the palladium precursor, the ligand, and the base to a dry reaction vessel.

  • Add the solvent and stir for a few minutes to pre-form the active catalyst.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the vessel and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Stille Coupling: Utilizing Organostannanes for C-C Bond Formation

The Stille coupling offers another versatile method for creating C-C bonds, using organostannane reagents.[14][15][16] A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents.[14][17] However, the toxicity of tin compounds is a significant drawback.[15][16]

Mechanistic Pathway

The mechanism of the Stille coupling is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[16] The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium center.

Experimental Protocol: Stille Coupling
ParameterRecommended ConditionRationale
Substrate This compoundSelective coupling at the C-I bond.
Organostannane Aryl-, heteroaryl-, or vinyl-stannane (1.1 equiv)The organometallic coupling partner.
Catalyst Pd(PPh₃)₄ (5 mol%)A commonly used and effective catalyst.
Additive LiCl (3.0 equiv) or CuI (10 mol%)Can accelerate the transmetalation step.
Solvent Toluene, DMF, or THFAnhydrous and deoxygenated.
Temperature 80-110 °CTo drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)To prevent catalyst deactivation.

Step-by-Step Procedure:

  • In a dry, inert atmosphere-flushed flask, dissolve this compound (1.0 equiv) and the organostannane reagent (1.1 equiv) in the chosen solvent.

  • Add the palladium catalyst and any additives.

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with saturated aqueous KF solution (to remove tin byproducts), followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion and Future Directions

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a diverse range of functionalized pyrazine derivatives. By carefully selecting the appropriate reaction conditions, researchers can achieve high yields and excellent chemoselectivity for the functionalization of the C-I bond. The protocols outlined in this application note serve as a robust starting point for the development of novel pyrazine-containing molecules for applications in drug discovery and materials science. Future work in this area may focus on the development of more sustainable catalytic systems, including the use of base metal catalysts and reactions in greener solvents.

References

Application Notes & Protocols: 6-Chloro-5-iodopyrazin-2-amine as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazine nucleus is a privileged scaffold in modern agrochemicals, offering metabolic stability and potent biological activity.[1][2] This guide details the application of 6-chloro-5-iodopyrazin-2-amine, a trifunctional building block, in the synthesis of complex agrochemical candidates. The key to its utility lies in the differential reactivity of its halogen substituents, enabling a programmed, stepwise functionalization. The carbon-iodine bond is readily activated in palladium-catalyzed cross-coupling reactions, allowing for selective elaboration at the C5 position, while the more robust carbon-chlorine bond is reserved for subsequent transformations.[3] We provide field-tested protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, complete with mechanistic rationale, data tables, and process workflows to empower researchers in the rapid generation of diverse chemical libraries for agrochemical discovery.

Core Concepts: Physicochemical Properties and Reactivity Profile

A foundational understanding of the substrate's characteristics is paramount for designing robust and selective synthetic routes. This compound is a solid at room temperature, with good solubility in common organic solvents used for cross-coupling.

Table 1: Physicochemical Properties of this compound

PropertyValueCAS Number
Molecular Formula C₄H₃ClIN₃925678-00-8[4]
Molecular Weight 255.44 g/mol
Appearance Solid
Storage Temperature 2-8°C, Inert Atmosphere

The synthetic power of this building block originates from the significant difference in bond dissociation energies between the C5-I and C6-Cl bonds. In palladium-catalyzed cross-coupling reactions, the order of oxidative addition reactivity is C–I > C–Br > C–Cl.[3] This inherent reactivity differential allows for a highly chemoselective functionalization at the C5 position, leaving the C6-chloro and C2-amino groups untouched for subsequent diversification.

G cluster_reactivity Orthogonal Reactivity Workflow A This compound (Three Reactive Sites) B Condition Set A (e.g., Pd(PPh₃)₄, Base) A->B Step 1 C Selective C-I Bond Activation (Suzuki, Sonogashira, etc.) B->C D C5-Functionalized Intermediate (C6-Cl and C2-NH₂ intact) C->D E Condition Set B (e.g., Pd₂(dba)₃, XPhos, Strong Base) D->E Step 2 F Selective C-Cl Bond Activation (Buchwald-Hartwig, SNAr, etc.) E->F G Di-functionalized Pyrazine Scaffold F->G G cluster_protocol General Cross-Coupling Workflow A Setup: Reagents & Catalyst in Schlenk Flask B Inert Atmosphere: 3x Evacuate/Backfill Cycles A->B C Add Degassed Solvent(s) B->C D Reaction: Heat & Stir C->D E Monitor Progress (TLC / LC-MS) D->E E->D Incomplete F Work-up: Quench, Extract, Wash E->F Complete G Purification: Column Chromatography F->G H Characterized Product (NMR, MS) G->H

References

Selective functionalization of the pyrazine ring in 6-Chloro-5-iodopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic and Selective Functionalization of 6-Chloro-5-iodopyrazin-2-amine

Authored by: A Senior Application Scientist

Abstract

Substituted pyrazines are prevalent structural motifs in medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced materials.[1][2][3] The synthetic utility of these scaffolds is directly linked to the ability to precisely install diverse functional groups onto the pyrazine core. This compound is a valuable and versatile building block, featuring three distinct points for modification: a nucleophilic amino group and two halogenated carbons (C5-I and C6-Cl) with orthogonal reactivity. This guide provides a comprehensive overview of the principles and detailed protocols for the selective functionalization of this substrate, enabling a rational approach to the synthesis of complex, polysubstituted pyrazine derivatives. We will delve into the mechanistic underpinnings that govern regioselectivity, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

The Principle of Regioselective Functionalization: A Mechanistic Rationale

The ability to selectively functionalize one halogen in the presence of another is the cornerstone of using this compound. This selectivity is governed by the inherent differences in the carbon-halogen bond strengths and the electronic nature of the pyrazine ring.

  • Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig): These reactions are initiated by the oxidative addition of a palladium(0) complex into the carbon-halogen bond. The bond dissociation energy (BDE) of a C-I bond is significantly lower than that of a C-Cl bond (C-I < C-Br < C-Cl).[4] Consequently, the palladium catalyst will preferentially react with the weaker C-I bond at the C5 position under carefully controlled conditions. This kinetic preference allows for the selective formation of C-C or C-N bonds at the C5 position while leaving the C6-chloro group intact for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency activates the ring towards attack by nucleophiles.[5] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] While both halogenated positions are activated, the C6-chloro position is particularly susceptible to SNAr, a reaction that can be performed sequentially after the C5 position has been addressed.

This differential reactivity provides a clear and powerful strategy for the divergent synthesis of complex pyrazines, as illustrated below.

G cluster_0 Synthetic Strategy start This compound intermediate 5-Substituted-6-chloropyrazin-2-amine start->intermediate Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) Targets C5-Iodo Bond final_product 5,6-Disubstituted Pyrazin-2-amine intermediate->final_product Nucleophilic Aromatic Substitution (SNAr) or Second Cross-Coupling Targets C6-Chloro Bond

Caption: Strategic workflow for sequential functionalization.

Protocols for Selective C5-Position Functionalization

The following protocols are optimized for the selective reaction at the C5-iodo position. It is critical to maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction, as Pd(0) species are sensitive to oxygen.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl or heteroaryl-aryl structures.[7][8][9] The choice of base and ligand is crucial for achieving high yields and preventing side reactions.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (see Table 1) (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required) to the flask.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent(s) via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture with stirring to the specified temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90Good-Excellent
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME85Excellent
3-Pyridylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O100Good
2-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O90Good-Excellent
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

This reaction is unparalleled for the introduction of alkyne moieties, which are versatile handles for further chemistry, such as click reactions or cyclizations.[10][11][12] The use of a copper(I) co-catalyst is typical and significantly accelerates the reaction.[11]

Protocol 2.2: General Procedure for Sonogashira Coupling

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas. Repeat three times.

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

G cluster_0 Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)-I(L)₂ pd0->pd_complex Oxidative Addition (Selective for C-I) pd_acetylide R¹-Pd(II)-C≡C-R²(L)₂ cu_acetylide Cu(I)-C≡C-R² cu_acetylide->pd_acetylide Transmetalation pd_acetylide->pd0 product R¹-C≡C-R² pd_acetylide->product Reductive Elimination substrate R¹-I

References

Application Notes & Protocols: 6-Chloro-5-iodopyrazin-2-amine in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Scaffold

The quest for potent, broad-spectrum antiviral agents is a cornerstone of modern medicinal chemistry. Among the privileged heterocyclic scaffolds, pyrazine derivatives have emerged as a particularly fruitful area of investigation. These structures are bioisosteres of natural purine and pyrimidine nucleobases, allowing them to be processed by viral enzymes into active forms that can disrupt replication.[1] 6-Chloro-5-iodopyrazin-2-amine is a key heterocyclic building block that serves as a critical starting material for the synthesis of potent antiviral agents, most notably the broad-spectrum antiviral drug Favipiravir (T-705).[2][3][4] Its strategic disubstitution pattern—featuring an amine for bio-conjugation, a chloro group for further functionalization, and an iodo group for cross-coupling reactions—renders it a versatile precursor for generating diverse chemical libraries aimed at discovering novel antiviral therapeutics. This document provides an in-depth guide to the application of this compound in the synthesis of antiviral compounds and outlines protocols for their subsequent biological evaluation.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 925678-00-8[5]
Molecular Formula C₄H₃ClIN₃
Molecular Weight 255.44 g/mol [6]
Appearance Solid
Purity Typically ≥98%[6]
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[6]
IUPAC Name 6-chloro-5-iodo-2-pyrazinamine

Core Application: A Precursor to RNA-Dependent RNA Polymerase (RdRp) Inhibitors

The primary application of this compound is in the synthesis of nucleoside analogs that target viral RNA-dependent RNA polymerase (RdRp).[7][8] This enzyme is essential for the replication of many RNA viruses and is an attractive drug target because it is absent in host cells, potentially minimizing off-target effects.[7][8]

Mechanism of Action: The Favipiravir Paradigm

Favipiravir, a derivative of the pyrazine carboxamide scaffold, exemplifies the mechanism of action.[7] Once inside a cell, Favipiravir is converted by host cell enzymes into its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[2][3] This active metabolite mimics a purine nucleotide and is recognized as a substrate by the viral RdRp.[1] The incorporation of Favipiravir-RTP into the nascent viral RNA chain leads to either chain termination or lethal mutagenesis, where the accumulation of mutations in the viral genome results in a non-viable viral population.[1][9][10]

Signaling Pathway Visualization

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Cycle Favipiravir Favipiravir Favipiravir_RMP Favipiravir-Ribofuranosyl Monophosphate (RMP) Favipiravir->Favipiravir_RMP Host Kinases Favipiravir_RTP Favipiravir-Ribofuranosyl Triphosphate (RTP) (Active Form) Favipiravir_RMP->Favipiravir_RTP Host Kinases RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Favipiravir_RTP->RdRp Competitive Inhibition (Mimics Purine Nucleotide) RNA_Chain Nascent Viral RNA Favipiravir_RTP->RNA_Chain Incorporation RdRp->RNA_Chain Inhibition Chain Termination or Lethal Mutagenesis RNA_Chain->Inhibition

Caption: Intracellular activation of Favipiravir and subsequent inhibition of viral RdRp.

Protocol 1: Synthesis of Favipiravir Intermediate from a Related Pyrazine

While direct synthesis from this compound is proprietary, a well-documented route to Favipiravir proceeds through the key intermediate 3,6-dichloropyrazine-2-carbonitrile.[11][12] This protocol illustrates the chemical transformations relevant to the pyrazine core. The rationale is to create a highly functionalized pyrazine ring that can undergo sequential nucleophilic substitutions and hydrolysis to yield the final product.

Workflow for Intermediate Synthesis

Caption: A multi-step synthetic workflow for Favipiravir from a pyrazine precursor.

Step-by-Step Methodology: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

This procedure is adapted from established literature and highlights a key transformation.[11][13][14]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, dropping funnel, and thermometer, cautiously add phosphorus oxychloride (POCl₃).

    • Rationale: POCl₃ serves as both a dehydrating agent to convert the amide (formed in situ or from a precursor) to a nitrile and as a chlorinating agent.[14]

  • Addition of Starting Material: While stirring, slowly add 3-aminopyrazine-2-carboxamide. The temperature should be carefully controlled.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The elevated temperature is necessary to drive the chlorination and dehydration reactions to completion.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

    • Causality: This step quenches the reactive POCl₃ and precipitates the organic product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3,6-dichloropyrazine-2-carbonitrile.

    • Trustworthiness: Purification is critical as the purity of this intermediate is important for the success of subsequent steps like fluorination.[4]

Protocol 2: In Vitro Antiviral Efficacy Screening

Once novel compounds are synthesized from the this compound scaffold, their antiviral activity must be quantified. A common and reliable method is the Cytopathic Effect (CPE) Reduction Assay.[15][16]

Principle of the CPE Reduction Assay

Many viruses cause visible damage, known as cytopathic effect (CPE), to the host cells they infect. This can include cell rounding, detachment, and lysis. An effective antiviral compound will protect the cells from virus-induced CPE. The assay measures cell viability in the presence of the virus and varying concentrations of the test compound.[15]

High-Throughput Screening (HTS) Workflow

HTS_Workflow Plate_Cells 1. Plate Host Cells (e.g., Vero 76) in 96-well plates Add_Compounds 2. Add serial dilutions of test compounds & control drug (e.g., Favipiravir) Plate_Cells->Add_Compounds Infect_Cells 3. Infect cells with virus (e.g., Influenza, SARS-CoV-2) Add_Compounds->Infect_Cells Incubate 4. Incubate until >80% CPE in virus control wells Infect_Cells->Incubate Assess_Viability 5. Assess cell viability (e.g., Neutral Red or MTS assay) Incubate->Assess_Viability Data_Analysis 6. Data Analysis Assess_Viability->Data_Analysis Results Calculate EC₅₀, CC₅₀, and SI₅₀ Data_Analysis->Results

Caption: Workflow for a high-throughput cytopathic effect (CPE) reduction assay.

Detailed Step-by-Step Methodology

This protocol is a generalized procedure based on established methods.[15][17]

  • Cell Plating: Seed a suitable host cell line (e.g., Vero 76, MDCK) into 96-well microplates to form a confluent monolayer. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Typically, eight half-log₁₀ concentrations are used, starting from a high concentration (e.g., 100 µM).[15]

  • Assay Plate Setup:

    • Test Wells: Remove the old medium from the cells and add the diluted test compounds.

    • Virus Control (VC): Add medium without any compound.

    • Cell Control (CC): Add medium without any compound. These wells will not be infected.

    • Positive Control: Add a known antiviral drug (e.g., Favipiravir, Ribavirin) at various concentrations.

  • Viral Infection: Add a predetermined titer of the virus to all wells except the Cell Control wells.

  • Incubation: Incubate the plates for a period sufficient to cause approximately 80-90% CPE in the Virus Control wells (typically 2-5 days, depending on the virus).

  • Quantification of Cell Viability:

    • Remove the medium.

    • Add a cell viability reagent, such as a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or Neutral Red.

    • Incubate according to the manufacturer's instructions.

    • Read the absorbance on a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

    • Use regression analysis to determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that protects 50% of the cells from virus-induced death.[15]

    • Similarly, determine the 50% cytotoxic concentration (CC₅₀) from a parallel plate without virus.[15]

    • Calculate the Selectivity Index (SI₅₀) as the ratio of CC₅₀ to EC₅₀. A higher SI₅₀ value indicates a more promising therapeutic window.[15]

Conclusion and Future Directions

This compound is a high-value starting material for the discovery of novel antiviral agents. Its utility is firmly established through its role in the synthesis of broad-spectrum RdRp inhibitors like Favipiravir. The protocols outlined here provide a framework for both the chemical synthesis of pyrazine-based drug candidates and their subsequent biological evaluation. Future work in this area will likely focus on leveraging the iodo- and chloro-substituents to generate novel analogs through various cross-coupling and substitution reactions, aiming to improve potency, broaden the spectrum of activity, and overcome potential resistance mechanisms. The systematic application of these synthetic and screening methodologies is crucial for advancing the next generation of pyrazine-based antiviral therapies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloro-5-iodopyrazin-2-amine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of reaction products derived from 6-Chloro-5-iodopyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block[1] in complex synthetic routes. Here, we address common purification challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-tested experience.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions about handling and purifying compounds related to this compound.

Question: My purified product has a persistent yellow or brown color, but TLC and NMR look clean. What could be the cause?

Answer: This is a common issue when working with nitrogen-containing heterocycles and palladium catalysts. There are two primary suspects:

  • Trace Palladium Residues: Even after filtration, trace amounts of palladium can remain, often in colloidal form ('Palladium Black'), imparting a dark color. These levels may be too low to detect by NMR.

  • Oxidation of the Amine: Aromatic amines can be sensitive to air and light, forming minor, highly colored oxidized impurities over time.[2]

Troubleshooting Steps:

  • Charcoal Treatment: Stirring the product in a suitable solvent (e.g., Ethyl Acetate, DCM) with a small amount of activated carbon for 15-30 minutes, followed by filtration through Celite®, can effectively adsorb palladium residues and some colored organic impurities.

  • Use of Metal Scavengers: If palladium contamination is persistent and problematic for downstream applications, consider using silica-bound metal scavengers (e.g., thiol-functionalized silica).

  • Inert Atmosphere: Ensure final product handling and storage occur under an inert atmosphere (Nitrogen or Argon) and in amber vials to minimize oxidation.[3][4]

Question: Why do my amine-containing products streak badly during silica gel column chromatography?

Answer: The free amine group on your pyrazine derivative is basic, while the surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. This leads to a strong acid-base interaction, causing your product to adhere too strongly to the stationary phase.[5] This results in poor peak shape (streaking or tailing), low recovery, and inefficient separation.

Solution: You must mitigate this interaction.

  • Mobile Phase Modifier: Add a small amount of a competing base to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) in your solvent system.[6] This base will neutralize the acidic sites on the silica, allowing your product to elute cleanly.

  • Amine-Treated or Basic Stationary Phase: For particularly stubborn separations, consider using a commercially available amine-functionalized silica gel or basic alumina instead of standard silica.[7]

Question: Should I use Normal-Phase or Reverse-Phase chromatography?

Answer: The choice depends on the polarity of your final product.

  • Normal-Phase (e.g., Silica Gel): This is the default for most moderately polar organic compounds. It is generally cheaper and uses organic solvents. It is the preferred starting point for most pyrazine derivatives, provided the basicity is addressed (see previous question).

  • Reverse-Phase (e.g., C18-bonded Silica): This is ideal for highly polar or water-soluble compounds that do not move on silica. It is also an excellent choice for removing very non-polar impurities. For basic amines, running reverse-phase chromatography at a higher pH (by adding a modifier like ammonium hydroxide or triethylamine to the mobile phase) can neutralize the amine, leading to better retention and peak shape.[6]

Part 2: Troubleshooting Guide for Post-Coupling Reactions

This compound is primarily used in cross-coupling reactions. Purification challenges are often specific to the reaction type.

Scenario 1: Purification after Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the workup and purification must address boron-containing byproducts and catalyst residues.

Question: I've run a Suzuki coupling at the iodine position. How do I remove unreacted boronic acid and related homocoupling byproducts?

Answer: Boronic acids and their related species (boroxines, boronic esters) are acidic and can often be removed with a specific liquid-liquid extraction workup before chromatography. Common impurities include the homocoupled boronic acid dimer (Ar-Ar) and the dehalogenated/protonated starting material.[8][9]

Suzuki_Workflow cluster_workup Aqueous Workup A 1. Quench Reaction (e.g., with water or sat. NH4Cl) B 2. Liquid-Liquid Extraction (e.g., EtOAc/Water) A->B C 3. Basic Wash Key step to remove acidic boron species B->C D 4. Brine Wash & Dry (over Na2SO4 or MgSO4) C->D E 5. Concentrate Crude Product D->E F 6. Column Chromatography (Silica Gel) E->F Crude Material G 7. Purity Analysis (NMR, LCMS) F->G Purified Fractions

Caption: Decision workflow for Suzuki reaction purification.

Explanation of the Basic Wash (Step C): The key is the wash with an aqueous base (e.g., 1M NaOH). This deprotonates the acidic boronic acid (R-B(OH)₂) to form a water-soluble boronate salt (R-B(OH)₃⁻ Na⁺), which partitions into the aqueous layer, effectively removing it from your organic product layer. Multiple washes may be necessary.[10]

Chromatography Tip: If impurities persist, they can often be separated using flash chromatography. Homocoupled products are typically much less polar than the desired amine-containing product.

Scenario 2: Purification after Buchwald-Hartwig Amination

This reaction forms a new C-N bond. The primary purification challenge is the removal of the palladium catalyst, phosphine ligands, and their byproducts.[11][12]

Question: My crude product from a Buchwald-Hartwig reaction is a complex mixture. How do I efficiently remove the catalyst and ligand residues?

Answer: The phosphine ligands (e.g., BINAP, XPhos) and their corresponding oxides are often greasy, non-polar compounds that can co-elute with your product. A multi-step approach is best.

  • Initial Filtration: After the reaction, dilute the mixture with a solvent like toluene or DCM and filter it through a plug of Celite® or silica gel.[13] This will remove the bulk of the insoluble palladium black.

  • Solvent Selection for Chromatography: Phosphine oxides can be tricky. Sometimes, switching to a different solvent system can dramatically alter the selectivity. For example, if a Hexane/EtOAc system fails, a DCM/Methanol system might provide the necessary resolution.

  • Acid/Base Extraction: If your product is sufficiently basic, an acid/base workup can be effective.

    • Dissolve the crude material in an organic solvent (e.g., DCM).

    • Extract with dilute aqueous acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the ammonium salt.

    • Wash the organic layer (which retains the neutral phosphine oxide) away.

    • Basify the aqueous layer (e.g., with 1M NaOH) and re-extract your purified product back into an organic solvent.

Purification TechniqueCommon ApplicationAdvantagesCommon Pitfalls & Disadvantages
Flash Chromatography Primary method for separating products from byproducts and reagents.Can provide high-purity products; versatile for a range of polarities.Standard silica may not offer enough resolution; co-elution of compounds with similar polarity is common.[14][15]
Liquid-Liquid Extraction Initial workup to remove acidic/basic impurities (e.g., boronic acids, excess amines).Simple, fast, and effective for initial cleanup.Requires multiple extractions for good recovery; solvent choice can lead to co-extraction of impurities.[16][17]
Recrystallization Final purification step for solid products to achieve high purity.Can yield very pure crystalline material; cost-effective.Requires finding a suitable solvent system; can result in low yield if the product is highly soluble.[14]
Distillation Separation of volatile pyrazines from non-volatile impurities.Effective for removing non-volatile byproducts like some catalyst residues.[17]Only applicable to thermally stable, volatile compounds; may not separate pyrazines with similar boiling points.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common purification procedures.

Protocol 1: General Purpose Flash Column Chromatography

This protocol is a starting point for purifying a typical reaction product of this compound.

  • Prepare the Sample: Adsorb the crude product (e.g., 1 g) onto a small amount of silica gel (~3-4 g) by dissolving it in a minimal amount of a polar solvent (like DCM or MeOH), adding the silica, and concentrating to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally gives better separation than liquid loading.

  • Select the Mobile Phase: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Aim for a system that gives your desired product an Rf value of ~0.2-0.3. A good starting point is a gradient of Ethyl Acetate in Hexanes. Crucially, add 1% triethylamine to your mobile phase mixture to prevent streaking.

  • Pack and Run the Column: Pack a suitable size flash column with silica gel in your starting mobile phase. Carefully add your dry-loaded sample to the top. Begin eluting with the mobile phase, gradually increasing the polarity (e.g., from 10% EtOAc/Hexanes to 50% EtOAc/Hexanes).

  • Collect and Analyze Fractions: Collect fractions based on the elution profile monitored by TLC or a UV detector. Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization for Final Polishing

If your product from chromatography is a solid but still contains minor impurities, recrystallization can be a powerful final step.

  • Solvent Screening: The goal is to find a solvent (or solvent pair) that dissolves your compound well when hot but poorly when cold.[14] Test small amounts in various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene, or mixtures like EtOAc/Hexanes).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your impure solid until it fully dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of larger, purer crystals.[14] Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

IssueCauseSolution
No crystals form Too much solvent was used; compound is too soluble.Boil off some solvent to increase concentration and try cooling again. If that fails, add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists.
Product "oils out" The boiling point of the solvent is higher than the melting point of the compound; solution is supersaturated.Re-heat to dissolve the oil, add slightly more solvent, and allow to cool more slowly. Seeding with a pure crystal can help.
Poor recovery The compound has significant solubility in the cold solvent.Ensure the solution is cooled sufficiently (ice bath). Use the absolute minimum amount of hot solvent for dissolution.

Part 4: Visualization of Purification Strategy

The following diagram outlines a general decision-making process for purifying a novel pyrazine derivative.

Purification_Strategy Start Crude Reaction Mixture Workup Perform Aqueous Workup (Acid/Base/Brine Washes) Start->Workup IsSolid Is the crude product a solid? Workup->IsSolid Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Column Perform Flash Column Chromatography IsSolid->Column No / Oily IsPure_Recryst Is product pure? Recrystallize->IsPure_Recryst IsPure_Recryst->Column No End Pure Product IsPure_Recryst->End Yes IsPure_Column Is product pure? Column->IsPure_Column IsPure_Column->End Yes Troubleshoot Troubleshoot Separation (Change phase, solvent, etc.) IsPure_Column->Troubleshoot No Troubleshoot->Column

Caption: General purification strategy decision tree.

References

Technical Support Center: Optimizing Catalyst Loading for 6-Chloro-5-iodopyrazin-2-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing cross-coupling reactions with 6-Chloro-5-iodopyrazin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile building block. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to troubleshoot effectively and minimize catalyst loading for more efficient, cost-effective, and cleaner syntheses.

Part 1: Frequently Asked Questions - Foundational Concepts

This section addresses the most common high-level questions regarding the reactivity of this compound and the rationale for catalyst optimization.

Q1: Why is minimizing catalyst loading so critical when working with this substrate in pharmaceutical development?

A1: Optimizing catalyst loading is paramount for several reasons. Firstly, palladium is an expensive precious metal, and reducing its usage directly lowers the cost of synthesis, a critical factor in scaling up for active pharmaceutical ingredient (API) production.[1] Secondly, regulatory agencies impose strict limits on residual palladium in final drug products due to its potential toxicity. Lowering the initial catalyst loading simplifies purification and reduces the need for costly, specialized metal scavenging techniques.[1] Finally, from a "green chemistry" perspective, minimizing catalyst use leads to more sustainable processes.[2][3]

Q2: My substrate has both an iodo and a chloro substituent. Which site is more reactive in a typical cross-coupling reaction, and how can I ensure selectivity?

A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions.[4][5] This is due to the lower bond dissociation energy of the C-I bond. This inherent reactivity difference is the primary tool for achieving site-selectivity. By using mild reaction conditions—lower temperatures (e.g., RT to 80 °C) and a suitable catalyst system—you can selectively couple at the iodine position while leaving the chlorine untouched for subsequent transformations. Forcing conditions, such as high temperatures or highly active catalyst systems, may lead to a loss of selectivity.

Q3: What are the most common palladium-catalyzed coupling reactions for this substrate, and what is the primary role of the catalyst?

A3: The three most common and powerful reactions for this substrate are:

  • Suzuki-Miyaura Coupling: Forms a carbon-carbon bond with a boronic acid or ester. This is a workhorse reaction in medicinal chemistry for creating biaryl structures.

  • Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond with an amine, amide, or carbamate.[6][7] This is a go-to method for synthesizing complex aromatic amines.

  • Sonogashira Coupling: Forms a carbon-carbon bond with a terminal alkyne, introducing a linear alkyne moiety into the molecule.[2][8]

In all these reactions, the palladium catalyst facilitates a catalytic cycle, typically involving oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the final product and regenerate the active Pd(0) catalyst.[4][9][10]

Part 2: Troubleshooting Guide - From Low Yields to Failed Reactions

This section provides a structured approach to diagnosing and solving common issues encountered during reaction optimization.

Q4: My reaction with this compound failed completely or gave a negligible yield. What are the most critical factors to investigate?

A4: Complete reaction failure usually points to a fundamental problem with one of the core components or conditions. Here’s a checklist of probable causes:

  • Inactive Catalyst System: The active Pd(0) species is the engine of the reaction. Its absence is a primary cause of failure.

    • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[11] Ensure you have rigorously degassed your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or using freeze-pump-thaw cycles.

    • Poor Ligand Choice: Standard or less electron-rich ligands like triphenylphosphine (PPh₃) are often ineffective for electron-deficient heteroaromatic halides. For challenging substrates, you need bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) that promote the difficult oxidative addition step.[11]

    • Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) state.[9][12] This reduction can be facilitated by phosphine ligands, amines, or solvents, but failure here will stall the reaction before it begins.

  • Suboptimal Base or Solvent: The base and solvent are not passive components; they are critical to the catalytic cycle.

    • Inappropriate Base: The base must be strong enough to facilitate the key transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig, Sonogashira) steps.[13] For Suzuki couplings with this substrate, inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

    • Poor Solubility: If the base or any other reagent is not soluble in the reaction solvent, the reaction can be extremely slow or fail entirely.[13][14] A mixture of solvents (e.g., dioxane/water, toluene/EtOH) can sometimes improve solubility.

Q5: I am trying to reduce my catalyst loading from 2 mol% to 0.5 mol%, but the reaction yield has plummeted. How can I maintain high conversion at lower loadings?

A5: A significant drop in yield when lowering catalyst loading indicates that the catalyst's turnover number (TON) is limited. This means each catalyst molecule is not completing enough cycles before it deactivates.

  • Cause: At lower concentrations, the catalyst is more susceptible to deactivation by trace impurities (oxygen, water) or catalyst poisoning from functional groups on the substrates.[15][16] Furthermore, pathways like the formation of inactive palladium black can become dominant.

  • Solution Strategy:

    • Use a More Robust Catalyst System: This is the most critical factor. Switch to a modern, high-activity catalyst system. Buchwald's "G3" or "G4" pre-catalysts, for example, are designed for high stability and activity, making them ideal for low-loading applications.[17]

    • Ensure Rigorous Inert Conditions: When running at low loadings, even minute amounts of oxygen can be catastrophic. Re-evaluate your degassing procedure; using a glovebox for setup is ideal.

    • Increase Concentration: More concentrated reaction mixtures (e.g., 0.5 M vs 0.1 M) can sometimes favor the desired catalytic cycle over bimolecular catalyst deactivation pathways.

    • Check Reagent Purity: Ensure your substrate, coupling partner, and solvent are of the highest purity, as trace impurities can act as catalyst poisons.

Q6: I am observing significant amounts of a homocoupled byproduct from my boronic acid in a Suzuki reaction. What causes this, and how can it be prevented?

A6: The formation of a biaryl byproduct derived from the coupling of two boronic acid molecules is a common side reaction.

  • Cause: Homocoupling is often promoted by the presence of oxygen and Pd(II) species.[10] If the reduction of the Pd(II) pre-catalyst to Pd(0) is slow or if oxygen enters the system, these species can catalyze the homocoupling pathway.

  • Prevention:

    • Strict Oxygen Exclusion: This is the most effective preventative measure. Thoroughly degas all reagents and maintain a positive pressure of inert gas throughout the reaction.

    • Use a Pd(0) Source: Starting with a Pd(0) pre-catalyst like Pd₂(dba)₃ can sometimes reduce homocoupling, as it eliminates the initial Pd(II) reduction step.

    • Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can sometimes exacerbate homocoupling.

Part 3: Experimental Protocols & Data

Standardized Experimental Protocol (Suzuki-Miyaura Coupling Example)

This protocol provides a robust starting point for optimization.

  • Preparation: In a glovebox, add the palladium pre-catalyst (e.g., SPhos Pd G3, 0.5-2 mol%), the phosphine ligand (if not using a pre-catalyst, L:Pd ratio of 2:1), and the base (e.g., K₃PO₄, 2.5 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv) and the boronic acid or ester (1.2 equiv).

  • Solvent Addition: Remove the flask from the glovebox and, under a positive pressure of argon or nitrogen, add the degassed solvent (e.g., 1,4-dioxane/water 10:1) to achieve a concentration of approximately 0.2 M.[11]

  • Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[18]

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[18]

  • Purification: Purify the crude residue by flash column chromatography to obtain the desired product.

Table 1: Recommended Starting Conditions for Coupling Reactions
Reaction TypePalladium Source (Loading)Ligand (L:Pd Ratio)Base (Equiv)Solvent SystemTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (1-3 mol%)SPhos (2:1)K₃PO₄ (2.5)1,4-Dioxane / H₂O80-100
PdCl₂(dppf) (2-5 mol%)(Internal)Cs₂CO₃ (2.0)Toluene / EtOH / H₂O90-110
XPhos Pd G3 (0.5-2 mol%)(Internal)K₂CO₃ (3.0)THF / H₂O80-100
Buchwald-Hartwig Pd₂(dba)₃ (1-2 mol%)XPhos (2.5:1)NaOtBu (1.4)Toluene or Dioxane100-110
BrettPhos Pd G3 (0.5-2 mol%)(Internal)LHMDS (1.5)THF70-90
Sonogashira PdCl₂(PPh₃)₂ (2-5 mol%)(Internal)Et₃N / CuI (3.0 / 5-10 mol%)THF or DMFRT-60
(Copper-Free)Pd(OAc)₂ (1-3 mol%)SPhos (2:1)Cs₂CO₃ (2.0)Acetonitrile60-80

Part 4: Visualized Workflows and Mechanisms

Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(I)L₂ (Oxidative Addition) Pd0->OA_Complex Ar-I (Substrate) TM_Complex Ar-Pd(II)(Ar')L₂ (Transmetalation) OA_Complex->TM_Complex Ar'-B(OR)₂ + Base TM_Complex->Pd0 Product Ar-Ar' (Product) TM_Complex->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow Start Low / No Yield Observed Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Degas Rigorously Degas Solvents & Mixture Check_Catalyst->Sol_Degas No Check_Reagents Are Reagents High Quality? Check_Conditions->Check_Reagents Yes Sol_Base Screen Stronger / More Soluble Base (e.g., K₃PO₄, NaOtBu) Check_Conditions->Sol_Base No Sol_Reagent Use Fresh, High-Purity Reagents & Solvents Check_Reagents->Sol_Reagent No Sol_Ligand Switch to Bulky, e⁻-Rich Ligand (e.g., SPhos, XPhos) Sol_Degas->Sol_Ligand Sol_Temp Increase Temperature (e.g., 80 → 110 °C) Sol_Base->Sol_Temp

Caption: A decision workflow for troubleshooting failed coupling reactions.

References

Technical Support Center: Stability and Reactivity of 6-Chloro-5-iodopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-iodopyrazin-2-amine (CAS 925678-00-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block, with a specific focus on its stability and reactivity under the basic conditions frequently employed in modern synthetic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experimental work, providing both direct answers and the underlying chemical principles to empower users to troubleshoot effectively.

Q1: My cross-coupling reaction is failing or showing low conversion. What are the most common points of failure?

A1: Reaction failure with a robust substrate like this compound typically points to a fundamental issue with your reaction setup or reagents, particularly the catalyst system and the exclusion of atmospheric oxygen.

  • Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. Its failure to form or subsequent deactivation is a primary cause of failure.

    • Cause: Poor quality palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) or ligand; insufficient activation of a Pd(II) precatalyst.

    • Solution: Use high-purity, well-stored reagents. When using Pd(II) sources, the reduction to Pd(0) can be facilitated by phosphine ligands or by the homocoupling of boronic acids, but ensuring this step occurs is critical.[1] For challenging couplings, especially at the chloride position, consider using pre-formed Pd(0) catalysts or specialized precatalysts from G3 or G4 generations.

  • Oxygen Contamination: Palladium(0) catalysts are notoriously sensitive to oxygen, which can oxidatively deactivate the catalyst.

    • Cause: Inadequate degassing of solvents and the reaction vessel.

    • Solution: Ensure all solvents are rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or employing several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[2]

Q2: I am using this compound in a Suzuki-Miyaura coupling. Which halide is expected to react first?

A2: The C-I (iodo) bond at the 5-position will react selectively over the C-Cl (chloro) bond at the 6-position under standard Suzuki-Miyaura conditions.

This selectivity is governed by the bond dissociation energies and the kinetics of the rate-determining oxidative addition step in the catalytic cycle. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to oxidative addition to the Pd(0) catalyst. To achieve coupling at the more robust C-Cl bond, more forcing conditions are required, including higher temperatures and, most importantly, a more specialized catalyst system.[1][3] This inherent reactivity difference makes the molecule an excellent scaffold for sequential, site-selective functionalization.[4]

Q3: I am observing a significant amount of a byproduct where the halogen has been replaced by hydrogen (hydrodehalogenation). What causes this and how can I prevent it?

A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings.[5] It occurs when the organopalladium intermediate, formed after oxidative addition, undergoes a reaction that results in a hydride ligand replacing the halide on the palladium, followed by reductive elimination.

  • Common Causes:

    • Base: Some bases, particularly in the presence of trace water or alcohol, can generate palladium hydride species.

    • Solvent: Solvents that can act as hydride donors (e.g., certain alcohols, formic acid impurities) can promote this side reaction.

    • Beta-Hydride Elimination: In Buchwald-Hartwig aminations, an unproductive side reaction can occur where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[5]

  • Troubleshooting Strategies:

    • Screen Bases: Switch to a non-protic base or one less prone to this pathway. For example, if using an alkoxide, consider switching to K₃PO₄ or Cs₂CO₃.

    • Use Anhydrous Solvents: Ensure solvents are thoroughly dried to minimize water-related pathways.

    • Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination versus side reactions. Using a ligand that promotes rapid reductive elimination can often outcompete the hydrodehalogenation pathway.

Q4: Can the base I'm using for my coupling reaction react directly with this compound?

A4: Yes, under certain conditions, a direct reaction via Nucleophilic Aromatic Substitution (SNAr) is possible, though typically not the dominant pathway in well-optimized coupling reactions.

The pyrazine ring is electron-deficient, which activates the attached halogens towards nucleophilic attack. The C-Cl bond at the 6-position is particularly activated due to its ortho-position relative to a ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.[6]

  • Conditions Favoring SNAr:

    • Strong, Nucleophilic Bases: Using a strong base that is also a potent nucleophile (e.g., sodium methoxide, NaOH) increases the risk.

    • High Temperatures: Elevated temperatures (e.g., >120 °C) for prolonged periods can promote SNAr.

    • Failed Catalytic Cycle: If the desired Pd-catalyzed reaction stalls, the starting materials are exposed to basic conditions for longer, increasing the likelihood of background SNAr.

To avoid this, it is advisable to use strong, but sterically hindered, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, or LHMDS for reactions like the Buchwald-Hartwig amination, or inorganic bases like K₃PO₄ and Cs₂CO₃ for Suzuki couplings.

Experimental Protocols & Data

Data Presentation: Recommended Starting Conditions

The following tables provide validated starting points for optimizing cross-coupling reactions with this compound.

Table 1: Selective Suzuki-Miyaura Coupling at the C-5 Iodine Position

ParameterCondition 1 (Standard)Condition 2 (Robust)Rationale
Palladium Source Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ with a ligand allows for more modular catalyst screening.
Ligand (None)SPhos (2-4 mol%)For more challenging boronic acids, a bulky phosphine ligand can improve efficiency.[2]
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)K₃PO₄ is a stronger base often effective for heteroaryl halides.[2]
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)The choice of solvent can impact base solubility and reaction kinetics.
Temperature 80-90 °C90-110 °CHigher temperatures may be needed for less reactive coupling partners.

Table 2: Buchwald-Hartwig Amination at the C-6 Chlorine Position (Post-Suzuki)

ParameterCondition 1 (General)Condition 2 (For Weakly Nucleophilic Amines)Rationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)XPhos Pd G3 (2-5 mol%)G3 precatalysts offer high activity and air stability, ideal for challenging C-Cl aminations.
Ligand XPhos (2-4 mol%)(None, is a complex)XPhos is a sterically demanding ligand highly effective for coupling aryl chlorides.[7]
Base NaOt-Bu (1.5 equiv)LHMDS (1.5 equiv)NaOt-Bu is a standard strong, non-nucleophilic base. LHMDS is an alternative for base-sensitive substrates.[8]
Solvent Toluene or DioxaneToluene or DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Temperature 100-110 °C100-110 °CC-Cl bond amination requires elevated temperatures.
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling

This protocol details a standard procedure for the selective functionalization at the C-5 iodine position.

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the vial.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material and the appearance of the product mass.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is for the subsequent amination at the C-6 chlorine position.

  • Vessel Preparation: In a glovebox or under a positive flow of argon, add the C-5 functionalized 6-chloropyrazin-2-amine (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv) to a flame-dried reaction vial.

  • Reagent Addition: Add the amine coupling partner (1.2 equiv) and anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Visual Diagrams

Troubleshooting Workflow for Failed Cross-Coupling

G start Reaction Failure (No Conversion) check_catalyst Check Catalyst System start->check_catalyst check_conditions Verify Reaction Conditions start->check_conditions catalyst_source Is Pd Source/Ligand High Purity? check_catalyst->catalyst_source degassing Was System Fully Degassed? check_conditions->degassing check_base Evaluate Base & Solvent base_ok Is Base Appropriate (Strength/Solubility)? check_base->base_ok catalyst_source->check_conditions Yes replace_reagents Replace Pd Source & Ligand catalyst_source->replace_reagents No replace_reagents->start Retry use_precatalyst Switch to Precatalyst (e.g., G3/G4) use_precatalyst->start Retry degassing->check_base Yes improve_degassing Improve Degassing (Sparge/Freeze-Pump-Thaw) degassing->improve_degassing No improve_degassing->start Retry screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3) base_ok->screen_bases No increase_temp Increase Temperature (for C-Cl coupling) base_ok->increase_temp Yes screen_bases->start Retry increase_temp->use_precatalyst

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Reactivity Hierarchy and Potential Side Reactions

G cluster_0 This compound cluster_reactivity cluster_1 Desired Reactions (Pd-Catalyzed) cluster_2 Potential Side Reactions (Base-Mediated) mol snar SNAr at C-Cl (Strong Nucleophilic Base + Heat) mol->snar hydrodehalogenation Hydrodehalogenation (At C-I or C-Cl) mol->hydrodehalogenation C_I C_Cl suzuki Suzuki Coupling (Site-Selective at C-I) C_I->suzuki  Primary Pathway buchwald Buchwald-Hartwig (Requires forcing conditions for C-Cl) C_Cl->buchwald  Secondary Pathway

Caption: Reactivity hierarchy and potential side reactions.

References

Preventing dehalogenation of 6-Chloro-5-iodopyrazin-2-amine in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation in Cross-Coupling Reactions

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 6-Chloro-5-iodopyrazin-2-amine. This versatile building block is crucial in the synthesis of numerous compounds of pharmaceutical interest. However, its electron-deficient pyrazine core and the presence of two distinct halogen atoms present a common and often frustrating challenge: competitive dehalogenation during cross-coupling reactions.

This document provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you minimize or eliminate this unwanted side reaction, thereby improving your yields and simplifying purification.

Understanding the "Why": Mechanistic Insights into Dehalogenation

Dehalogenation, specifically hydrodehalogenation (HDH), is a frequent competing pathway in palladium-catalyzed cross-coupling reactions.[1] It involves the replacement of a halogen atom (in this case, iodine or chlorine) with a hydrogen atom, leading to a reduced, undesired byproduct. Understanding the mechanisms is the first step toward prevention.

There are two primary pathways for hydrodehalogenation in a typical Pd-catalyzed cycle:

  • Reaction with a Palladium-Hydride (Pd-H) Species: This is the most widely accepted mechanism.[2] A Pd-H species can be generated in several ways, such as the reaction of the palladium complex with the base, trace water, or alcohol solvents.[1][2] This highly reactive intermediate can then undergo reductive elimination with the aryl group on the palladium center (Ar-Pd-X) to yield the dehalogenated product (Ar-H).

  • Base-Induced Dehalogenation: Under certain conditions, particularly with strong bases, dehalogenation can occur without the direct involvement of a transition metal catalyst. This can proceed through radical mechanisms or other pathways, especially under visible light or at elevated temperatures.[3][4][5]

For this compound, the carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond. Therefore, deiodination is the most common and problematic side reaction you will encounter.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a direct Q&A to address the most common problems encountered in the lab.

Question 1: My Suzuki/Sonogashira reaction is producing a significant amount of the deiodinated byproduct. What is the first thing I should check?

Answer: The first and most critical area to investigate is the integrity of your reaction setup and the quality of your reagents.

  • Atmosphere Control: Ensure your reaction is under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade catalysts and promote side reactions. Improve your degassing procedure (3x freeze-pump-thaw cycles for sensitive reactions or sparging with inert gas for 15-20 minutes).[6]

  • Reagent Purity:

    • Solvents: Use high-purity, anhydrous solvents. Water is a common source of protons for dehalogenation.[2][7]

    • Base: Use a freshly opened or properly stored base. Inorganic bases can absorb moisture from the air. Finely grinding the base in a glovebox can improve consistency.[8]

    • Starting Materials: Confirm the purity of your this compound and your coupling partner. Impurities can sometimes interfere with the catalytic cycle.

If these preliminary checks do not resolve the issue, the problem likely lies within the specific reaction parameters you have chosen.

Question 2: I've optimized my setup, but deiodination persists. How should I modify my catalytic system?

Answer: Your choice of catalyst, and particularly the ligand, is the most powerful tool for controlling the competition between the desired cross-coupling and the undesired dehalogenation. The goal is to accelerate the productive steps of the catalytic cycle (transmetalation and reductive elimination) so they outcompete the dehalogenation pathway.

  • Ligand Selection: Simple phosphine ligands like PPh₃ are often insufficient for challenging substrates. Switch to a more sterically hindered and electron-rich ligand.[7]

    • Buchwald Biarylphosphine Ligands: Ligands like SPhos , XPhos , and RuPhos are excellent choices.[2][6] Their bulk and electron-donating ability promote fast reductive elimination, which is often the yield-determining step and helps prevent the palladium intermediate from undergoing side reactions.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or IMes are also highly effective, particularly for sterically demanding couplings.[9]

  • Palladium Precatalyst: Use a modern, well-defined precatalyst (e.g., an XPhos Pd G3 or G4 palladacycle).[6][8] These ensure efficient and clean generation of the active Pd(0) species, leading to more reproducible results compared to using separate Pd sources (like Pd₂(dba)₃) and ligands.

Question 3: Could my choice of base be the primary cause of dehalogenation?

Answer: Absolutely. The base plays a multifaceted role, and an improper choice can dramatically increase dehalogenation.

  • Base Strength: Very strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can accelerate the formation of Pd-H species and may also directly promote dehalogenation.[1][10]

  • Recommended Bases: For Suzuki couplings with this substrate, consider switching to a weaker inorganic base.

    • Potassium Phosphate (K₃PO₄): Often the best choice for difficult Suzuki couplings, providing a good balance of reactivity while minimizing dehalogenation.[2][6]

    • Cesium Carbonate (Cs₂CO₃): Another excellent, milder option that is highly effective.[2]

  • For Sonogashira Couplings: The amine base (e.g., triethylamine or diisopropylethylamine) is standard.[11] Ensure it is high purity and consider using it as a co-solvent. The copper(I) co-catalyst is crucial for activating the alkyne and facilitating the coupling.[11][12]

The following table summarizes common parameter adjustments to mitigate dehalogenation:

ParameterProblematic ConditionRecommended AdjustmentRationale
Ligand PPh₃, or no ligandUse bulky, electron-rich biaryl phosphine (e.g., SPhos, XPhos) or NHC ligand.[2][7]Accelerates reductive elimination, outcompeting dehalogenation pathways.
Base Strong alkoxides (e.g., NaOtBu)Use K₃PO₄ or Cs₂CO₃ for Suzuki; high-purity amine for Sonogashira.[2][6]Reduces the rate of Pd-H formation and other base-induced side reactions.
Solvent Protic solvents (e.g., alcohols)Use aprotic solvents like dioxane, THF, or toluene.[2]Minimizes the availability of proton sources that can lead to HDH.
Temperature Excessively highRun at the lowest effective temperature (e.g., 80-100 °C).[7][13]High temperatures can accelerate catalyst decomposition and side reactions.
Reaction Time Too longMonitor reaction closely (TLC, LC-MS) and quench as soon as the starting material is consumed.[7]Prevents product degradation and minimizes exposure to dehalogenation conditions.
Question 4: I am trying to perform a selective Sonogashira coupling at the iodine position. How can I ensure the chlorine remains untouched?

Answer: This is a classic challenge of chemoselectivity. The C-I bond is much more reactive towards oxidative addition by palladium than the C-Cl bond. Leveraging this difference is key.

  • Mild Conditions: Use the mildest possible conditions that still allow the C-I bond to react. This includes lower temperatures (room temperature to 60 °C is often feasible for Sonogashira of aryl iodides) and shorter reaction times.

  • Catalyst Choice: A standard Sonogashira catalyst system, such as a combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a Cu(I) salt (e.g., CuI), is typically selective for the iodide.[11][14]

  • Monitor Carefully: Follow the reaction progress closely. As soon as the starting this compound is consumed, work up the reaction to prevent any potential for slower reaction at the chloride position under prolonged heating.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving dehalogenation issues when working with this compound.

Dehalogenation_Troubleshooting Troubleshooting Dehalogenation of this compound start Start: Significant Dehalogenation Observed check_setup Step 1: Verify Basics - Inert Atmosphere? - Anhydrous Solvents? - Reagent Purity? start->check_setup check_setup->start Setup Faulty (Fix & Retry) modify_catalyst Step 2: Optimize Catalytic System - Switch to bulky, e⁻-rich ligand (SPhos, XPhos). - Use modern precatalyst (e.g., G3/G4). check_setup->modify_catalyst Setup OK optimize_base Step 3: Change Base - Replace strong alkoxides. - Use K₃PO₄ or Cs₂CO₃. modify_catalyst->optimize_base success Success: Dehalogenation Minimized modify_catalyst->success Improvement Seen adjust_conditions Step 4: Adjust Conditions - Lower temperature. - Use aprotic solvent (Dioxane, Toluene). - Minimize reaction time. optimize_base->adjust_conditions optimize_base->success Improvement Seen adjust_conditions->success Improvement Seen fail Problem Persists: Consult Advanced Literature or Technical Support adjust_conditions->fail No Improvement

Caption: A step-by-step workflow for troubleshooting dehalogenation.

Optimized Protocol: Dehalogenation-Resistant Suzuki Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, designed specifically to suppress deiodination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 (Palladium Precatalyst, 1-2 mol%)

  • XPhos (Additional Ligand, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, and K₃PO₄.

  • In a glovebox, add the XPhos Pd G3 precatalyst and the extra XPhos ligand.

  • Seal the vessel with a septum. Remove from the glovebox and place it under a positive pressure of Argon.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Degassing: Sparge the resulting slurry with a stream of Argon gas through a needle for 10-15 minutes while stirring.

  • Heat the reaction mixture in a preheated oil bath to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the complete consumption of the this compound starting material.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: Why is the amine group at the 2-position a potential issue? A: The free amine (N-H) on the pyrazine ring can sometimes coordinate to the palladium center, potentially interfering with the catalytic cycle.[2] For particularly stubborn reactions where dehalogenation cannot be suppressed, protection of this amine with a group like Boc or SEM may be considered, though this adds extra steps to the synthesis.[15]

Q: Can I use Nickel catalysts to avoid this problem? A: Nickel catalysis is a powerful alternative for cross-coupling. However, nickel systems can also be prone to hydrodehalogenation, potentially due to slow transmetalation steps, especially in alcohol solvents.[16] Optimization would be required, but it represents an orthogonal strategy if palladium-based methods fail.

Q: What analytical method is best for quantifying the amount of dehalogenated byproduct? A: LC-MS (Liquid Chromatography-Mass Spectrometry) is the ideal technique. It allows for the separation of the starting material, desired product, and the dehalogenated byproduct, while the mass spectrometer provides unambiguous identification of each component. Quantitative analysis can be performed using a UV detector with response factor correction or by MS with an internal standard. ¹H NMR of the crude reaction mixture can also be used to determine the ratio of product to byproduct if the signals are well-resolved.

References

Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of electron-deficient heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges and provide field-proven insights to help you achieve successful outcomes in your experiments.

Introduction: The Challenge of Electron-Deficient Heterocycles

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for constructing C-N bonds.[1] However, when working with electron-deficient heterocycles (e.g., pyridines, pyrimidines, pyrazines), unique challenges arise. The inherent electronic properties of these substrates and their ability to coordinate to the palladium catalyst can often lead to low yields, catalyst deactivation, and undesired side reactions.[2][3] This guide provides a structured approach to troubleshooting these issues, moving from common problems to more nuanced optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My reaction is not working or giving very low yield. Where do I start?

This is a common starting point, and a systematic approach is key. Several factors can contribute to a failed or low-yielding reaction.

1. Re-evaluate Your Core Reaction Parameters:

  • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel has been thoroughly purged with an inert gas (argon or nitrogen) and that all solvents have been properly degassed.[3]

  • Reagent Purity: Impurities in your starting materials (heterocyclic halide, amine), solvent, or base can poison the catalyst. Ensure all reagents are of high purity and anhydrous.

  • Solubility: One of the most overlooked reasons for reaction failure is poor solubility of the reagents, especially the inorganic base.[4] If your base is not soluble in the reaction solvent, the reaction will be sluggish or may not proceed at all.

2. Assess the Catalyst System:

The choice of ligand and palladium precursor is critical for the amination of electron-deficient heterocycles.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often necessary to promote the key steps of the catalytic cycle (oxidative addition and reductive elimination) and to prevent catalyst inhibition by the heterocyclic substrate.[1][2][3]

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-catalysts can offer more reliable and efficient formation of the active catalytic species.[5]

A General Starting Point for Optimization:

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ or a suitable pre-catalyst (e.g., G3 or G4 palladacycles)Pre-catalysts can provide a more consistent source of the active Pd(0) species.[5]
Ligand A bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos, XPhos)These ligands promote the desired catalytic cycle and can prevent catalyst deactivation.[2]
Base A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)Strong bases are often required for efficient deprotonation of the amine.[4]
Solvent Anhydrous, degassed aprotic solvents (e.g., toluene, dioxane, THF)These solvents are generally compatible with the reaction conditions.[4][6]
I'm observing significant hydrodehalogenation of my starting material. What's causing this and how can I fix it?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction. It often arises from a competing pathway in the catalytic cycle.

Causality:

This side reaction can occur via β-hydride elimination from the palladium-amido complex, followed by reductive elimination of the resulting arene.[1] This is particularly prevalent with primary amines.

Troubleshooting Strategies:

  • Ligand Choice: The use of bulky, electron-rich ligands can sterically hinder the β-hydride elimination pathway and favor the desired reductive elimination to form the C-N bond.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can sometimes suppress hydrodehalogenation.

  • Base Selection: In some cases, a weaker base may be beneficial, although this can also slow down the desired reaction. Careful screening of bases is recommended.

My aryl chloride is unreactive. What modifications should I consider?

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond, making the initial oxidative addition step more challenging.[4][7]

Key Adjustments for Aryl Chlorides:

  • More Electron-Rich and Bulky Ligands: Ligands like XPhos, RuPhos, or BrettPhos are often required to facilitate the oxidative addition of the aryl chloride to the palladium center.[2]

  • Higher Reaction Temperatures: Increasing the temperature can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.

  • Choice of Palladium Pre-catalyst: Certain pre-catalysts are specifically designed to be more active for challenging substrates like aryl chlorides.

The pyridine nitrogen seems to be inhibiting my catalyst. How can I overcome this?

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition and preventing it from participating in the catalytic cycle.[3]

Strategies to Mitigate Catalyst Inhibition:

  • Bulky Ligands: The use of sterically demanding ligands can create a crowded environment around the palladium atom, disfavoring coordination of the pyridine nitrogen.[1][2]

  • Bidentate Ligands: Chelating bisphosphine ligands like Xantphos can sometimes be effective as they are less prone to displacement by the heterocyclic substrate.[8]

  • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired intermolecular coupling over catalyst inhibition.

Visualizing the Process: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_off_cycle Off-Cycle Pathways Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar-X) Pd0->OxAdd Oxidative Addition (Ar-X) Inhibition Catalyst Inhibition (e.g., Pyridine Coordination) Pd0->Inhibition AmineCoord [L-Pd(II)(Ar-X)(R₂NH)] OxAdd->AmineCoord + R₂NH Deprotonation L-Pd(II)(Ar)(NR₂) AmineCoord->Deprotonation - HX (+ Base) ReductElim Product (Ar-NR₂) Deprotonation->ReductElim Reductive Elimination BetaHydride β-Hydride Elimination Deprotonation->BetaHydride ReductElim->Pd0 Regeneration Hydrodehalogenation Hydrodehalogenation Product (Ar-H) BetaHydride->Hydrodehalogenation caption Buchwald-Hartwig Catalytic Cycle and Common Off-Cycle Pathways.

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle and potential off-cycle pathways leading to side products or catalyst deactivation.

Experimental Protocols

General Procedure for a Small-Scale Buchwald-Hartwig Amination:

This is a representative protocol and should be optimized for specific substrates.

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the electron-deficient heterocyclic halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.[4]

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Advanced Troubleshooting

My base-sensitive heterocycle is decomposing. What are my options?

Strong bases like NaOtBu can cause the decomposition of some sensitive heterocyclic substrates.[5][9]

Alternative Basest to Consider:

BasepKaHCharacteristics and Considerations
NaOtBu ~19Very common and effective, but can be too harsh for sensitive substrates.[4][5]
LHMDS ~26A strong, non-nucleophilic base that can sometimes be a good alternative to NaOtBu.
K₃PO₄ ~12.3A weaker inorganic base that can be effective in some cases, particularly with sensitive substrates.[5]
Cs₂CO₃ ~10.3Another milder inorganic base with good solubility in some organic solvents.[5]

A Note on Weaker Bases: While weaker bases can prevent substrate decomposition, they may also lead to slower reaction rates. A careful balance must be struck, and screening of different bases is often necessary.

I'm still struggling with my reaction. What other parameters can I investigate?

If you've addressed the common issues, consider these more nuanced factors:

  • Solvent Effects: While toluene and dioxane are common, other solvents like THF, 2-methyl-THF, or CPME can sometimes offer improved solubility and reactivity.[5][6]

  • Palladium to Ligand Ratio: The optimal Pd:L ratio can vary. While a 1:1 or 1:2 ratio is common, in some cases, a slight excess of the ligand can be beneficial.

  • Temperature Profile: While high temperatures are often required, sometimes a lower temperature for a longer duration can minimize side reactions and improve the overall yield.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield Check_Basics Check Basics: - Inert Atmosphere - Reagent Purity - Solubility Start->Check_Basics Optimize_Catalyst Optimize Catalyst System: - Bulky, Electron-Rich Ligand - Pre-catalyst Check_Basics->Optimize_Catalyst Address_Side_Reactions Address Side Reactions: - Hydrodehalogenation - Substrate Decomposition Optimize_Catalyst->Address_Side_Reactions Success Successful Reaction Optimize_Catalyst->Success If successful Substrate_Reactivity Address Substrate Reactivity: - Aryl Chloride? - Catalyst Inhibition? Address_Side_Reactions->Substrate_Reactivity Address_Side_Reactions->Success If successful Advanced_Optimization Advanced Optimization: - Solvent Screen - Pd:L Ratio - Temperature Profile Substrate_Reactivity->Advanced_Optimization Substrate_Reactivity->Success If successful Advanced_Optimization->Success

Caption: A logical workflow for troubleshooting Buchwald-Hartwig amination reactions with electron-deficient heterocycles.

References

How to improve solubility of 6-Chloro-5-iodopyrazin-2-amine for synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Improving Solubility for Synthetic Applications

Welcome to the Technical Support Center for 6-Chloro-5-iodopyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges during the synthesis and handling of this important chemical intermediate. In this guide, you will find detailed troubleshooting advice, practical experimental protocols, and frequently asked questions to support your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a solid compound with the molecular formula C₄H₃ClIN₃. Due to its halogenated and heterocyclic nature, it is characterized by low solubility in many common organic solvents, which can present challenges in synthetic chemistry. It is recommended to store this compound in a dark place, under an inert atmosphere, and at temperatures between 2-8°C to maintain its stability.[1][2]

PropertyValueSource
CAS Number 925678-00-8[1][3]
Molecular Formula C₄H₃ClIN₃[1][4]
Molecular Weight 255.44 g/mol [4]
Physical Form Solid[1]
Storage 2-8°C, inert atmosphere, dark[1][2]
Q2: I am experiencing difficulty dissolving this compound for my reaction. What are the initial steps I should take?

A2: The limited solubility of this compound is a common issue. A systematic approach to solvent screening is the recommended first step. The principle of "like dissolves like" is a useful starting point. Given the polar nature of the amine and pyrazine core, coupled with the halogen substituents, a range of solvents with varying polarities should be tested.

A preliminary qualitative test can be performed by adding a small, known amount of the compound (e.g., 1-2 mg) to a vial containing a small volume (e.g., 0.1-0.2 mL) of the test solvent and observing its dissolution at room temperature with agitation. For more rigorous and quantitative data, a standardized experimental protocol for solubility determination should be followed.

Troubleshooting Guide: Solubility Issues in Synthesis

Scenario 1: The compound precipitates out of solution during the reaction.

This is a common issue that can be attributed to several factors, including changes in the reaction mixture's temperature, polarity, or the formation of less soluble byproducts.

Troubleshooting Steps:

  • Temperature Control: The solubility of most solids increases with temperature. If your reaction can tolerate it, gentle heating of the reaction mixture may help redissolve the precipitated material. Conversely, ensure that the reaction vessel is not inadvertently being cooled.

  • Solvent Polarity Adjustment: The polarity of the reaction medium may be changing as the reactants are consumed and products are formed. The addition of a co-solvent can help maintain the solubility of all components. For instance, if your primary solvent is moderately polar, such as THF, adding a small percentage of a more polar, aprotic solvent like DMF or NMP could improve solubility.

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction. If the precipitate is an intermediate or the final product, this is valuable information for optimizing the reaction conditions or work-up procedure.

Experimental Protocols

Protocol 1: Standardized Gravimetric Method for Quantitative Solubility Determination

This protocol provides a reliable method for determining the solubility of this compound in various organic solvents.

Materials:

  • This compound

  • A selection of anhydrous organic solvents (e.g., THF, Dioxane, Acetonitrile, DMF, DMSO, Toluene, DCM)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or heating block with magnetic stirring

  • Syringe filters (0.22 µm PTFE)

  • Pre-weighed collection vials

Procedure:

  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 2.0 mL) of each solvent to be tested.

    • Add an excess of this compound to each vial to ensure a saturated solution with visible undissolved solid.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 50°C).

    • Allow the mixtures to equilibrate for 24-48 hours with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a syringe fitted with a 0.22 µm filter.

    • Dispense the filtered solution into a pre-weighed collection vial.

    • Record the exact weight of the collected solution.

  • Gravimetric Determination:

    • Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

    • Once the solvent is completely removed, re-weigh the vial containing the dried solute.

    • The difference in weight corresponds to the mass of the dissolved compound.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L.

Hypothetical Solubility Data (Example):

SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
Dichloromethane (DCM)< 12
Toluene< 11.5
Acetonitrile (ACN)25
Tetrahydrofuran (THF)515
1,4-Dioxane820
N,N-Dimethylformamide (DMF)25> 50
Dimethyl Sulfoxide (DMSO)> 50> 100

Workflow and Decision Making

Improving Solubility for a Synthetic Reaction

The following diagram illustrates a logical workflow for addressing solubility challenges with this compound in a synthetic context.

Solubility_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Decision Points cluster_3 Solutions A Poor solubility of this compound in chosen reaction solvent B Perform Solvent Screening (Protocol 1) A->B E Is a suitable single solvent found? B->E C Can reaction temperature be increased? F Does heating improve solubility sufficiently? C->F D Consider a co-solvent system G Does a co-solvent system work? D->G E->C No H Proceed with new solvent E->H Yes F->D No I Run reaction at elevated temperature F->I Yes J Proceed with co-solvent system G->J Yes K Re-evaluate synthetic route or consider derivatization to improve solubility G->K No

Caption: Workflow for addressing poor solubility of this compound.

Advanced Strategies for Solubility Enhancement

For particularly challenging cases, consider the following advanced strategies:

  • Co-solvency: This technique involves using a mixture of solvents to achieve a desired polarity and solvating power that is not possible with a single solvent.[5] The use of a highly polar aprotic co-solvent like DMF or DMSO in a less polar solvent like THF can significantly enhance solubility.

  • pH Adjustment: While this compound is a weak base, protonation of the amino group under acidic conditions could potentially increase its solubility in protic solvents. However, the compatibility of acidic conditions with your reaction scheme must be carefully evaluated.

  • Use of Solubility-Enhancing Additives: In some cases, the addition of salts (e.g., lithium chloride) can disrupt crystal lattice energy and improve the solubility of organic compounds in certain solvents. This should be explored cautiously as it can impact reactivity.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively address the solubility challenges associated with this compound, leading to more robust and successful synthetic outcomes.

References

Technical Support Center: Minimizing Byproduct Formation in Substituted Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for substituted pyrazine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these vital heterocyclic compounds. Pyrazines are a cornerstone in pharmaceuticals, flavors, and materials science, but their synthesis is often plagued by byproduct formation, leading to low yields and challenging purifications.

This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format. We will explore the mechanistic origins of common byproducts and offer field-proven, step-by-step protocols to help you optimize your reactions, maximize yields, and ensure the integrity of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Condensation Reactions (e.g., Gutknecht & Staedel-Rugheimer Syntheses)

Condensation reactions are classic and powerful methods for forming the pyrazine core. They typically involve the self-condensation of α-amino ketones or the reaction of 1,2-diamines with 1,2-dicarbonyl compounds. However, the reactive intermediates are prone to side reactions.

Question 1: I'm performing a Gutknecht synthesis (self-condensation of an α-amino ketone), and my yield is low with a significant amount of dark, polymeric material. What is happening and how can I fix it?

Answer: This is a classic issue stemming from the instability of the α-amino ketone intermediate, which can easily polymerize or degrade under harsh conditions. The key is to control the reaction environment meticulously.

Mechanistic Insight: The Gutknecht synthesis relies on the self-condensation of α-amino ketones to form an intermediate dihydropyrazine, which then oxidizes to the aromatic pyrazine.[1][2] Polymerization occurs when the reactive amino ketone intermediates react with themselves and other species in an uncontrolled manner, often catalyzed by excessive heat or acid/base concentrations.[3]

Troubleshooting Protocol 1: Minimizing Polymerization in Gutknecht Synthesis
  • Control Intermediate Concentration: The α-amino ketone is best generated in situ and consumed immediately. If you are generating it from an α-oximino ketone, ensure the reduction step proceeds smoothly and the subsequent condensation occurs without delay.

  • Temperature Management: Lowering the reaction temperature can significantly slow down the rate of polymerization relative to the desired cyclization.[3] Start at a lower temperature (e.g., 0-25 °C) and only increase it if the primary reaction is too slow. Excessively high temperatures (e.g., >450°C in some gas-phase reactions) can cause the pyrazine ring itself to break down.[3][4]

  • pH Control: The condensation is often base-catalyzed. Use a milder base or ensure the stoichiometry is precise. An excess of a strong base can promote undesired side reactions.

  • Inert Atmosphere: If the dihydropyrazine intermediate is air-sensitive, it can degrade.[5] Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation pathways that contribute to the dark coloration.[3]

Question 2: My condensation of a 1,2-diamine and an unsymmetrical 1,2-dicarbonyl is producing a mixture of regioisomers that are impossible to separate. How can I improve regioselectivity?

Answer: This is a common challenge when creating unsymmetrically substituted pyrazines via this route. The two carbonyl groups of the dicarbonyl compound have similar reactivity, leading to poor selectivity.

Mechanistic Insight: The initial condensation can occur at either carbonyl group, leading to two different dihydropyrazine intermediates and, subsequently, two product regioisomers. Addressing this requires either modifying the electronics of the dicarbonyl to differentiate the carbonyls or adopting a different synthetic strategy.

Workflow for Addressing Regioisomeric Byproducts

Caption: Decision workflow for tackling regioisomer formation.

Category 2: Dehydrogenative Coupling & Oxidation Steps

Many pyrazine syntheses form a dihydropyrazine or tetrahydropyrazine intermediate that must be oxidized to the final aromatic product. This step can be a source of byproducts.

Question 3: My reaction forms the dihydropyrazine intermediate, but the final oxidation step is inefficient and produces N-oxides or ring-opened byproducts. What should I do?

Answer: Inefficient oxidation or over-oxidation is a frequent problem.[6] The choice of oxidant and reaction conditions are critical for a clean conversion.

Mechanistic Insight: The dihydropyrazine is electron-rich and susceptible to oxidation. Spontaneous oxidation with atmospheric oxygen can be slow and incomplete.[5] Strong oxidizing agents (e.g., excess potassium permanganate) can attack the nitrogen atoms to form N-oxides or cleave the pyrazine ring entirely.[6]

Troubleshooting Protocol 2: Optimizing the Oxidation of Dihydropyrazines
  • Choice of Oxidant:

    • Mild Chemical Oxidants: For sensitive substrates, consider using milder oxidants like manganese dioxide (MnO₂), which is often effective at moderate temperatures.

    • Catalytic Dehydrogenation: Metal-catalyzed methods (e.g., using Ru or Mn pincer complexes) can be highly efficient and atom-economical, producing only H₂ and water as byproducts.[7]

    • Air/Oxygen: For some robust dihydropyrazines, bubbling air or pure O₂ through the reaction mixture (sometimes with a catalyst like copper salts) is sufficient and avoids harsh reagents.

  • Stoichiometry and Temperature Control: Carefully control the stoichiometry of your oxidant. Use only the required amount (e.g., 1.0-1.2 equivalents for chemical oxidants) to avoid over-oxidation. Monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed. Perform the reaction at the lowest effective temperature.

  • One-Pot Procedure: To avoid isolating the potentially unstable dihydropyrazine, consider a one-pot condensation-oxidation procedure where the oxidant is present during the initial reaction.[5]

Table 1: Comparison of Oxidation Conditions
Oxidant/MethodTypical ConditionsProsCons
Air / O₂ Reflux in high-boiling solventGreen, inexpensiveCan be slow, incomplete, or require a catalyst
MnO₂ Reflux in Toluene or CH₂Cl₂Mild, effective for many substratesHeterogeneous, requires filtration, stoichiometric waste
DDQ / Chloranil Room temp. in Dioxane or THFHigh yielding, fastExpensive, produces hazardous byproducts
Metal-Catalyzed High temp. (150°C), base, catalystAtom-economical, high yield[7]Requires specific metal catalysts, high temperatures
Category 3: Purification Challenges

Even with an optimized reaction, minor byproducts can complicate purification due to their similar chemical properties to the target pyrazine.

Question 4: I have structurally similar byproducts (e.g., isomers, homologs) that co-elute with my product during silica gel column chromatography. What purification strategies can I try?

Answer: Purifying pyrazines can be challenging due to their polarity and ability to interact with silica gel.[8] When impurities are closely related, standard chromatography may fail.

Troubleshooting Protocol 3: Advanced Purification of Pyrazines
  • Optimize Column Chromatography:

    • Solvent System: Systematically screen different eluent systems. Sometimes a switch from ethyl acetate/hexane to a system with dichloromethane or a small amount of methanol can dramatically alter selectivity.

    • Silica Gel Type: If standard silica fails, try using a higher surface area silica gel or a different stationary phase like alumina (basic or neutral) or C18-bonded silica for reversed-phase chromatography.[8][9]

  • Distillation: If your target pyrazine is volatile and thermally stable, distillation (simple, fractional, or vacuum) can be an excellent method to separate it from non-volatile or polymeric impurities.[9][10]

  • Liquid-Liquid Extraction (LLE): A carefully designed LLE protocol can sometimes remove specific classes of impurities. For example, using hexane as an extraction solvent can selectively pull pyrazines from an aqueous reaction mixture while leaving more polar impurities like imidazoles behind.[9][10]

  • Crystallization: If your product is a solid, recrystallization is one of the most powerful purification techniques. A thorough solvent screen is essential to find a system where the product has high solubility at high temperature and low solubility at low temperature, while the impurity remains in solution.

Byproduct Separation Workflow

Caption: A decision tree for challenging pyrazine purifications.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 6-Chloro-5-iodopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the anticipated mass spectrometry fragmentation pattern of 6-Chloro-5-iodopyrazin-2-amine, a halogenated heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not publicly available, this document synthesizes established fragmentation principles of related structures to offer a predictive guide for researchers. We will compare its expected behavior with that of analogous compounds to provide a robust framework for its identification and structural elucidation.

Introduction: The Structural Context

This compound (C₄H₃ClIN₃, Molecular Weight: 255.45 g/mol ) is a multi-halogenated aminopyrazine.[1] Such scaffolds are valuable in synthetic chemistry as they offer multiple reactive sites for cross-coupling reactions, enabling the construction of complex molecular architectures. Understanding the mass spectrometric behavior of this molecule is crucial for reaction monitoring, purity assessment, and metabolic studies.

The fragmentation of a molecule under mass spectrometry conditions, particularly with a hard ionization technique like Electron Ionization (EI), is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments.[2][3] In this compound, we anticipate a fragmentation pattern dominated by the cleavage of the carbon-halogen bonds and the characteristic breakdown of the pyrazine ring. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, suggesting that the loss of iodine will be a primary fragmentation event.[4]

Experimental Protocols for Analysis

To reliably analyze this compound, a well-defined experimental protocol is essential. Below are recommended starting parameters for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the two most common techniques for such an analysis.

Protocol 1: GC-MS with Electron Ionization (EI)

This method is ideal for volatile and thermally stable compounds.

  • Sample Preparation: Dissolve the compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 100 µg/mL.

  • GC Separation:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: 40-350 m/z.

Protocol 2: LC-MS with Electrospray Ionization (ESI)

This method is suitable for less volatile compounds or when coupling with liquid-phase reactions.

  • Sample Preparation: Dissolve the compound in a mobile phase compatible solvent (e.g., Methanol or Acetonitrile) to a concentration of 1-10 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.[5]

    • Source Temperature: 120 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Energy: For MS/MS (tandem mass spectrometry), a ramp from 10-40 eV can be used to induce fragmentation of the protonated molecule [M+H]⁺.[5]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition cluster_interp Interpretation prep Dissolve this compound in appropriate solvent gcms GC-MS (EI) prep->gcms Volatile Solvent lcms LC-MS (ESI) prep->lcms Mobile Phase Compatible acquire Acquire Mass Spectrum gcms->acquire lcms->acquire interp Analyze Fragmentation Pattern acquire->interp G M M+• This compound m/z 255/257 F1 [M-I]+• m/z 128/130 M->F1 - I• (127 Da) F2 [M-Cl]+• m/z 220 M->F2 - Cl• (35 Da) F3 [M-I-HCN]+• m/z 101/103 F1->F3 - HCN (27 Da) F5 [M-I-Cl]+• m/z 93 F1->F5 - Cl• (35 Da) F4 [M-Cl-HCN]+• m/z 193 F2->F4 - HCN (27 Da)

References

A Researcher's Guide to Reactivity: Comparing 6-Chloro-, 6-Bromo-, and 6-Iodo-pyrazin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 2-aminopyrazine scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic functionalization of this heterocycle, often via palladium-catalyzed cross-coupling reactions, is a cornerstone of modern synthetic chemistry. The choice of the starting halide on the pyrazine ring—chloro, bromo, or iodo—is a critical decision that profoundly impacts reaction efficiency, required conditions, and overall synthetic strategy.

This guide provides an in-depth, objective comparison of the reactivity of 6-chloro-, 6-bromo-, and 6-iodopyrazin-2-amine. By synthesizing fundamental chemical principles with practical, field-proven insights, this document aims to empower scientists to make informed decisions, optimizing their synthetic routes and accelerating discovery.

Theoretical Underpinnings: Why Halogen Choice Matters

The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The critical, often rate-determining step in catalytic cycles like those of Suzuki, Buchwald-Hartwig, and Sonogashira reactions is the oxidative addition of the halide to a low-valent palladium(0) complex.[1][2] The efficiency of this step is directly related to the C-X bond dissociation energy.

The established trend for C-X bond strength is: C-Cl > C-Br > C-I .[3]

Consequently, the ease of oxidative addition, and thus the overall reactivity of the halide, follows the inverse trend: I > Br > Cl .[1][4]

  • 6-Iodopyrazin-2-amine: Possesses the weakest C-I bond, making it the most reactive substrate. It readily undergoes oxidative addition to Pd(0) catalysts, often under mild temperatures and with lower catalyst loadings.

  • 6-Bromopyrazin-2-amine: Offers a balance between reactivity and stability. The C-Br bond is stronger than C-I but weaker than C-Cl, typically requiring slightly more forcing conditions (higher temperatures, more specialized ligands) than the iodo-analogue.

  • 6-Chloropyrazin-2-amine: Features the strongest C-Cl bond, rendering it the least reactive of the three.[5] Historically considered challenging substrates, advancements in ligand design (e.g., bulky, electron-rich phosphines like SPhos, XPhos) have enabled the efficient coupling of aryl chlorides, though often requiring higher temperatures and catalyst loadings.[6]

The electron-deficient nature of the pyrazine ring, further influenced by the amino group, generally enhances the susceptibility of the C-X bond to oxidative addition compared to more electron-rich aromatic systems.

Head-to-Head Comparison in Key Cross-Coupling Reactions

The following sections provide a comparative analysis of the three halopyrazinamines in the most common and synthetically valuable cross-coupling reactions. While direct, side-by-side kinetic studies on these specific substrates are not always available, the data presented is synthesized from established principles and analogous systems in the literature to provide a reliable performance forecast.[7]

Suzuki-Miyaura Coupling

This versatile C-C bond-forming reaction is a workhorse in medicinal chemistry. The reactivity trend holds true, with the choice of halogen dictating the required catalyst system and conditions.

Halogen SubstrateTypical Catalyst SystemRepresentative ConditionsExpected YieldKey Considerations & Causality
6-Iodo-pyrazin-2-amine Pd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, 80-90 °C, 1-4 h>90%Highest reactivity due to the low C-I bond energy allows for the use of traditional, less specialized catalysts and mild conditions.[1]
6-Bromo-pyrazin-2-amine Pd₂(dba)₃ / XPhos / K₃PO₄Toluene, 90-100 °C, 4-12 h85-95%The stronger C-Br bond requires more robust, electron-rich phosphine ligands to facilitate oxidative addition.[7]
6-Chloro-pyrazin-2-amine Pd(OAc)₂ / SPhos / K₃PO₄Dioxane/H₂O, 100-110 °C, 12-24 h70-90%The inertness of the C-Cl bond necessitates highly active catalyst systems (often using bulky biarylphosphine ligands) and elevated temperatures to achieve efficient coupling.[6][8]
Buchwald-Hartwig Amination

Crucial for synthesizing aryl amines, this C-N bond-forming reaction is also highly dependent on the C-X bond strength. The development of specialized ligands has been essential for expanding the scope to include less reactive chlorides.[9][10]

Halogen SubstrateTypical Catalyst SystemRepresentative ConditionsExpected YieldKey Considerations & Causality
6-Iodo-pyrazin-2-amine Pd₂(dba)₃ / BINAP / NaOtBuToluene, 80-90 °C, 2-6 h>90%The high reactivity of the iodide allows for the use of earlier-generation ligands and lower temperatures. However, the iodide can sometimes lead to unreactive bridged palladium dimers, which can be mitigated by ligand choice.[11]
6-Bromo-pyrazin-2-amine Pd₂(dba)₃ / XPhos / NaOtBuDioxane, 90-110 °C, 6-18 h80-95%This substrate represents a common and reliable choice, compatible with a wide range of modern, sterically hindered ligands that promote efficient C-N reductive elimination.[12]
6-Chloro-pyrazin-2-amine Pd₂(dba)₃ / RuPhos / LiHMDSTHF, 65-100 °C, 12-24 h65-85%Coupling of the chloro-derivative is challenging and heavily reliant on state-of-the-art catalyst systems. The use of strong bases like LiHMDS is often required. Potential coordination of the catalyst by the 2-amino group can also inhibit the reaction.[13]
Sonogashira Coupling

This reaction, which forms C(sp²)-C(sp) bonds, is vital for introducing alkyne functionalities. The copper co-catalyst plays a key role, but the initial oxidative addition to palladium remains the primary determinant of reactivity.[14][15]

Halogen SubstrateTypical Catalyst SystemRepresentative ConditionsExpected YieldKey Considerations & Causality
6-Iodo-pyrazin-2-amine Pd(PPh₃)₂Cl₂ / CuI / Et₃NTHF, 25-50 °C, 1-3 h>90%The exceptional reactivity of the iodide often allows the reaction to proceed efficiently at or near room temperature, minimizing side reactions like Glaser homocoupling of the alkyne.[16]
6-Bromo-pyrazin-2-amine Pd(PPh₃)₂Cl₂ / CuI / Et₃NDMF, 60-80 °C, 4-12 h80-95%Requires elevated temperatures to drive the oxidative addition of the C-Br bond. Copper-free protocols using highly active Pd(0)/P(t-Bu)₃ systems are also effective.[17]
6-Chloro-pyrazin-2-amine Pd₂(dba)₃ / XPhos / CuI / Cs₂CO₃Dioxane, 100-120 °C, 12-24 h50-80%The most challenging substrate for Sonogashira coupling. Success hinges on using highly active, specialized catalyst systems and forcing conditions. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[5]

Visualization of Reactivity and Workflow

To further clarify these relationships, the following diagrams illustrate the general reactivity trends and a typical experimental workflow for comparing these substrates.

G cluster_reactivity Relative Reactivity in Oxidative Addition cluster_conditions General Reaction Condition Severity Iodo 6-Iodopyrazin-2-amine Bromo 6-Bromopyrazin-2-amine Iodo->Bromo > Mild Mild (e.g., RT - 80°C) Iodo->Mild Chloro 6-Chloropyrazin-2-amine Bromo->Chloro > Moderate Moderate (e.g., 80 - 100°C) Bromo->Moderate Forcing Forcing (e.g., >100°C) Chloro->Forcing G start Combine Reactants: - Halopyrazine Isomer - Coupling Partner - Catalyst System & Base inert Establish Inert Atmosphere (e.g., N₂ or Ar flush) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Optimized Temperature solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify end Characterized Product purify->end

References

A Comparative Guide to Alternative Building Blocks for 6-Chloro-5-iodopyrazin-2-amine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Dihalogenated Heterocycles

In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the backbone of a vast array of functional molecules. Among these, pyrazine derivatives are crucial pharmacophores found in numerous therapeutic agents.[1] The building block 6-Chloro-5-iodopyrazin-2-amine (CAS 925678-00-8) is a particularly valuable synthon for research and development.[2][3][4][5] Its utility stems from the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly more labile towards palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine (C-Cl) bond. This reactivity gap allows for a powerful synthetic strategy: sequential, site-selective functionalization, enabling the construction of complex, highly substituted pyrazine cores.[2]

However, reliance on a single building block can be limiting. Factors such as cost, commercial availability, the need for alternative substitution patterns for structure-activity relationship (SAR) studies, or the desire for different physicochemical properties in the final product necessitate a thorough understanding of viable alternatives. This guide provides an objective, data-supported comparison of alternative building blocks to this compound, focusing on their performance in the two most critical transformations in this field: the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Comparative Analysis of Alternative Building Blocks

The primary alternatives can be grouped into two main categories: other halogenated aminopyrazines and analogous halogenated aminopyridines. The choice between them depends on the specific synthetic goal, balancing reactivity, cost, and the desired properties of the target molecule.

Alternative Heterocyclic Scaffolds
Building BlockStructureRelative Reactivity (Suzuki & Buchwald-Hartwig)Key AdvantagesPotential Challenges
This compound Chemical structure of this compoundIodine: High Chlorine: LowExcellent for sequential, site-selective reactions.[2]Higher cost and potentially limited suppliers.
2-Amino-5-bromopyrazine Chemical structure of 2-Amino-5-bromopyrazineMediumGood balance of reactivity and stability; widely available and cost-effective.[6]Not suitable for sequential di-functionalization.
2-Amino-5-chloropyrazine Chemical structure of 2-Amino-5-chloropyrazineLowVery cost-effective for large-scale synthesis; stable.[7][8]Requires more forcing reaction conditions and specialized catalysts.[9]
2-Amino-5-bromopyridine Chemical structure of 2-Amino-5-bromopyridineMediumIntroduces a different heterocyclic core (pyridine), altering electronics and biological activity.[10][11][12]Different ADME/Tox profile compared to pyrazines.
2-Amino-5-chloropyridine Chemical structure of 2-Amino-5-chloropyridineLowEconomical pyridine-based building block.[13][14][15]Less reactive, requiring more vigorous coupling conditions.

Performance in Key Cross-Coupling Reactions

The success of a synthetic campaign often hinges on the efficiency of C-C and C-N bond-forming reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination are pillars of modern synthesis.[16][17][18]

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction is the premier method for forming C-C bonds between an organoboron reagent and an organic halide. The reactivity of the halide is paramount and follows the general trend: I > Br > Cl > F .[19] This is inversely correlated with the bond dissociation energy, making the initial oxidative addition of the palladium catalyst—the rate-determining step—most facile for iodides.[19]

References

A Comparative Guide to the Reactivity of 6-Chloro-5-iodopyrazin-2-amine and 6-chloro-5-iodopyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

In the realm of medicinal chemistry and materials science, halogenated heterocyclic compounds are indispensable building blocks. Their utility stems from the ability to selectively functionalize specific positions on the aromatic core through a variety of well-established chemical transformations. This guide provides an in-depth comparison of the reactivity of two closely related, yet distinct, heterocyclic amines: 6-Chloro-5-iodopyrazin-2-amine and 6-chloro-5-iodopyridin-2-amine .

While both molecules feature an amino group and two different halogen atoms (chlorine and iodine) at analogous positions, the fundamental difference in their core structure—a pyrazine ring versus a pyridine ring—imparts significant and predictable differences in their chemical behavior. Understanding these nuances is critical for researchers in drug development and synthetic chemistry to design efficient and high-yielding synthetic routes. This guide will explore the electronic underpinnings of their reactivity and provide a comparative analysis in the context of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), supported by experimental protocols and mechanistic insights.

Figure 1: Structural and molecular formula comparison.

Pillar 1: Electronic Properties and Their Influence on Reactivity

The primary determinant of reactivity for these two molecules is the electronic nature of their core heterocyclic system.

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom is more electronegative than carbon and exerts a net electron-withdrawing inductive effect, making the pyridine ring more electron-deficient than benzene. This deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the positions ortho (2,6) and para (4) to the nitrogen.[1]

  • Pyrazine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-relationship. The presence of a second nitrogen atom significantly enhances the electron-withdrawing nature of the ring through induction.[2][3] Pyrazine is substantially more electron-deficient than pyridine.[1][4] This heightened electrophilicity has profound implications for its susceptibility to nucleophilic attack.

This fundamental electronic difference dictates the reactivity of the attached halogen atoms. Both molecules possess a C-I and a C-Cl bond. The reactivity of these halogens is highly dependent on the type of reaction being performed.

Pillar 2: Comparative Reactivity in Synthetic Transformations

We will now compare the performance of these two building blocks in three classes of synthetically vital reactions: Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr).

A. Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is governed by the carbon-halogen bond strength: C-I > C-Br > C-Cl .[5] The C-I bond is significantly weaker (approx. 240 kJ/mol) and more polarizable than the C-Cl bond (approx. 328 kJ/mol), making it far more susceptible to the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[6]

For both This compound and 6-chloro-5-iodopyridin-2-amine , palladium-catalyzed couplings will occur selectively at the C-5 position (the C-I bond). The difference in the core heterocycle (pyrazine vs. pyridine) has a minimal effect on the chemoselectivity of this process, as the C-I bond's inherent reactivity dominates.

Cross_Coupling_Workflow cluster_workflow Generalized Cross-Coupling Workflow Start Select Halogenated Heterocycle (Pyrazine or Pyridine) Reagents Add Coupling Partner (e.g., Boronic Acid, Alkyne) + Base Start->Reagents Catalyst Add Pd Catalyst + Ligand Reagents->Catalyst Reaction Inert Atmosphere Heat as Required Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Isolate C-5 Functionalized Product Purify->Product SNAr_Mechanism SNAr Mechanism at the C-Cl Position cluster_pyridine Pyridine Derivative (Less Favorable) cluster_pyrazine Pyrazine Derivative (More Favorable) P_Start 6-chloro-5-iodopyridin-2-amine P_Int Meisenheimer Intermediate (Less Stabilized) P_Start->P_Int + Nu⁻ P_Prod Substitution Product P_Int->P_Prod - Cl⁻ Z_Start This compound Z_Int Meisenheimer Intermediate (Highly Stabilized by second N) Z_Start->Z_Int + Nu⁻ Z_Prod Substitution Product Z_Int->Z_Prod - Cl⁻

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 6-Chloro-5-iodopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structure Elucidation

In the landscape of modern drug discovery and development, pyrazine derivatives are foundational scaffolds, recognized for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The specific arrangement of substituents on the pyrazine ring dictates molecular interactions and, consequently, biological function. Therefore, the unambiguous structural confirmation of a synthesized derivative, such as 6-Chloro-5-iodopyrazin-2-amine, is not a mere formality but a critical cornerstone of the research and development process.[3][4]

This guide provides a comprehensive, multi-spectroscopic approach to the structural verification of this compound. Moving beyond a simple recitation of data, we will explore the causality behind our analytical choices, demonstrating how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provide complementary data points that, when integrated, create an irrefutable structural proof.

The Multi-Spectroscopic Strategy: A Symphony of Data

No single analytical technique can provide a complete structural picture with absolute certainty. A robust characterization relies on the convergence of data from multiple, orthogonal methods. Our approach uses each technique to answer a specific question:

  • Mass Spectrometry (MS): What is the molecular weight and elemental formula? Does it contain the expected halogen atoms?

  • Infrared (IR) Spectroscopy: Which functional groups are present? Can we confirm the amine group?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: What is the precise connectivity of the atoms? How are the substituents arranged on the pyrazine ring?

Mass Spectrometry: Confirming Mass and Halogen Presence

Mass spectrometry is the initial step, providing the molecular weight and crucial clues about the elemental composition through isotopic patterns. For a molecule containing both chlorine and iodine, this technique is particularly informative.

Causality of Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are chosen to generate molecular ions. The key is to observe the molecular ion peak (M⁺) and its isotopic distribution. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in a characteristic M⁺ to M+2 peak ratio of approximately 3:1.[5][6] Iodine, however, is monoisotopic (¹²⁷I), so it does not contribute to the M+2 peak but does add significantly to the overall mass.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

  • Ionization: Employ ESI in positive ion mode.

  • Data Acquisition: Scan over a mass range of m/z 50-500.

  • Analysis: Identify the molecular ion peak [M+H]⁺ and look for the [M+H+2]⁺ peak. Calculate the theoretical exact mass and compare it with the experimental value.

Data Interpretation and Comparison

The expected data for this compound (C₄H₃ClIN₃) provides a clear signature.

Parameter Theoretical Value Expected Experimental Value Interpretation
Molecular FormulaC₄H₃ClIN₃C₄H₃ClIN₃Confirmed by HRMS.
Exact Mass ([M+H]⁺ for C₄H₄³⁵ClIN₃⁺)255.9187~255.9187 (within 5 ppm)Confirms the molecular formula.
Isotopic Peak ([M+H+2]⁺ for C₄H₄³⁷ClIN₃⁺)257.9158~257.9158Confirms the presence of one chlorine atom.
Isotopic Ratio ([M+H]⁺ / [M+H+2]⁺)~3:1~3:1The characteristic ratio for a single chlorine atom.[5]

The observation of a molecular ion cluster with an accurate mass matching the formula C₄H₃ClIN₃ and a ~3:1 intensity ratio for the M⁺ and M+2 peaks provides strong evidence for the compound's identity.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

With the molecular formula confirmed, IR spectroscopy is used to verify the presence of key functional groups, primarily the amine (NH₂) group and the aromatic pyrazine ring.

Causality of Method: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic vibrational frequencies, providing a "fingerprint" of the molecule's components. For our target, the N-H stretching vibrations are particularly diagnostic.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Run a background scan of the empty ATR crystal before analyzing the sample.

Data Interpretation and Comparison

The spectrum is analyzed for absorptions corresponding to specific bond vibrations.

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Frequency for Target Molecule (cm⁻¹) Interpretation
N-H Stretch (Amine)3500-3300~3450 and ~3350 (two bands for asymmetric/symmetric stretch)Confirms the presence of the primary amine (-NH₂) group.[8]
C-H Stretch (Aromatic)3100-3000~3080Indicates the C-H bond on the pyrazine ring.[9]
C=N/C=C Stretch (Ring)1600-1450~1580, ~1480Characteristic stretching of the pyrazine aromatic ring.[10]
C-Cl Stretch850-550~750Suggests the presence of a carbon-chlorine bond.
C-I Stretch600-500~550Suggests the presence of a carbon-iodine bond.

The presence of two distinct peaks in the 3450-3350 cm⁻¹ region is a strong indicator of the primary amine, complementing the MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for elucidating the detailed structure of an organic molecule. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, we can definitively establish the connectivity and isomeric arrangement of the substituents.

Causality of Method: The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its electronic environment. Electron-withdrawing groups (like Cl and I) and electron-donating groups (like NH₂) deshield or shield nearby nuclei, respectively, causing predictable shifts in their resonance frequencies. For this compound, there is only one proton on the pyrazine ring, and its chemical shift is highly diagnostic of the substituent positions.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆.[11] The choice of DMSO-d₆ is crucial as it allows for the observation of exchangeable protons like those on the amine group.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Number of Scans: 16-64.

    • Relaxation Delay: 2 seconds.[12]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse ('zgpg30').

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.[12]

  • Referencing: Calibrate the spectra using the residual solvent peak (DMSO-d₆: δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).

Data Interpretation and Comparison

¹H NMR Spectrum Analysis

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Interpretation
Ring H (at C3)~8.0 - 8.2Singlet (s)1HThe single proton on the ring is adjacent to two nitrogen atoms, resulting in a downfield shift. Its singlet multiplicity confirms no adjacent protons.
Amine H (-NH₂)~6.5 - 7.5Broad Singlet (br s)2HThe broadness is due to quadrupole broadening from the adjacent ¹⁴N and potential chemical exchange. The integration confirms two protons.

¹³C NMR Spectrum Analysis

The chemical shifts of the four unique pyrazine carbons are highly informative. The substituent effects (I, Cl, NH₂) are key to assignment.

Carbon Predicted Chemical Shift (δ, ppm) Interpretation
C2 (-NH₂)~155 - 160The carbon directly attached to the electron-donating amine group is significantly shielded and appears furthest downfield.[13]
C6 (-Cl)~145 - 150The carbon attached to the electronegative chlorine atom is deshielded.
C3 (-H)~130 - 135The carbon bearing the single proton.
C5 (-I)~90 - 100The "heavy atom effect" of iodine causes significant shielding, shifting this carbon far upfield. This is a highly characteristic signal.

The combination of a single aromatic proton signal in the ¹H NMR and the distinctive upfield shift of the iodinated carbon in the ¹³C NMR provides definitive proof of the 6-chloro-5-iodo-2-amine substitution pattern.

Workflow & Data Integration: From Sample to Structure

The logical flow of the analysis ensures that each step builds upon the last, culminating in a confident structural assignment. The data from each technique must be consistent and complementary.

G cluster_0 Spectroscopic Analysis Workflow Sample Sample: this compound MS Mass Spectrometry (HRMS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Data Integrated Data Analysis MS->Data  Molecular Formula  Isotopic Pattern (Cl) IR->Data  Functional Groups (NH₂) NMR->Data  Atom Connectivity  Isomer Confirmation Structure Structure Confirmed Data->Structure

Caption: Integrated workflow for spectroscopic structure confirmation.

This workflow illustrates the convergence of evidence. MS confirms the elemental building blocks, IR identifies the key functional groups, and NMR assembles them into the final, unambiguous structure.

Conclusion

References

A Senior Application Scientist's Guide to Palladium Catalysis for the Synthesis of 6-Chloro-5-iodopyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chloro-5-iodopyrazin-2-amine in Modern Drug Discovery

This compound is a highly valuable heterocyclic building block in medicinal chemistry. Its distinct substitution pattern, featuring an amine group and two different halogens at strategic positions, allows for selective and sequential functionalization. This makes it a cornerstone for creating diverse molecular libraries in the pursuit of novel therapeutic agents. The pyrazine core is a well-established pharmacophore present in numerous FDA-approved drugs, and the ability to precisely modify this scaffold through high-yielding cross-coupling reactions is paramount for accelerating drug development timelines.

This guide provides an in-depth comparison of various palladium catalyst systems for the functionalization of this compound. We will delve into the mechanistic rationale behind catalyst selection for three key transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By presenting supporting data from analogous systems and detailed experimental protocols, this document aims to equip researchers with the practical knowledge needed to optimize their synthetic strategies.

The Engine of Innovation: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, offering a mild and efficient means to form carbon-carbon and carbon-heteroatom bonds.[1] The general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2]

Generalized Palladium Cross-Coupling Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation (M-R) or Amine Coordination Product Ar-R (Coupled Product) Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand, dictates the efficiency and scope of the reaction. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a workhorse for creating biaryl and heteroaryl-aryl structures by coupling an organohalide with a boronic acid or ester.[3] For a substrate like this compound, the iodine is significantly more reactive than the chlorine, allowing for selective coupling at the C5 position.

Comparative Analysis of Catalyst Systems for Suzuki Coupling

Direct comparative data for this compound is not extensively published in a single study. However, by examining reactions on structurally similar chloropyrimidines and other halopyrazines, we can extrapolate likely performance.[4][5][6]

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%) (Analogous Substrates)Reference(s)
Pd(PPh₃)₄K₂CO₃ or K₃PO₄Dioxane/H₂O80-10070-90[6]
PdCl₂(dppf)K₂CO₃Dioxane10070-85[7]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50Moderate[5]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High[3]

Expertise & Experience:

  • Pd(PPh₃)₄ (Tetrakis): This is a classic, reliable air-stable Pd(0) catalyst. It is effective for reactive halides like iodides. The triphenylphosphine ligands are relatively simple but can be less effective for less reactive chlorides.

  • PdCl₂(dppf): The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a wider bite angle and increased stability to the palladium center, often leading to higher yields and better functional group tolerance, especially for more challenging substrates.[7]

  • Pd₂(dba)₃ / P(t-Bu)₃: The combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine is highly effective for coupling less reactive chlorides.[5] The steric bulk of the ligand promotes the reductive elimination step.

  • Pd(OAc)₂ / SPhos: Modern biarylphosphine ligands like SPhos, in combination with a Pd(II) precursor that is reduced in situ, form highly active catalysts. These systems are often the go-to for difficult couplings, offering high turnover numbers and broad applicability.[3]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar amino-heteroaryl halides.[8]

cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling Setup 1. Assemble Reactants - this compound - Boronic Acid (1.2 eq) - Pd Catalyst (2-5 mol%) - Base (2-3 eq) Inert 2. Inert Atmosphere - Purge vessel with N₂ or Ar Setup->Inert Solvent 3. Add Degassed Solvent - e.g., Dioxane/Water (4:1) Inert->Solvent Reaction 4. Heat Reaction - 80-100 °C, 4-12 h - Monitor by TLC/LC-MS Solvent->Reaction Workup 5. Aqueous Workup - Dilute with EtOAc - Wash with H₂O & Brine Reaction->Workup Purify 6. Purification - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), PdCl₂(dppf) (3 mol%), and potassium carbonate (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as oxygen can deactivate the Pd(0) catalyst.[7]

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a dual catalytic system of palladium and a copper(I) co-catalyst.[9] This reaction is exceptionally useful for creating linear, rigid structures often desired in materials science and as linkers in medicinal chemistry. Again, the iodo group at C5 will be the reactive site.

Comparative Analysis of Catalyst Systems for Sonogashira Coupling

The classic Sonogashira conditions are highly effective for aryl iodides.[10] Copper-free variations have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).

Catalyst System (Pd Source / Ligand)Co-catalystBaseSolventTemp. (°C)Typical Yield (%) (Analogous Substrates)Reference(s)
Pd(PPh₃)₂Cl₂CuIEt₃N or DIPEATHF or DMFRT - 5085-99[10][11]
Pd(OAc)₂ / PPh₃CuIEt₃NDMFRTHigh[12]
PdCl₂(PPh₃)₂None (Cu-free)TBAFNone (neat)80Moderate to Excellent[13]

Expertise & Experience:

  • Pd(PPh₃)₂Cl₂ / CuI: This is the quintessential Sonogashira catalyst system.[9] The palladium complex facilitates the cross-coupling, while the copper(I) iodide activates the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[10] It is highly reliable for aryl iodides.

  • Copper-Free Conditions: The use of a strong organic base like tetrabutylammonium fluoride (TBAF) can promote the reaction without a copper co-catalyst.[13] This can be advantageous when copper-mediated homocoupling is a problematic side reaction or when copper contamination of the final product is a concern.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is based on standard procedures for the Sonogashira coupling of aryl iodides.[10]

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF or DMF. Add triethylamine (Et₃N, 2.0 equiv) as both a base and a solvent. Finally, add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium and copper salts.

  • Purification: Wash the filtrate with aqueous ammonium chloride solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[2] This reaction is particularly valuable for synthesizing substituted anilines and their heteroaromatic analogs. For our substrate, amination could potentially occur at the C6-Cl position, especially after the C5-I position has been functionalized.

Comparative Analysis of Catalyst Systems for Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[14][15] Data from the closely related 3-halo-2-aminopyridine system provides excellent guidance.[14]

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Typical Yield (%) (Analogous Substrates)Reference(s)
Pd₂(dba)₃ / RuPhosLiHMDSTHF65~83[14]
Pd₂(dba)₃ / SPhosNaOt-BuToluene100~76[14]
BrettPhos-precatalystLiHMDSTHF65~78 (for primary amines)[14]
Pd₂(dba)₃ / XantphosNaOt-BuTolueneReflux35-82[15]

Expertise & Experience:

  • RuPhos and SPhos: These are highly effective biarylphosphine ligands from the Buchwald group that form very active catalysts. They are excellent general ligands for C-N coupling.[14]

  • BrettPhos: This ligand is particularly effective for the mono-arylation of primary amines, helping to prevent the formation of diarylated side products.[14][15] Using a pre-catalyst, where the ligand is already coordinated to the palladium, can sometimes improve reaction efficiency and reproducibility.

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is common, but for substrates with sensitive functional groups, bases like lithium bis(trimethylsilyl)amide (LiHMDS) can be advantageous.[14]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted for the amination of a chloro-aminopyrazine derivative, based on literature for similar substrates.[14]

  • Catalyst Pre-formation (in a glovebox or under inert gas): To a dry Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., LiHMDS, 1.5 equiv).

  • Reaction Setup: In a separate flask, dissolve the 6-chloro-5-substituted-pyrazin-2-amine (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in anhydrous, degassed solvent (e.g., THF or toluene).

  • Reaction: Transfer the substrate solution to the catalyst mixture via cannula. Heat the reaction to the required temperature (e.g., 65-100 °C) under an inert atmosphere until the starting material is consumed (monitor by LC-MS).

  • Work-up: Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product via column chromatography.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling is a robust and versatile strategy for the synthesis of novel compounds for drug discovery. The selective reactivity of the C-I bond over the C-Cl bond allows for sequential, controlled diversification.

  • For Suzuki-Miyaura couplings , catalyst systems based on ligands like dppf or modern biarylphosphines (e.g., SPhos) offer excellent reliability and high yields.

  • For Sonogashira couplings , the classic Pd(PPh₃)₂Cl₂/CuI system remains a highly effective and predictable choice for the reactive C-I bond.

  • For subsequent Buchwald-Hartwig amination at the C6-Cl position, the use of bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos is critical for achieving high efficiency.

The protocols and comparative data provided in this guide, based on well-established chemistry of analogous systems, offer a strong foundation for researchers to design and execute high-yielding cross-coupling reactions, paving the way for the next generation of pyrazine-based therapeutics.

References

A Comparative Benchmarking of Leaving Groups in Nucleophilic Aromatic Substitution on the Pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Imperative of Leaving Group Selection in Pyrazine Chemistry

The pyrazine nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its inherent electron-deficient nature makes it an exceptional substrate for nucleophilic aromatic substitution (SNAr), a powerful tool for molecular functionalization.[2][3] The strategic selection of a leaving group is a critical parameter in the design of efficient synthetic routes, directly influencing reaction rates, yields, and overall process viability. This guide provides a comprehensive comparative analysis of common leaving groups in SNAr reactions on pyrazine systems, grounded in mechanistic principles and supported by available experimental data. Our objective is to furnish researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The Mechanistic Underpinnings of SNAr on Pyrazines

The SNAr reaction on a pyrazine ring proceeds via a two-step addition-elimination mechanism.[4][5][6] The first and typically rate-determining step involves the nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The electron-withdrawing nitrogen atoms of the pyrazine ring play a crucial role in stabilizing this intermediate, thereby facilitating the reaction. The second, faster step involves the expulsion of the leaving group to restore the aromaticity of the pyrazine ring.

Comparative Analysis of Leaving Groups

Halogens: A Counterintuitive Reactivity Trend

In the realm of SNAr, the reactivity of halogen leaving groups often follows an order that is inverted when compared to aliphatic SN1 and SN2 reactions.[7] The generally accepted reactivity trend for halogens in SNAr on electron-deficient rings is:

F >> Cl ≈ Br > I [8][9]

This "element effect" is a direct consequence of the rate-determining step.[4][6] The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, rendering the carbon atom more electrophilic and thus more susceptible to the initial nucleophilic attack. Since the C-F bond cleavage occurs in the fast second step, its high bond strength does not impede the overall reaction rate. Conversely, for the heavier halogens, the differences in reactivity are less pronounced.

A study on the reactivity of pyrazine derivatives with glutathione (GSH) provides some quantitative insight into the relative reactivity of chloro- and bromo-pyrazines. Although not a formal kinetic study, the half-life (t1/2) of the reaction provides a useful proxy for reactivity.

Pyrazine Substrate (Leaving Group)AssayHalf-life (t1/2) in hoursRelative Reactivity
SN006/7-2 (ortho-Chloro)GSH AssayReduced reactivitySlower
SN006/7-4 (ortho-Bromo)GSH AssayReduced reactivitySlower
SN006/7-3 (para-Chloro)GSH Assay0.23Faster
SN006/7-5 (para-Bromo)GSH AssayNot explicitly stated, but implied similar to chloroFaster
SN006/7-9 (di-Chloro)GSH Assay<< 0.083Very Fast

Data synthesized from a study on pyrazine derivatives as p53-Y220C cleft binders.[10] The study highlights that the position of electron-withdrawing groups has a significant impact on reactivity, with para-substitution leading to a faster reaction than ortho-substitution.[10] The introduction of a second chlorine atom further enhances the reactivity.[10]

Sulfonyl Groups: A Versatile Alternative

Sulfonyl groups (e.g., -SO2R) represent a valuable class of leaving groups in SNAr chemistry. Their strong electron-withdrawing nature activates the pyrazine ring towards nucleophilic attack. Research has shown that 2,5-bis-(sulfonyl)pyrazines are effective substrates for SNAr reactions.[7]

Key Observations for Sulfonyl Pyrazines:

  • Reactivity with Soft Nucleophiles: Thiols readily displace both sulfonyl groups to yield bis-thiopyrazines.[7]

  • Reactivity with Hard Nucleophiles: Phenols and alkoxides typically yield mono-substituted products. This is attributed to the deactivation of the pyrazine ring by the electron-donating oxygen atom of the first substituent.[7]

  • Reactivity with Amines: Aliphatic amines and anilines tend to provide mono-substituted products in poor to moderate yields.[7]

While a direct kinetic comparison with halogens on the same pyrazine core is lacking, the synthetic utility of sulfonyl pyrazines demonstrates their efficacy as leaving groups, particularly for the introduction of sulfur and oxygen nucleophiles.

Experimental Workflow & Protocols

Workflow for Comparative Kinetic Analysis of Leaving Group Reactivity

Caption: A generalized workflow for the comparative kinetic analysis of leaving groups in SNAr reactions on pyrazines.

Representative Protocol for a Comparative Kinetic Study

This protocol is adapted from methodologies used for kinetic studies on other nitrogen heterocycles and is designed for a comparative analysis.[5]

Objective: To determine the second-order rate constants for the reaction of a series of 2-substituted-5-nitropyrazines with a common nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • 2-Fluoro-5-nitropyrazine

  • 2-Chloro-5-nitropyrazine

  • 2-Bromo-5-nitropyrazine

  • 2-Methanesulfonyl-5-nitropyrazine

  • Piperidine (high purity)

  • Acetonitrile (anhydrous, HPLC grade)

  • Constant temperature bath or spectrophotometer with temperature control

  • UV-Vis spectrophotometer or HPLC with a UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each pyrazine substrate (e.g., 1 x 10-3 M) in acetonitrile.

    • Prepare a series of piperidine solutions in acetonitrile at concentrations significantly higher than the substrate (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) to ensure pseudo-first-order conditions.

  • Kinetic Measurements (UV-Vis Method):

    • Equilibrate the spectrophotometer cell holder and all solutions to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • In a cuvette, mix a known volume of the piperidine solution with acetonitrile.

    • Initiate the reaction by adding a small, known volume of the pyrazine substrate stock solution.

    • Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the starting material has minimal absorbance.

    • Record the absorbance data over time until the reaction is complete.

  • Data Analysis:

    • For each concentration of piperidine, plot ln(A∞ - At) versus time (where A∞ is the final absorbance and At is the absorbance at time t). The slope of this line will be -kobs (the pseudo-first-order rate constant).

    • Plot the calculated kobs values against the corresponding piperidine concentrations.

    • The slope of this second plot will be the second-order rate constant (k2) for the reaction.

  • Comparison:

    • Repeat the procedure for each of the pyrazine substrates.

    • Compare the determined k2 values to establish the quantitative reactivity order of the leaving groups.

Causality Behind Experimental Choices

  • Pseudo-First-Order Conditions: Using a large excess of the nucleophile simplifies the rate law, allowing for the straightforward determination of the observed rate constant.

  • Choice of Nucleophile and Solvent: Piperidine is a common nucleophile in kinetic studies due to its good reactivity. Acetonitrile is a polar aprotic solvent that is generally suitable for SNAr reactions and is transparent in the UV region.

  • Constant Temperature: SNAr reactions are sensitive to temperature changes. Maintaining a constant temperature is crucial for obtaining reproducible kinetic data.

  • Monitoring Technique: UV-Vis spectrophotometry or HPLC are common and accurate methods for monitoring the progress of reactions involving chromophoric species.

Conclusion and Future Outlook

The selection of a leaving group is a critical decision in the synthesis of functionalized pyrazines. The established reactivity trend for halogens (F >> Cl ≈ Br > I) and the utility of sulfonyl groups provide chemists with a versatile toolkit. While quantitative kinetic data for pyrazines is not as abundant as for other aromatic systems, the principles outlined in this guide, along with the provided experimental framework, offer a solid foundation for rational synthetic design. Future work in this area should focus on generating comprehensive, direct comparative kinetic data for a wider range of leaving groups and nucleophiles on a standardized pyrazine core. Such data would be invaluable for the development of predictive models and for further advancing the application of pyrazine chemistry in drug discovery and other fields.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-5-iodopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. 6-Chloro-5-iodopyrazin-2-amine is a heterocyclic amine building block with significant potential, but its handling requires a comprehensive understanding of its toxicological profile and the implementation of rigorous safety protocols. This guide moves beyond a simple checklist to provide a deep, procedural framework for personal protective equipment (PPE), grounded in the causality of risk and designed to ensure your safety is a self-validating system.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific risks associated with this compound is the critical first step in defining the necessary protection. This compound is not a benign reagent; its hazard classifications demand the highest level of respect and caution.

According to its safety profile, this compound is classified with the following hazard statements:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled

The signal word is "Danger" . This is the most severe category, indicating that even small exposures through inhalation, skin contact, or accidental ingestion can lead to significant acute toxicity, serious health consequences, or mortality. The compound is a solid powder, which increases the risk of aerosolization and subsequent inhalation during routine laboratory procedures like weighing and transferring.[1]

Our entire PPE strategy is therefore built around creating an impermeable barrier against these three primary routes of exposure.

The Core PPE Ensemble: A Multi-Layered Defense

For this compound, a multi-layered approach to PPE is not just recommended; it is mandatory. Each component is selected to mitigate a specific risk associated with the compound's toxicity and physical form.

Respiratory Protection: The Primacy of Engineering Controls

The first and most critical line of defense against toxic dusts is not a mask, but proper engineering controls.[1][2]

  • Primary Control: All handling of this compound solid must be performed within a certified chemical fume hood with demonstrated adequate airflow. The sash should be kept as low as possible.

  • Secondary Control (Respirator): A respirator is required when engineering controls are not feasible or as a supplementary measure during high-risk procedures (e.g., cleaning up a spill, weighing large quantities).

    • Minimum Requirement: For any potential exposure to the dust, a NIOSH-approved N95 respirator is the absolute minimum.[3][4]

    • Recommended Practice: Given the H331 (Toxic if inhaled) classification, a half-mask or full-face elastomeric respirator with P100 (particulate) cartridges offers a significantly higher protection factor and a more secure facial seal.[4]

Eye and Face Protection: Shielding from Dust and Splashes
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Tight-fitting chemical splash goggles that form a seal around the eyes are required to protect against fine particulates and potential splashes during solution preparation.[4][5][6]

  • Face Shield: When handling larger quantities (>10g) or performing actions with a higher risk of splashing (e.g., rapid additions or quenching), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[2]

Hand Protection: Preventing Dermal Absorption

Dermal contact is a significant exposure route for this compound. A single layer of gloves is not adequate protection.

  • Double-Gloving: Always wear two pairs of chemical-resistant nitrile gloves.[2] The rationale for this is twofold: it provides a backup barrier in case of an unobserved tear or puncture in the outer glove, and it allows for a safe doffing procedure where the contaminated outer glove can be removed without touching the inner glove.

  • Immediate Disposal: If the outer glove becomes contaminated, remove and dispose of it immediately in the designated hazardous waste container and replace it with a new one. Never reuse disposable gloves.[2]

Body Protection: A Barrier for Your Skin and Clothing
  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is the minimum requirement.[2]

  • Chemical-Resistant Apron: For procedures involving larger quantities or a risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Full Coverage: Long pants and fully enclosed, chemical-resistant shoes are mandatory at all times in the laboratory.[2] Fabrics like polyester and acrylic should be avoided.[2]

Operational and Disposal Plans

Proper PPE is only effective when integrated into standardized, safe procedures.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow start Start: Handling This compound fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood weighing Is the task weighing the solid or a spill cleanup? fume_hood->weighing  No ppe_in_hood Standard Hood PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Buttoned Lab Coat fume_hood->ppe_in_hood  Yes respirator_needed Add Respiratory Protection: - NIOSH N95 Respirator (Minimum) - Half-mask with P100 (Recommended) weighing->respirator_needed  Yes splash_risk Is there a significant splash risk or >10g scale? ppe_in_hood->splash_risk respirator_needed->ppe_in_hood face_shield Add Face Shield & Chemical Apron splash_risk->face_shield  Yes end_procedure Proceed with Caution splash_risk->end_procedure  No face_shield->end_procedure

Caption: PPE selection workflow for handling this compound.

PPE Summary by Task

This table provides a quick-reference guide for the required PPE based on the specific laboratory task.

Task/ScenarioMinimum Respiratory ProtectionMinimum Eye/Face ProtectionMinimum Hand ProtectionMinimum Body Protection
Low-Volume Handling in Fume Hood None (within certified hood)Chemical Splash GogglesDouble Nitrile GlovesButtoned Lab Coat
Weighing Solid (in hood) None (within certified hood)Chemical Splash GogglesDouble Nitrile GlovesButtoned Lab Coat
Weighing Solid (outside hood) Half-Mask Respirator w/ P100Chemical Splash GogglesDouble Nitrile GlovesButtoned Lab Coat
Large-Scale (>10g) or Splash Risk None (within certified hood)Goggles and Face ShieldDouble Nitrile GlovesLab Coat and Chemical Apron
Spill Cleanup Half-Mask Respirator w/ P100Goggles and Face ShieldDouble Nitrile GlovesChemical-Resistant Coveralls
Step-by-Step Protocol: Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don lab coat and/or apron. Ensure it is fully buttoned.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves: Don the first pair of nitrile gloves (inner layer), followed by the second pair (outer layer), ensuring the outer glove cuff goes over the sleeve of the lab coat.

Doffing (Taking Off) Sequence - The Contaminated Zone Exit

  • Outer Gloves: Remove the outer, most contaminated gloves first. Peel one glove off by pinching the cuff and turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of immediately in hazardous waste.

  • Body Protection: Unbutton your lab coat or apron. Remove it by rolling it away from your body, keeping the contaminated outer surface from touching your inner clothing.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Respiratory Protection: Remove your respirator from behind.

  • Inner Gloves: Remove the final pair of inner gloves using the same technique as in step 1.

  • Hygiene: Wash your hands and forearms thoroughly with soap and water.[1][7]

Disposal Plan
  • Solid Waste: All disposable PPE (gloves, wipes, weigh paper) and any material contaminated with this compound must be disposed of in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused material and solutions must be disposed of according to your institution's hazardous waste guidelines. Never dispose of this chemical down the drain.[1][8] Consult your organization's Environmental Health and Safety (EHS) department for specific protocols.

By adhering to this comprehensive guide, you build a system where safety is not an afterthought but an integral part of the scientific process, protecting you and your colleagues as you pursue the next breakthrough.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.